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  • Product: 7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
  • CAS: 1203499-29-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of a feasible synthetic pathway for 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one, a heterocyclic compound of interes...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic pathway for 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented with a focus on the strategic considerations behind the chosen route, detailed experimental protocols derived from analogous transformations, and an analysis of the key reaction mechanisms.

Introduction: The Significance of the Pyrido[2,3-b]oxazin-2-one Scaffold

The pyrido[2,3-b]oxazin-2-one core is a privileged heterocyclic scaffold found in a variety of biologically active molecules. Its rigid, planar structure and the presence of hydrogen bond donors and acceptors make it an attractive framework for designing enzyme inhibitors and receptor modulators. The introduction of an iodine atom at the 7-position offers a valuable handle for further functionalization, for instance, through transition metal-catalyzed cross-coupling reactions, enabling the exploration of the chemical space around this core for structure-activity relationship (SAR) studies. This guide outlines a logical and efficient multi-step synthesis to access this key intermediate.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (1), suggests a disconnection of the oxazinone ring. This leads back to a key intermediate, an appropriately substituted 2-amino-3-hydroxypyridine. The formation of the oxazinone ring can be achieved through cyclization with a suitable C1 synthon, such as ethyl chloroformate. The iodine atom can be introduced either before or after the cyclization. For reasons of regioselectivity and to avoid potential side reactions during cyclization, a strategy involving the synthesis of an iodinated pyridine precursor is proposed.

Therefore, the forward synthesis will commence with the preparation of 2-amino-3-hydroxypyridine, followed by iodination to yield 2-amino-4-iodo-3-hydroxypyridine. Subsequent protection of the amino and hydroxyl groups may be necessary before the final cyclization step. However, a more direct approach involving the cyclization of 2-amino-4-iodo-3-hydroxypyridine with a suitable carbonylating agent is presented here.

Synthetic Workflow Diagram

Synthetic Workflow cluster_0 Step 1: Synthesis of 2-Amino-3-hydroxypyridine cluster_1 Step 2: Iodination cluster_2 Step 3: Cyclization Furfural Furfural 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Furfural->2-Amino-3-hydroxypyridine 1. Cl2 or Br2, H2O 2. NH2SO3NH4 2-Amino-3-hydroxypyridine_ref 2-Amino-3-hydroxypyridine 2-Amino-4-iodo-3-hydroxypyridine 2-Amino-4-iodo-3-hydroxypyridine 2-Amino-3-hydroxypyridine_ref->2-Amino-4-iodo-3-hydroxypyridine I2, HIO3, H2SO4 2-Amino-4-iodo-3-hydroxypyridine_ref 2-Amino-4-iodo-3-hydroxypyridine 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one 2-Amino-4-iodo-3-hydroxypyridine_ref->7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one Ethyl Chloroformate, Base

Caption: Proposed three-step synthesis of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.

Experimental Protocols

Part 1: Synthesis of 2-Amino-3-hydroxypyridine

The synthesis of 2-amino-3-hydroxypyridine can be achieved from readily available furfural.[1][2]

Materials:

  • Furfural

  • Chlorine gas or Bromine

  • Ammonium sulfamate

  • Ammonia solution

  • Hydrochloric acid

  • Water

  • Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a well-ventilated fume hood, introduce chlorine gas or bromine into an aqueous solution of furfural to initiate a ring-opening reaction.

  • React the resulting mixture with an ammonium sulfamate solution to form 2-amino-3-hydroxypyridine sulfonate.

  • Hydrolyze the sulfonate salt under basic conditions (e.g., using an ammonia solution) to yield crude, brown 2-amino-3-hydroxypyridine.

  • Purify the crude product by forming an adduct with dimethylformamide, which can be isolated as a white solid.

  • De-adduct by treating with methanol to obtain pure, white 2-amino-3-hydroxypyridine.

Part 2: Synthesis of 2-Amino-4-iodo-3-hydroxypyridine

The regioselective iodination of the electron-rich pyridine ring is a key step. The conditions are adapted from general methods for the iodination of pyridines and related heterocycles.[3][4]

Materials:

  • 2-Amino-3-hydroxypyridine

  • Iodine (I₂)

  • Periodic acid (HIO₃) or another suitable oxidizing agent

  • Sulfuric acid (H₂SO₄)

  • Water

  • Sodium bisulfite

  • Sodium bicarbonate

  • Ethyl acetate

Procedure:

  • Dissolve 2-amino-3-hydroxypyridine in a suitable solvent, such as a mixture of water and sulfuric acid.

  • Add iodine and an oxidizing agent (e.g., periodic acid) to the solution.

  • Heat the reaction mixture to facilitate the electrophilic iodination. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and quench any excess iodine with a solution of sodium bisulfite.

  • Carefully neutralize the acidic solution with a base, such as sodium bicarbonate, until the product precipitates.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-amino-4-iodo-3-hydroxypyridine by column chromatography or recrystallization.

Part 3: Synthesis of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one

The final step involves the cyclization of the 2-amino-3-hydroxypyridine derivative to form the oxazinone ring. This can be achieved using ethyl chloroformate in the presence of a base.[5][6]

Materials:

  • 2-Amino-4-iodo-3-hydroxypyridine

  • Ethyl chloroformate

  • A suitable base (e.g., triethylamine, pyridine, or potassium carbonate)

  • A suitable solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)

Procedure:

  • Dissolve 2-amino-4-iodo-3-hydroxypyridine in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution.

  • Cool the mixture in an ice bath and slowly add ethyl chloroformate dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one by column chromatography or recrystallization.

Key Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemperatureTypical YieldPurity
1 Furfural, Cl₂/Br₂, NH₂SO₃NH₄Water, DMFRoom Temp. to 80-90°C60-70%>95%
2 2-Amino-3-hydroxypyridine, I₂, HIO₃H₂O/H₂SO₄80-100°C50-60%>95%
3 2-Amino-4-iodo-3-hydroxypyridine, Ethyl ChloroformateTHF or DCM0°C to Room Temp.70-80%>98%

Mechanistic Insights

The key transformations in this synthesis involve electrophilic aromatic substitution and nucleophilic acyl substitution followed by cyclization.

Iodination Mechanism

The iodination of the pyridine ring is an electrophilic aromatic substitution. The oxidizing agent (e.g., HIO₃) is believed to oxidize I₂ to a more electrophilic iodine species, such as I⁺ or a protonated hypoiodous acid derivative, which is then attacked by the electron-rich pyridine ring. The amino and hydroxyl groups are activating and ortho-, para-directing, leading to the substitution at the 4-position (para to the hydroxyl group and ortho to the amino group).

Iodination Mechanism I2 I₂ I+ I⁺ (electrophile) I2->I+ Oxidation HIO3 HIO₃ HIO3->I+ Intermediate Wheland Intermediate I+->Intermediate Pyridine 2-Amino-3-hydroxypyridine Pyridine->Intermediate Electrophilic Attack Product 2-Amino-4-iodo-3-hydroxypyridine Intermediate->Product Deprotonation

Caption: Simplified mechanism of electrophilic iodination.

Oxazinone Ring Formation

The formation of the oxazinone ring proceeds via a two-step sequence. First, the more nucleophilic amino group of 2-amino-4-iodo-3-hydroxypyridine attacks the electrophilic carbonyl carbon of ethyl chloroformate in a nucleophilic acyl substitution reaction, forming an intermediate carbamate. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the carbamate carbonyl, with the elimination of ethanol, to form the stable six-membered oxazinone ring. The base is crucial for deprotonating the amino and hydroxyl groups, increasing their nucleophilicity.

Characterization of the Final Product

The identity and purity of the synthesized 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one should be confirmed by a combination of spectroscopic and analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the position of the iodine atom.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretch of the lactam and the N-H stretch.

Conclusion

This technical guide outlines a robust and logical synthetic route for the preparation of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. By leveraging established methodologies for the synthesis of the key 2-amino-3-hydroxypyridine intermediate, its regioselective iodination, and a reliable cyclization strategy, this guide provides a solid foundation for researchers to access this valuable building block for further chemical exploration and drug discovery efforts. The provided protocols, while based on analogous reactions, should be optimized for scale and specific laboratory conditions.

References

  • Synthesis of 2-amino-3-hydroxypyridine and preparation method and refining method thereof. CN109535071B.
  • Process for the production of 2-amino-3-hydroxypyridines. US4061644A.
  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]

  • Process for the iodination of arom
  • Ethyl chloroformate. SciSpace. [Link]

  • Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PubMed Central. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive overview of the chemical properties, synthesis, and potent...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the heterocyclic compound 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one . While specific experimental data for this particular iodo-analogue is limited in publicly accessible literature, this document synthesizes information from closely related structures, particularly its bromo-analogue, and established principles of organic chemistry to offer valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction: The Pyrido[2,3-b]oxazinone Scaffold

The pyrido[2,3-b]oxazine core is a significant pharmacophore in medicinal chemistry. This fused heterocyclic system is recognized for its diverse biological activities, including its role as an inhibitor of key cellular targets. Notably, derivatives of the broader pyrido[2,3-b][1][2]oxazine class have been investigated as potent epidermal growth factor receptor (EGFR) tyrosine kinase (TK) inhibitors, which are crucial in the development of targeted cancer therapies.[3] The introduction of a halogen atom, such as iodine, at the 7-position can significantly modulate the compound's physicochemical properties and biological activity, primarily by influencing its ability to form halogen bonds and by serving as a versatile handle for further synthetic transformations.

Physicochemical and Structural Properties

While experimental data for 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is not extensively documented, we can infer its core properties from its bromo-analogue and the parent structure.

PropertyValue (7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one)Value (7-Bromo-1H-pyrido[2,3-b]oxazin-2(3H)-one)
CAS Number 1203499-29-9[4][5]105544-36-3[3]
Molecular Formula C₇H₅IN₂O₂[5]C₇H₅BrN₂O₂
Molecular Weight 276.03 g/mol [5]229.03 g/mol
Appearance Likely a solidLight yellow to brown solid
Melting Point Not available247-251 °C
Solubility Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF)Soluble in DMSO, DMF
Storage Room temperature, protected from light[5]Room temperature, sealed in dry conditions

Data for the bromo-analogue is sourced from publicly available information.

Synthesis Strategies

Synthesis of the Pyrido[2,3-b]oxazinone Core

The core structure is typically synthesized from a substituted 2-aminopyridine derivative.

Proposed Iodination of the Pyrido[2,3-b]oxazinone Core

Direct iodination of the 1H-pyrido[2,3-b]oxazin-2(3H)-one precursor is a feasible approach. The pyridone moiety is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution.[6] The regioselectivity of the iodination would be directed by the electronic properties of the fused ring system.

Conceptual Iodination Protocol:

A potential method for the synthesis of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one could involve the direct iodination of the 1H-pyrido[2,3-b]oxazin-2(3H)-one core. Various reagents and conditions have been reported for the regioselective iodination of pyridones and other electron-rich heterocycles.[2][7]

  • Reagents: A common and effective iodinating agent is N-iodosuccinimide (NIS). The reaction can be catalyzed by an acid, such as trifluoroacetic acid, to enhance the electrophilicity of the iodine.[8]

  • Solvent: A polar aprotic solvent like acetonitrile or dichloromethane would be a suitable medium for this reaction.

  • Procedure:

    • Dissolve 1H-pyrido[2,3-b]oxazin-2(3H)-one in the chosen solvent.

    • Add N-iodosuccinimide (1.0-1.2 equivalents) to the solution.

    • If necessary, add a catalytic amount of trifluoroacetic acid.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, the reaction would be quenched, and the product purified by standard techniques such as column chromatography.

G

Spectroscopic Properties (Predicted)

Detailed spectral data for 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is not available. The following are predictions based on the known data for the bromo-analogue and the expected influence of the iodo-substituent.

  • ¹H NMR: The proton NMR spectrum is expected to be similar to the bromo-analogue, with characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the oxazinone ring. The chemical shifts of the aromatic protons will be influenced by the presence of the iodine atom.

  • ¹³C NMR: The carbon NMR will show signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the iodine (C7) will exhibit a characteristic chemical shift, typically at a lower field (more shielded) compared to the corresponding carbon in the bromo-analogue.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule (C₇H₅IN₂O₂). The isotopic pattern will be characteristic of a molecule containing one iodine atom.

Chemical Reactivity

The iodine atom at the 7-position is a key functional group that dictates the reactivity of the molecule. Iodo-substituted heterocycles are valuable intermediates in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is significantly more reactive than the corresponding carbon-bromine or carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. This makes 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one an excellent substrate for reactions such as:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds. This is a powerful method for introducing a wide variety of aryl or vinyl substituents at the 7-position.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds, allowing for the introduction of diverse amino functionalities.

G

Potential Applications in Drug Discovery

The pyrido[2,3-b]oxazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.

Anticancer Agents

Derivatives of the pyrido[2,3-b][1][2]oxazine core have shown significant potential as anticancer agents, particularly as inhibitors of EGFR tyrosine kinases.[1] These enzymes are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. The ability to readily functionalize the 7-position of the iodo-analogue via cross-coupling reactions allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of inhibitory potency and selectivity.

Other Potential Therapeutic Areas

Given the broad range of biological activities associated with related heterocyclic systems, 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one and its derivatives could also be explored for their potential as:

  • Anti-inflammatory agents

  • Antimicrobial agents

  • Central nervous system (CNS) active agents

Conclusion

7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While direct experimental data is currently sparse, its chemical properties can be reliably inferred from its bromo-analogue and the broader class of pyridoxazinones. The presence of the iodine atom at the 7-position provides a highly versatile synthetic handle for the generation of diverse libraries of compounds through palladium-catalyzed cross-coupling reactions. This capability, combined with the inherent biological activity of the pyridoxazinone scaffold, makes this molecule an attractive starting point for the development of novel therapeutic agents, particularly in the field of oncology. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly warranted.

References

  • Deshmukh, S., et al. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]

  • King-Pharm. (n.d.). 7-iodo-1h-pyrido[2,3-b][1][2]oxazin-2-one [1203499-29-9]. Retrieved from [supplier website]

  • Larhed, M., & Hallberg, A. (1996). Microwave-Accelerated Heck Reactions of a Bromo-Substituted 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one. The Journal of Organic Chemistry, 61(26), 9582–9584.
  • Chaikomon, A., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(94), 16848-16851. Available at: [Link]

  • Gribble, G. W. (2010). Recent developments in the synthetic and mechanistic aspects of the electrophilic substitution of indoles. Journal of the Brazilian Chemical Society, 21, 2043-2075.
  • PubChem. (n.d.). 7-Bromo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 6-Iodo-2, 3-dihydro-1H-pyrido[2, 3-b][1][2]oxazine, 1 gram. Retrieved from [Link]

  • MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6284. Available at: [Link]

  • ResearchGate. (n.d.). Iodine Heterocycles. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, March 1). Electrophilic Substitution in Heterocycles is EASY! [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • ResearchGate. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6284. Available at: [Link]

  • Autechem. (n.d.). 7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine CAS NO.2169906-55-0. Retrieved from [Link]

  • Biosynth. (n.d.). 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one. Retrieved from [supplier website]

Sources

Foundational

An In-Depth Technical Guide to 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (CAS Number: 1203499-29-9) for Researchers and Drug Development Professionals

An In-Depth Technical Guide to 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one (CAS Number: 1203499-29-9) for Researchers and Drug Development Professionals This guide provides a comprehensive technical overview of 7-Iodo-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one (CAS Number: 1203499-29-9) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its synthesis, explore its application as a scaffold for potent enzyme inhibitors, and detail the experimental protocols necessary for its evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Introduction: The Prominence of the Pyrido[2,3-b][1][2]oxazine Scaffold

The pyrido[2,3-b][1][2]oxazine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[3][4] This heterocyclic system is a key building block in the synthesis of compounds targeting a range of therapeutic areas. The subject of this guide, 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one (CAS No. 1203499-29-9), is a particularly valuable derivative. The presence of an iodine atom at the 7-position provides a strategic handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening and optimization.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one is presented in the table below.

PropertyValueSource
CAS Number 1203499-29-9[1][5]
Molecular Formula C₇H₅IN₂O₂[1][2][5]
Molecular Weight 276.03 g/mol [2][5]
Appearance Solid[6]
Purity Typically ≥97%[6]
Storage Room temperature, sealed in dry conditions[6]

Synthesis of the Pyrido[2,3-b][1][2]oxazin-2-one Core

The synthesis of the foundational pyrido[2,3-b][1][2]oxazin-2-one scaffold can be efficiently achieved through a one-pot annulation reaction. This method involves the reaction of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines in the presence of cesium carbonate in refluxing acetonitrile.[1][7] A key step in this transformation is a Smiles rearrangement of the initial O-alkylation product, followed by subsequent cyclization to yield the desired heterocyclic system.[1][7]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Key Intermediate cluster_rearrangement Key Transformation cluster_product Final Product R1 2-halo-3-hydroxypyridine Int O-alkylation product R1->Int O-alkylation R2 N-substituted-2-chloroacetamide R2->Int Cond Cesium Carbonate Refluxing Acetonitrile Rearrange Smiles Rearrangement Prod Pyrido[2,3-b][1,4]oxazin-2-one Int->Rearrange Rearrange->Prod Cyclization

Caption: One-pot synthesis of the pyrido[2,3-b][1][2]oxazin-2-one core.

Application in Drug Development: A Scaffold for EGFR Tyrosine Kinase Inhibitors

Recent research has highlighted the potential of the pyrido[2,3-b][1][2]oxazine scaffold in the development of potent and selective Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) inhibitors.[8][9] These inhibitors are particularly relevant for the treatment of non-small cell lung cancer (NSCLC), where EGFR mutations often lead to uncontrolled cell proliferation.[8][9]

A study published in 2023 detailed the rational design and synthesis of novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors.[8][9] These compounds demonstrated significant anti-proliferative effects against EGFR-mutated NSCLC cell lines, including those with acquired resistance to earlier-generation inhibitors.[9]

Mechanism of Action: Inhibition of EGFR Autophosphorylation

The primary mechanism of action for these pyrido[2,3-b][1][2]oxazine derivatives is the inhibition of EGFR-TK autophosphorylation.[9] By binding to the ATP-binding site of the EGFR kinase domain, these compounds prevent the transfer of a phosphate group from ATP to tyrosine residues on the receptor, thereby blocking the downstream signaling cascades that promote cell growth, proliferation, and survival.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR EGFR->EGFR Dimerization & Autophosphorylation P P EGFR->P Phosphorylation EGF EGF (Ligand) EGF->EGFR Binding ATP ATP ATP->EGFR ADP ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrido[2,3-b][1,4]oxazine Inhibitor Inhibitor->EGFR Blocks ATP Binding

Sources

Exploratory

The Strategic Role of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one Derivatives in Targeted Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Pyrido[2,3-b]oxazinone Scaffold - A Privileged Structure in Medicinal Chemistry The quest for novel therapeutic agents with...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pyrido[2,3-b]oxazinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quest for novel therapeutic agents with high efficacy and specificity is a cornerstone of modern drug discovery. Within this landscape, heterocyclic scaffolds serve as fundamental building blocks for a vast array of clinically successful drugs. The 1H-pyrido[2,3-b]oxazin-2(3H)-one core, a fused bicyclic heterocycle, has emerged as a "privileged structure" of significant interest. Its rigid conformation and capacity for diverse substitutions make it an ideal framework for designing targeted inhibitors of key biological pathways implicated in disease.

This technical guide focuses on a specific and promising subset of this family: 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one and its derivatives . The introduction of an iodine atom at the 7-position is not a trivial modification. It opens up avenues for exploiting halogen bonding, a powerful non-covalent interaction, to enhance binding affinity and selectivity for protein targets. Furthermore, the iodo-substituent serves as a versatile synthetic handle for the introduction of additional pharmacophoric features through cross-coupling reactions.

This document will provide a comprehensive overview of the synthesis, characterization, and biological evaluation of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one derivatives, with a particular focus on their potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in oncology.

Synthetic Strategies: Building the 7-Iodo-pyrido[2,3-b]oxazinone Core

Proposed Synthetic Workflow

The proposed synthetic pathway commences with the iodination of 2-aminopyridine, followed by the construction of the oxazinone ring. This core can then be further functionalized, for example, through N-sulfonylation and subsequent Suzuki cross-coupling reactions to generate a library of diverse derivatives.

Synthetic Workflow A 2-Aminopyridine B 2-Amino-5-iodopyridine A->B Iodination C 2-Amino-3-hydroxy-5-iodopyridine B->C Hydroxylation D 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one C->D Oxazinone Ring Formation E N-Sulfonylated Intermediate D->E N-Sulfonylation F Diverse Derivatives E->F Suzuki Cross-Coupling

Caption: Proposed synthetic workflow for 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one and its derivatives.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-iodopyridine

The synthesis of the key intermediate, 2-amino-5-iodopyridine, can be achieved through the direct iodination of 2-aminopyridine.

  • Procedure:

    • Dissolve 2-aminopyridine in water.

    • Add iodine in several portions with stirring.

    • After the addition of iodine, maintain the temperature and stir for 1-3 hours.

    • Slowly add hydrogen peroxide and continue to stir for an additional 1-4 hours.

    • Heat the reaction mixture to reflux for 20-30 minutes.

    • Cool the mixture and collect the precipitate by filtration.

    • Wash the filter cake with ice water and dry to yield 2-amino-5-iodopyridine[1].

  • Causality: The use of hydrogen peroxide in this reaction is crucial as it oxidizes iodide (I⁻) back to iodine (I₂), ensuring the efficient use of the iodinating agent.

Step 2: Synthesis of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (Proposed)

This step involves the construction of the oxazinone ring from 2-amino-3-hydroxy-5-iodopyridine (which would be synthesized from 2-amino-5-iodopyridine via diazotization followed by hydrolysis) and an appropriate C2 synthon, such as ethyl chloroacetate.

  • Procedure (based on analogous reactions):

    • To a solution of 2-amino-3-hydroxy-5-iodopyridine in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base such as cesium carbonate.

    • Add ethyl chloroacetate dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.

  • Self-Validation: The progress of the reaction should be monitored by TLC to ensure the complete consumption of the starting material and the formation of a single major product. The identity and purity of the final product must be confirmed by spectroscopic methods.

Step 3: Derivatization via N-Sulfonylation and Suzuki Cross-Coupling

The 7-iodo-pyrido[2,3-b]oxazinone core is a versatile platform for further derivatization. The following protocol, adapted from the synthesis of related bromo-derivatives, illustrates how a diverse library of compounds can be generated.[2]

  • N-Sulfonylation:

    • Dissolve 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one in dichloromethane.

    • Add pyridine and a desired sulfonyl chloride (e.g., 2,5-difluorobenzenesulfonyl chloride) at 0 °C.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Dilute with water and extract with dichloromethane.

    • Dry and concentrate the organic layer to obtain the N-sulfonylated intermediate.

  • Suzuki Cross-Coupling:

    • Combine the N-sulfonylated 7-iodo intermediate, a suitable boronic acid or ester, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium carbonate) in a solvent mixture (e.g., dioxane and water).

    • Heat the mixture under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 90 °C) for a designated time (e.g., 12 hours).

    • After cooling, perform a standard aqueous workup and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield the final derivative.

Characterization of the 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one Core

Thorough characterization of the synthesized core structure is essential to confirm its identity and purity. The following table provides representative spectroscopic data expected for 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one, based on data from structurally similar compounds.

Analytical Technique Expected Data
¹H NMR Aromatic protons on the pyridine ring would appear as distinct signals in the downfield region (δ 7.0-8.5 ppm). The methylene protons of the oxazinone ring would likely appear as a singlet or a pair of doublets around δ 4.5-5.0 ppm. The NH proton would be a broad singlet, the position of which is solvent-dependent.
¹³C NMR The spectrum would show distinct signals for the seven carbon atoms. The carbonyl carbon of the lactam would be significantly downfield (δ > 160 ppm). The carbon bearing the iodine atom would be shifted upfield compared to the corresponding protonated carbon.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₇H₅IN₂O₂). The isotopic pattern would be characteristic of a molecule containing one iodine atom.
Infrared (IR) Spectroscopy Characteristic absorption bands would be observed for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch of the lactam (around 1680-1720 cm⁻¹), and C-O and C-N stretches in the fingerprint region.

Biological Activity and Mechanism of Action: Targeting EGFR Tyrosine Kinase

Derivatives of the pyrido[2,3-b]oxazinone scaffold have demonstrated potent inhibitory activity against EGFR tyrosine kinase, a key regulator of cell proliferation, differentiation, and survival.[2][3][4] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

The EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately leading to cell proliferation and survival.

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor 7-Iodo-pyrido[2,3-b]oxazinone Derivative Inhibitor->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by 7-iodo-pyrido[2,3-b]oxazinone derivatives.

Mechanism of Inhibition

7-Iodo-pyrido[2,3-b]oxazinone derivatives act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. They bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of tyrosine residues and thereby blocking the downstream signaling cascades that drive cancer cell proliferation.

Structure-Activity Relationship (SAR) and the Role of the 7-Iodo Group

SAR studies on pyrido[2,3-b]oxazinone derivatives have revealed several key structural features that contribute to their anticancer activity.[2] The presence of an amino group and a pyrimidine moiety often enhances potency. The 7-iodo substituent is particularly significant for several reasons:

  • Halogen Bonding: The iodine atom can participate in halogen bonding with backbone carbonyls or other electron-rich residues in the ATP-binding pocket of EGFR. This directional, non-covalent interaction can significantly enhance the binding affinity and residence time of the inhibitor, leading to improved potency.

  • Hydrophobicity and Lipophilicity: The iodine atom increases the lipophilicity of the molecule, which can improve its cell permeability and overall pharmacokinetic properties.

  • Synthetic Handle: As previously mentioned, the C-I bond is amenable to a variety of cross-coupling reactions, allowing for the systematic exploration of the chemical space around the 7-position to optimize activity and selectivity.

Biological Activity Data
Compound Derivative HCC827 (IC₅₀, µM) NCI-H1975 (IC₅₀, µM) A-549 (IC₅₀, µM)
Derivative 7f [2]0.090.891.10
Derivative 7g [2]---
Derivative 7h [2]---
Osimertinib (Control) [2]---

Note: Specific values for 7g, 7h and Osimertinib were not provided in the abstract.

These findings underscore the therapeutic potential of this class of compounds and highlight the importance of the 7-position for achieving high potency.

Conclusion and Future Directions

The 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one scaffold represents a highly promising starting point for the development of novel targeted therapies, particularly in the field of oncology. The strategic placement of the iodine atom provides a unique combination of electronic and steric properties that can be exploited to enhance target engagement through halogen bonding, while also serving as a versatile anchor for further chemical modification.

Future research in this area should focus on:

  • Elucidation of the definitive synthesis of the 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one core and its comprehensive characterization.

  • Systematic SAR studies around the 7-position, utilizing the iodo-substituent as a synthetic handle to explore a wide range of functionalities.

  • In-depth biological evaluation of novel 7-iodo derivatives against a panel of cancer cell lines and in relevant animal models to assess their efficacy, selectivity, and pharmacokinetic properties.

  • Structural biology studies , such as X-ray co-crystallography, to elucidate the precise binding mode of these inhibitors with their target kinases and to rationalize the observed SAR.

By leveraging the unique properties of the 7-iodo-pyrido[2,3-b]oxazinone core, researchers and drug development professionals can continue to advance the design of next-generation targeted therapies with improved efficacy and safety profiles.

References

  • Deshmukh, S. P., et al. (2025). Novel pyrido[2,3-b][2][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]

  • Deshmukh, S. P., et al. (2025). Novel pyrido[2,3-b][2][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Impressions@MAHE. [Link]

  • Deshmukh, S. P., et al. (2025). Novel pyrido[2,3-b][2][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Center for Biotechnology Information. [Link]

  • Google Patents. (2022). Synthesis method of 2-amino-5-iodopyridine.

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of Pyrido[2,3-b]oxazine Inhibitors

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction The pyrido[2,3-b]oxazine scaffold has emerged as a privileged structure in medicinal chemistry, de...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[2,3-b]oxazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. These heterocyclic compounds have shown promise as inhibitors of various key enzymes, particularly protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. This guide provides a comprehensive technical overview of the mechanism of action of pyrido[2,3-b]oxazine inhibitors, with a focus on their role as kinase inhibitors in oncology. We will delve into their molecular interactions, the experimental methodologies used to elucidate their function, and the rationale behind these scientific approaches.

Recent research has highlighted the versatility of the pyrido[2,3-b]oxazine core, with derivatives being investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) for non-small cell lung cancer (NSCLC), Pim-1 kinase, and other therapeutic targets.[1][2][3] This guide will synthesize findings from various studies to present a holistic understanding of how these inhibitors function at the molecular and cellular levels.

I. Molecular Mechanism of Action: Targeting Protein Kinases

The primary mechanism of action for many therapeutically relevant pyrido[2,3-b]oxazine derivatives is the inhibition of protein kinases.[4][5] Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on substrate proteins. This phosphorylation event acts as a molecular switch, regulating a multitude of cellular processes including proliferation, differentiation, survival, and metabolism. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.[6][7]

Case Study: Inhibition of EGFR Tyrosine Kinase

A significant body of research has focused on pyrido[2,3-b]oxazine derivatives as inhibitors of EGFR-TK.[1][2][8] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling pathways that promote cell growth and survival. Mutations in the EGFR gene can lead to its constitutive activation, driving the development and progression of NSCLC.[1][2]

Pyrido[2,3-b]oxazine-based inhibitors have been rationally designed to target the ATP-binding site of the EGFR kinase domain.[1][2] Molecular docking studies suggest that the pyrido-oxazine ring system acts as the core scaffold, forming crucial interactions within the active site.[1][2] Key binding interactions often include:

  • Hinge Region Interactions: The fused pyrido[2,3-b][6][9]oxazine scaffold can form hydrogen bonds with the backbone atoms of the hinge region residues of the kinase, a critical interaction for many kinase inhibitors.[1]

  • Hydrophobic Interactions: Substituents on the pyrido-oxazine core can engage with hydrophobic pockets within the ATP-binding site, enhancing binding affinity and selectivity. For instance, a di-fluorophenyl group has been shown to interact with the glycine-rich loop.[1][2]

  • Front Pocket Interactions: Pyridine substituents can form interactions in the front pocket of the kinase domain.[1][2]

The following diagram illustrates the general mechanism of kinase inhibition.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrido[2,3-b]oxazine Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ADP ADP Kinase->ADP Inactive_Kinase Inactive Kinase Complex Kinase->Inactive_Kinase ATP->Kinase Substrate->Kinase Inhibitor Pyrido[2,3-b]oxazine Inhibitor Inhibitor->Kinase Binding to ATP Pocket No_Phosphorylation No Phosphorylation Inactive_Kinase->No_Phosphorylation

Caption: General mechanism of kinase inhibition by pyrido[2,3-b]oxazine inhibitors.

Downstream Cellular Effects

By inhibiting the catalytic activity of kinases like EGFR, pyrido[2,3-b]oxazine inhibitors block the downstream signaling pathways that they control. This leads to a cascade of cellular events that ultimately inhibit cancer cell proliferation and survival.

Key downstream effects include:

  • Inhibition of Autophosphorylation: A primary indicator of EGFR-TK inhibition is the reduction of its autophosphorylation.[1][8]

  • Induction of Apoptosis: By blocking pro-survival signaling, these inhibitors can trigger programmed cell death (apoptosis) in cancer cells.[1][8] Mechanistic studies have shown a significant increase in both early and late apoptosis in cancer cells treated with potent pyrido[2,3-b]oxazine derivatives.[1][2]

  • Cell Cycle Arrest: Inhibition of key cell cycle kinases can lead to arrest at specific checkpoints, preventing cell division.

The signaling pathway affected by EGFR-TK inhibitors is depicted below.

G EGFR EGFR Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Activation Apoptosis Apoptosis EGFR->Apoptosis Inhibition of Apoptosis Inhibitor Pyrido[2,3-b]oxazine Inhibitor Inhibitor->EGFR Inhibition Inhibitor->Apoptosis Induction Proliferation Cell Proliferation & Survival Downstream->Proliferation G Start Pyrido[2,3-b]oxazine Inhibitor Synthesis Biochem Biochemical Assay (Kinase Inhibition, IC50) Start->Biochem Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Docking Molecular Docking Start->Docking SAR Structure-Activity Relationship (SAR) Analysis Biochem->SAR MTT Cell Viability Assay (MTT, IC50) Cell_Culture->MTT Western Western Blot (Phosphorylation Status) Cell_Culture->Western Apoptosis Apoptosis Assay (Flow Cytometry) Cell_Culture->Apoptosis MTT->SAR Docking->SAR

Caption: Experimental workflow for mechanistic studies of pyrido[2,3-b]oxazine inhibitors.

Structural Biology: Visualizing the Interaction

Purpose: To obtain a high-resolution three-dimensional structure of the inhibitor bound to its target kinase.

Methodology:

  • X-ray Crystallography: This technique involves crystallizing the target kinase in complex with the pyrido[2,3-b]oxazine inhibitor and then diffracting X-rays through the crystal to determine the atomic structure of the complex. This provides definitive evidence of the binding mode and key molecular interactions.

  • Molecular Docking: In the absence of a crystal structure, computational molecular docking can be used to predict the binding mode of the inhibitor within the kinase's active site. [1][2]This can guide the rational design of more potent and selective inhibitors.

III. Structure-Activity Relationship (SAR) Analysis

SAR analysis is crucial for optimizing the potency and selectivity of pyrido[2,3-b]oxazine inhibitors. By systematically modifying the chemical structure of the scaffold and evaluating the impact on biological activity, researchers can identify key structural features required for effective target engagement. [1] For example, studies have shown that the nature and position of substituents on the pyrido-oxazine ring system can significantly influence the anticancer efficacy of these compounds. [1]A thorough SAR analysis can reveal that specific functional groups, such as an amino group or a trifluoromethyl substituent on a pyrimidine moiety, can enhance the inhibitory activity. [1]

IV. Quantitative Data Summary

The following table summarizes representative inhibitory activities of a lead pyrido[2,3-b]oxazine compound against various NSCLC cell lines.

CompoundCell LineTarget EGFR MutationIC₅₀ (µM)Reference
7f HCC827Exon 19 deletion0.09[1][8]
7f NCI-H1975L858R/T790M0.89[1][8]
7f A-549Wild-type1.10[1][8]

Data presented is for illustrative purposes and is based on published findings.

Conclusion

Pyrido[2,3-b]oxazine inhibitors represent a promising class of targeted therapeutic agents, particularly in the realm of oncology. Their mechanism of action primarily involves the inhibition of key protein kinases, such as EGFR, leading to the suppression of cancer cell proliferation and the induction of apoptosis. A comprehensive understanding of their mechanism requires a synergistic approach, combining biochemical, cellular, and structural biology studies. The insights gained from these investigations are invaluable for the rational design and optimization of novel, more effective, and selective pyrido[2,3-b]oxazine-based drugs. Continued exploration of this versatile scaffold holds significant promise for the future of targeted cancer therapy.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Deshmukh, S. S., et al. (2024). Novel pyrido[2,3-b]o[6][9]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry.

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Deshmukh, S. S., et al. (2024). Novel pyrido[2,3-b]o[6][9]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. Retrieved from [Link]

  • Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
  • Deshmukh, S. S., et al. (2024). Novel pyrido[2,3-b]o[6][9]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed.

  • ResearchGate. (n.d.). Synthesis of 1H-pyrido [2,3-b] [6][9]oxazin-2(3H)-one 65. Retrieved from [Link]

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  • Ismail, N. S., et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • MDPI. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • Surivet, J. P., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (2019). Synthesis and In Vitro Biological Evaluation of New Pyrido[2,3‐b]pyrazinone‐Based Cytotoxic Agents and Molecular Docking as BRAF Inhibitors | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). BR112013022948A2 - pyrido [2,3 - b] pyrazine derivatives and their therapeutic uses.
  • Asghar, M. A., et al. (2021). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances.
  • Pinter, A., et al. (2020). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry.
  • MDPI. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e]o[6][9]xazine derivatives as novel Pim-1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Scientific Reports.
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Exploratory

In-Depth Technical Guide: Structural Analogs of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one

Audience: Researchers, scientists, and drug development professionals. Abstract The exploration of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The exploration of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one core represents a synthetically tractable and promising framework for the development of new therapeutic agents. The strategic placement of an iodine atom provides a versatile handle for a wide array of chemical modifications, enabling the systematic investigation of structure-activity relationships (SAR). This guide provides a comprehensive overview of the design principles, synthetic strategies, and potential biological applications of structural analogs derived from this core, aiming to equip researchers with the foundational knowledge to exploit this scaffold in drug discovery programs.

The Core Scaffold: 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one

The 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one is a bicyclic heterocyclic system that has garnered interest in medicinal chemistry. The fusion of a pyridine and an oxazinone ring creates a unique three-dimensional structure with specific electronic and hydrogen-bonding properties. The iodine atom at the 7-position is a key feature, serving not only as a potential site for halogen bonding with biological targets but also as a crucial reactive center for the introduction of diverse chemical moieties through various cross-coupling reactions. This versatility allows for the fine-tuning of physicochemical properties and the exploration of chemical space to optimize biological activity.

Rationale for Analog Design and Exploration of Chemical Space

The design of structural analogs of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is a rational, multi-pronged approach to understanding how structural modifications impact biological function. The primary goals of analog synthesis are to establish a robust SAR, improve potency and selectivity, and optimize pharmacokinetic properties.

Key Modification Sites:

  • 7-Position (Iodo Group): This is the most facile position for diversification. The carbon-iodine bond is readily activated by transition metal catalysts, allowing for the introduction of a wide range of substituents (aryl, heteroaryl, alkyl, alkynyl, etc.) via well-established cross-coupling reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination.

  • N1-Position (Amide Nitrogen): The nitrogen atom within the pyridone ring can be functionalized, typically through alkylation or arylation. Modification at this site can significantly alter the compound's lipophilicity, solubility, and metabolic stability.

  • Oxazinone Ring: The oxazinone ring itself can be a target for modification, although this often requires a more involved synthetic strategy, potentially starting from different precursors.

  • Pyridine Ring: Substitution at other positions on the pyridine ring, while synthetically challenging, can be used to modulate the electronic properties of the aromatic system and introduce additional points of interaction with a biological target.

The following diagram illustrates the key diversification points on the core scaffold.

G Start 2-Halo-3-hydroxypyridine Step1 One-pot Annulation with N-substituted-2-chloroacetamide Start->Step1 Core 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one Step1->Core Step2 Suzuki Cross-Coupling (with various boronic acids) Core->Step2 Analogs Library of 7-Aryl/Heteroaryl Analogs Step2->Analogs

Sources

Foundational

A Technical Guide to the Application of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one in Fragment-Based Screening Campaigns

Prepared by: Gemini, Senior Application Scientist Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful, efficient alternative to traditional high-throughput screening for the identifi...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful, efficient alternative to traditional high-throughput screening for the identification of high-quality lead compounds.[1][2] This approach relies on screening libraries of low molecular weight fragments (typically <300 Da) to identify weak but highly efficient binders, which then serve as starting points for rational drug design.[3][4] This guide provides an in-depth technical overview of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one , a compelling fragment for FBDD campaigns. We will explore the strategic value of its chemical architecture, provide detailed protocols for its quality control and application in biophysical screening assays, and discuss downstream strategies for hit-to-lead evolution. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fragment strategies for challenging biological targets.

Section 1: The Strategic Value of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one as a Screening Fragment

Introduction to Fragment-Based Drug Discovery (FBDD)

FBDD operates on a fundamental principle: smaller, less complex molecules can explore chemical space more effectively than large, drug-like compounds.[2][5] While a library of millions of drug-like molecules samples only a fraction of its potential ~10^60^ chemical space, a library of just thousands of fragments can achieve significant coverage of its ~10^7^ space.[5] Hits from FBDD are typically weak binders (μM to mM affinity) but are highly "ligand efficient," meaning they form high-quality, energetically favorable interactions with the target protein.[5] The success of this approach is evidenced by multiple marketed drugs, including Vemurafenib and Venetoclax.[2] The key to a successful FBDD campaign is the use of sensitive biophysical techniques capable of detecting these weak interactions, such as Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (DSF).[6][7]

The Pyrido[2,3-b]oxazinone Scaffold: A Privileged Motif

The pyrido[2,3-b]oxazinone core is a bicyclic heterocyclic system that presents several features of interest for medicinal chemistry. Fused heterocyclic systems are common in pharmacologically active molecules.[8][9] Specifically, pyridone and related nitrogen-containing heterocyclic derivatives are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets and have been explored as anti-inflammatory agents and kinase inhibitors.[9] Recent studies have identified pyrido[2,3-b][6]oxazine derivatives as potent and selective EGFR kinase inhibitors, highlighting the therapeutic potential of this scaffold.[8][10] The rigid structure of the core reduces conformational entropy upon binding and presents well-defined vectors for chemical elaboration.

The Role of the Iodine Atom: A Handle for Synthesis and a Tool for Interaction

The inclusion of a halogen, particularly iodine, is a deliberate and strategic choice in fragment design.

  • Halogen Bonding: For decades, halogens were incorporated into drugs primarily for their steric and lipophilic properties.[11][12] It is now well-established that halogen atoms can act as Lewis acids, forming favorable non-covalent interactions known as halogen bonds with electron-rich Lewis bases like backbone carbonyls or oxygen-containing side chains in a protein.[11][13][14] This interaction is directional and its strength increases down the group (F < Cl < Br < I), making iodine a potent halogen bond donor.[12] This interaction can significantly enhance binding affinity and selectivity.[12][15]

  • Synthetic Vector: Aryl iodides are exceptionally versatile synthetic handles.[16][17] They are key substrates for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.[16][17] This "poised" nature of the 7-iodo substituent allows for the rapid and modular elaboration of the fragment hit, enabling a swift "fragment evolution" or "hit expansion" phase to build potency and explore the surrounding binding pocket.[5]

Section 2: Physicochemical & Synthetic Profile

Synthesis and Purification

While a specific, published synthesis for 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one was not found in a cursory search, a viable synthetic route can be proposed based on established methods for related structures. A one-pot annulation of an N-substituted-2-chloroacetamide with an appropriate 2-halo-3-hydroxypyridine derivative using a base like cesium carbonate has been shown to be effective for creating the pyrido[2,3-b][6]oxazin-2-one core.[18] The starting iodo-substituted hydroxypyridine can be synthesized through various aromatic iodination methods.[19]

Proposed Synthetic Concept:

Caption: Proposed one-pot synthesis concept.

Purification would be achieved via standard column chromatography followed by recrystallization to ensure high purity suitable for screening.

Quality Control (QC) Parameters for a Screening Fragment

Before inclusion in a screening library, the fragment must undergo rigorous QC to prevent false positives and ensure data reproducibility.

ParameterMethodAcceptance CriteriaRationale
Identity ¹H NMR, ¹³C NMR, LC-MSStructure confirmedEnsures the correct molecule is being tested.
Purity LC-MS, HPLC>95%Prevents artifacts from impurities.
Solubility Nephelometry, NMR≥200 µM in assay bufferEnsures fragment is in solution at screening concentrations.
Stability LC-MS analysis over time<10% degradation over 24hConfirms fragment integrity under assay conditions.
Aggregation Dynamic Light Scattering (DLS)No evidence of aggregationAggregating compounds are a major source of false positives.
Tabulated Physicochemical Properties

The properties of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one align well with the "Rule of Three," a common guideline for fragment design.[3]

PropertyValue (Calculated/Supplier Data)"Rule of Three" Guideline
Molecular Weight 276.03 g/mol < 300 Da
cLogP ~1.5 - 2.0< 3
H-Bond Donors 1≤ 3
H-Bond Acceptors 3≤ 3
CAS Number 1203499-29-9[20]N/A

Section 3: Designing a Screening Campaign

A robust screening cascade is essential for identifying true, high-quality fragment hits and filtering out false positives.[21]

Primary Screening and Orthogonal Validation Workflow

The goal is to use a high-throughput primary screen to identify potential binders, followed by a lower-throughput, higher-resolution secondary assay to confirm them. This orthogonal approach ensures hits are not artifacts of a single technology.[7][21]

Caption: A typical fragment screening cascade.

Section 4: Detailed Experimental Protocols

Sensitive biophysical methods are required to detect the weak binding typical of fragments.[22][23]

Protocol: High-Throughput Thermal Shift Assay (DSF)

DSF is an excellent primary screening method that measures the change in a protein's melting temperature (Tm) upon ligand binding.[7][21]

  • Preparation: Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a 5x final concentration.

  • Fragment Dispensing: In a 384-well PCR plate, dispense 1 µL of the fragment stock solution (e.g., 10 mM in DMSO) to achieve a final concentration of 100 µM. Include DMSO-only controls.

  • Protein Addition: Add 19 µL of the protein/dye mixture to each well. Seal the plate.

  • Measurement: Place the plate in a real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C, increasing by 0.5 °C per minute, while monitoring fluorescence.

  • Analysis: Calculate the derivative of the fluorescence curve. The peak of the derivative is the Tm. A hit is identified by a significant positive shift in Tm (ΔTm > 2 °C) compared to the DMSO control.

Protocol: Surface Plasmon Resonance (SPR) for Validation

SPR is a label-free technology that measures binding events in real-time, providing affinity (KD) and kinetic (kon, koff) data.[7][21]

  • Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., CM5 chip via amine coupling) to a level of 8,000-12,000 Response Units (RU).

  • System Priming: Prime the system with running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Fragment Injection: Prepare a serial dilution of the fragment (e.g., 200 µM down to 1.56 µM). Inject each concentration over the sensor surface for a defined association time (e.g., 60s), followed by a dissociation phase (e.g., 120s).

  • Regeneration: If necessary, inject a regeneration solution (e.g., 10 mM Glycine pH 2.5) to remove bound fragment.

  • Data Analysis: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine KD. A confirmed hit will show a concentration-dependent binding response.

Section 5: From Hit to Lead: Leveraging the Fragment Core

Interpreting Screening Data and Structural Insights

A confirmed hit from orthogonal screening is the starting point. The ultimate validation is obtaining a high-resolution crystal structure of the fragment bound to the target protein. This structural information is critical as it reveals the binding mode and, most importantly, the vectors on the fragment that point towards unoccupied pockets.[5] This information guides the synthetic chemistry effort.

Hit Expansion Strategy: The Role of the Iodine Vector

The 7-iodo position is the primary vector for synthetic elaboration. Structure-guided design will dictate the choice of chemical moieties to add at this position to gain additional interactions and increase affinity.

Caption: Synthetic expansion vectors from the 7-iodo position.

By using reactions like the Suzuki coupling, chemists can introduce aryl or heteroaryl groups to probe for pi-stacking or other hydrophobic interactions.[17] Sonogashira coupling can introduce alkynes, which can be used to reach deeper pockets or be further functionalized. This iterative, structure-guided process of "fragment growing" is a highly efficient method for converting a millimolar fragment hit into a nanomolar lead compound.[3][5]

Section 6: Conclusion

7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one represents a high-quality, strategically designed fragment for FBDD. Its rigid, privileged core provides a solid anchor for binding, while the strategically placed iodine atom serves a dual purpose: enabling potent halogen bonding interactions and providing a versatile synthetic handle for rapid, structure-guided hit-to-lead optimization. By employing a rigorous screening cascade of sensitive biophysical techniques, researchers can effectively utilize this fragment to tackle even challenging drug targets and accelerate the discovery of novel therapeutics.

Section 7: References

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  • Eroglu, E. (2021). Halogen Bonding: A New Frontier in Medicinal Chemistry. In New Aspects in Medicinal Chemistry. IntechOpen. [Link]

  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. [Link]

  • Giri, R., & Kumar, A. (2020). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 117(31), 18349-18358. [Link]

  • Hardegger, L. A., Kuhn, B., Spinnler, B., Anselm, L., & Diederich, F. (2011). Systematic investigation of halogen bonding in protein-ligand interactions. Angewandte Chemie International Edition, 50(2), 314-318. [Link]

  • Jain, T., & Agrawal, N. (2022). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 75(1), 143-151. [Link]

  • Lu, Y., Wang, Y., & Zhu, W. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(5), 375-383. [Link]

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  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved January 19, 2026, from [Link]

  • Tsai, C. M., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Chemistry, 8, 579. [Link]

  • Kumar, A., & Voet, A. (2022). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 65(15), 10138–10161. [Link]

  • Hall, D. R., & O'Donovan, D. H. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. Future Drug Discovery, 3(3), FDD68. [Link]

  • Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12, hzz003. [Link]

  • Singh, V., & Wirth, T. (2018). New Isoxazole-Substituted Aryl Iodides: Metal-Free Synthesis, Characterization and Catalytic Activity. ChemistryOpen, 7(8), 634-639. [Link]

  • Patel, H., et al. (2023). Novel pyrido[2,3-b][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(10), 2005-2018. [Link]

  • Wang, L., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 9132–9138. [Link]

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  • Norman, M. H., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(15), 4359-4363. [Link]

  • SlideShare. (n.d.). Synthetic utility of aryl diazoniumsalts. Retrieved January 19, 2026, from [Link]

  • Zhang, Z., et al. (2021). Arene C–H Iodination Using Aryl Iodides. CCS Chemistry, 3(8), 2110-2118. [Link]

  • Patel, H., et al. (2023). Novel pyrido[2,3-b][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(10), 2005-2018. [Link]

  • de Oliveira, A. C. S., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 14(8), 1475-1484. [Link]

  • Al-Rashood, S. T., & Aboldahab, I. A. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(24), 2125-2150. [Link]

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  • Kim, S. Y., et al. (2003). A One-Pot Synthesis of Pyrido[2,3-b][6]oxazin-2-ones. The Journal of Organic Chemistry, 68(20), 7918-7920. [Link]

  • Sande, I., & Cunha, S. (2020). Telescopic one-pot synthesis of pyrido[2,3-a]phenazin-5-amines. 43a Reunião Anual da Sociedade Brasileira de Química. [Link]

  • Demjén, A., et al. (2019). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry, 15, 243-250. [Link]

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  • Berteina-Raboin, S., & Guillon, J. (2019). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 24(23), 4349. [Link]

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  • Abeed, A. A. O., et al. (2024). Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline derivatives. Arkivoc, 2024(8), 12289. [Link]

  • Shiotani, S., et al. (1993). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi, 113(1), 40-49. [Link]

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Exploratory

Unlocking New Therapeutic Frontiers: A Technical Guide to the Potential Targets of Pyrido[2,3-b]oxazinones

Introduction The landscape of drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical scaffolds that can yield potent and selective therapeutics. Among the myriad of heterocyclic comp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical scaffolds that can yield potent and selective therapeutics. Among the myriad of heterocyclic compounds, the pyrido[2,3-b]oxazinone core has emerged as a structure of significant interest. Its unique three-dimensional conformation and electronic properties present a compelling foundation for the design of small molecule inhibitors targeting a range of clinically relevant biomolecules. This technical guide provides an in-depth exploration of the potential therapeutic targets of pyrido[2,3-b]oxazinone derivatives, offering a valuable resource for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic basis of their activity, supported by experimental evidence, and provide detailed protocols for target validation, thereby empowering the scientific community to further investigate and harness the therapeutic potential of this promising scaffold.

Epidermal Growth Factor Receptor (EGFR) Kinase: A Primary Target in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Aberrant EGFR signaling, often due to activating mutations or overexpression, is a well-established driver of tumorigenesis in various cancers, most notably in non-small cell lung cancer (NSCLC). Consequently, EGFR has become a major target for cancer therapy.

Recent studies have highlighted the potential of compounds with a pyrido[2,3-b][1][2]oxazine core, a close structural analog of pyrido[2,3-b]oxazinones, as potent inhibitors of EGFR kinase.[1][3] These compounds have demonstrated significant anti-proliferative effects against EGFR-mutated NSCLC cell lines, including those harboring resistance mutations that render earlier generations of EGFR inhibitors ineffective.[1][3]

Mechanism of Action: Targeting the ATP-Binding Site

Molecular docking studies suggest that these pyrido[2,3-b][1][2]oxazine derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR.[1][3] The core structure effectively occupies the adenine-binding region, while strategic substitutions on the scaffold can form crucial interactions with key amino acid residues within the active site. For instance, a di-fluorophenyl group can engage the glycine-rich loop, and pyridine substituents can form interactions in the front pocket, mimicking the binding mode of clinically approved inhibitors like osimertinib.[1][3] This competitive inhibition prevents the autophosphorylation of the EGFR tyrosine kinase, thereby blocking downstream signaling cascades that promote cancer cell growth and survival.[1]

Signaling Pathway

The EGFR signaling pathway is a complex network of protein interactions that ultimately leads to cellular responses. The following diagram illustrates the canonical EGFR pathway and the point of intervention for pyrido[2,3-b]oxazinone-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Pyrido_oxazinone Pyrido[2,3-b]oxazinone Derivative Pyrido_oxazinone->EGFR Inhibits (ATP-competitive) ATP ATP ATP->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and inhibition by pyrido[2,3-b]oxazinone derivatives.

Experimental Validation Workflow

Validating the activity of novel pyrido[2,3-b]oxazinone derivatives against EGFR requires a multi-tiered approach, progressing from in vitro biochemical assays to cell-based and potentially in vivo studies.

Validation_Workflow cluster_invitro In Vitro Validation cluster_cellbased Cell-Based Validation cluster_invivo In Vivo Validation (Optional) Biochemical_Assay Biochemical Kinase Assay (e.g., LanthaScreen, HTRF) Determine IC50 Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Determine GI50 in cancer cell lines Biochemical_Assay->Proliferation_Assay Docking Molecular Docking Predict Binding Mode Docking->Biochemical_Assay Western_Blot Western Blot Analysis Assess p-EGFR levels Proliferation_Assay->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Western_Blot->Apoptosis_Assay Xenograft Xenograft Tumor Models Evaluate anti-tumor efficacy Apoptosis_Assay->Xenograft End End Xenograft->End Start Start Start->Docking

Caption: Experimental workflow for validating EGFR inhibitors.

Detailed Experimental Protocol: MTT Assay for Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • NSCLC cell lines (e.g., HCC827, NCI-H1975, A549) and a normal lung cell line (e.g., BEAS-2B)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Pyrido[2,3-b]oxazinone test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrido[2,3-b]oxazinone compounds in complete growth medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., osimertinib).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) using a non-linear regression analysis.

Other Potential Therapeutic Targets

While EGFR stands out as a primary target, the versatility of the pyridopyrimidine scaffold, to which pyrido[2,3-b]oxazinones belong, suggests a broader range of potential therapeutic applications.

Viral Polymerases

Derivatives of the related pyrido[2,3-b]pyrazine core have been identified as non-nucleoside inhibitors of the Human Cytomegalovirus (HCMV) DNA polymerase.[4] This suggests that the pyrido[2,3-b]oxazinone scaffold could be explored for the development of novel antiviral agents.

Ion Channels

The Transient Receptor Potential Cation Channel subfamily V member 1 (TRPV1) is a non-selective cation channel involved in pain sensation. Pyrido[2,3-b]pyrazines have been investigated as TRPV1 antagonists for the treatment of pain.[5] This opens up an avenue for the development of non-opioid analgesics based on the pyrido[2,3-b]oxazinone core.

Kinases Involved in Inflammation and Cell Cycle

The broader class of pyridopyrimidines has been shown to inhibit a variety of other kinases, including:

  • MAP kinases: Involved in cellular responses to a variety of stimuli.[2]

  • PI3Kδ: Plays a key role in immune cell development and function.[2]

  • eukaryotic Elongation Factor-2 Kinase (eEF-2K): A regulator of protein synthesis.[6]

  • BRAF: A serine/threonine-protein kinase that is frequently mutated in cancer.[7]

  • Cyclooxygenase (COX-1/COX-2): Key enzymes in the inflammatory pathway.[8]

Other Enzymes
  • Dihydrofolate reductase (DHFR): An essential enzyme for DNA synthesis and methylation.[2]

  • Protoporphyrinogen Oxidase (PPO): A target for herbicides, indicating potential applications in agriculture.[9]

Summary of Potential Targets and Activities

Target ClassSpecific TargetPotential Therapeutic AreaKey Findings
Kinases EGFROncology (NSCLC)Potent inhibition, including against resistance mutations.[1][3]
BRAFOncologyDocking studies suggest good binding affinity.[7]
eEF-2KOncologyInhibitory activity demonstrated in breast cancer cells.[6]
COX-1/COX-2InflammationDual inhibition observed with a related pyridopyridazine core.[8]
Viral Enzymes HCMV DNA PolymeraseAntiviralNon-nucleoside inhibition by related pyrido[2,3-b]pyrazines.[4]
Ion Channels TRPV1Pain ManagementAntagonistic activity shown by related pyrido[2,3-b]pyrazines.[5]
Other Enzymes DHFROncology, Infectious DiseasesA known target for the broader pyridopyrimidine class.[2]
PPOAgriculture (Herbicides)Potent inhibition by pyridopyrimidine-benzoxazinone hybrids.[9]

Conclusion and Future Directions

The pyrido[2,3-b]oxazinone scaffold represents a versatile and promising platform for the discovery of novel therapeutics. The well-documented activity of related structures against EGFR in oncology provides a strong foundation for further development in this area. Moreover, the diverse range of other potential targets, from viral polymerases to ion channels and various kinases, underscores the broad therapeutic potential of this chemical class.

Future research should focus on the systematic exploration of the structure-activity relationships of pyrido[2,3-b]oxazinone derivatives against these identified targets. The application of the detailed experimental workflows outlined in this guide will be crucial for validating their efficacy and mechanism of action. Through a combination of rational drug design, robust biological evaluation, and a deeper understanding of the underlying pharmacology, the full therapeutic potential of pyrido[2,3-b]oxazinones can be unlocked, paving the way for the development of next-generation medicines.

References

  • Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC - NIH. Available at:

  • Novel pyrido[2,3- b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed. Available at:

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Publishing.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI.
  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - MDPI.
  • Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - NIH.
  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed.
  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed.
  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives throug.
  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed.
  • Synthesis and Herbicidal Activity of Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrids as Protoporphyrinogen Oxidase Inhibitors - PubMed.
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing).
  • Synthesis and In Vitro Biological Evaluation of New Pyrido[2,3‐b]pyrazinone‐Based Cytotoxic Agents and Molecular Docking as BRAF Inhibitors | Request PDF - ResearchGate.

Sources

Protocols & Analytical Methods

Method

experimental procedure for synthesizing pyrido[2,3-b]oxazine derivatives

Application Notes & Protocols Abstract The pyrido[2,3-b]oxazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development, demonstrating a wide range of biological a...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

The pyrido[2,3-b]oxazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development, demonstrating a wide range of biological activities, including potent anticancer and antibacterial properties.[1][2] Notably, certain derivatives have been identified as powerful epidermal growth factor receptor-tyrosine kinase (EGFR-TK) inhibitors, targeting resistance mutations in non-small cell lung cancer.[1] This document provides a comprehensive guide to the synthesis of functionalized pyrido[2,3-b]oxazine derivatives. We will detail a robust, multi-step synthetic strategy, explain the causal reasoning behind key experimental choices, and provide step-by-step protocols, moving from the synthesis of a core intermediate to its subsequent diversification using the Suzuki cross-coupling reaction.

Introduction: Rationale and Synthetic Strategy

The core challenge in synthesizing a library of pyrido[2,3-b]oxazine derivatives for structure-activity relationship (SAR) studies lies in developing a versatile and efficient synthetic route. The strategy outlined herein focuses on creating a key building block, a halogenated pyrido[2,3-b]oxazine core, which can be readily functionalized in a subsequent step. This approach allows for the late-stage introduction of chemical diversity, a highly efficient strategy in drug discovery.

Our chosen methodology involves two primary phases:

  • Synthesis of a Core Intermediate: Construction of the foundational 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][3]oxazine structure. This intermediate is stable and primed for further modification.

  • Diversification via Palladium-Catalyzed Cross-Coupling: Utilization of the Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl substituents at the 7-position. This reaction is renowned for its reliability, functional group tolerance, and mild conditions.[1]

This modular approach provides a reliable framework for generating a diverse library of analogues for biological screening and optimization.

Visualized Synthetic Workflow

The overall synthetic logic is depicted in the workflow diagram below.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Diversification A Starting Materials (e.g., 7-bromo-2,3-dihydro-1H- pyrido[2,3-b][1,4]oxazine) B Protection Step (e.g., Sulfonylation) A->B Pyridine, DCM C Protected Core Intermediate B->C Purification D Suzuki Cross-Coupling C->D Boronic Acid, Pd Catalyst, Base E Final Pyrido[2,3-b]oxazine Derivatives D->E Workup & Purification

Caption: High-level workflow for the synthesis of pyrido[2,3-b]oxazine derivatives.

Experimental Protocols

Protocol 1: Synthesis of a Protected Core Intermediate

Objective: To synthesize 7-bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][3]oxazine (Compound 2 ).

The initial step involves the protection of the nitrogen atom within the oxazine ring. A sulfonyl group is chosen here as it is a robust protecting group, deactivating the ring towards unwanted side reactions and providing a stable intermediate for the subsequent coupling step.

Materials and Reagents:

  • 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][3]oxazine (Compound 1 )

  • 2,5-difluorobenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Deionized Water

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][3]oxazine (1 ) (1.0 eq., e.g., 4.0 g, 18.6 mmol) in dichloromethane (40.0 mL) in a round-bottom flask, add pyridine (3.0 eq., 4.0 mL, 56 mmol).[1]

  • Addition of Reagent: Cool the mixture to 0 °C using an ice bath. Slowly add 2,5-difluorobenzenesulfonyl chloride (1.2 eq., 4.75 g, 22.4 mmol) to the stirred solution.

    • Causality: The reaction is performed at 0 °C to control the initial exothermicity of the acylation reaction, preventing potential side reactions and degradation of starting material. Pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.

    • Trustworthiness: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (1 ) is fully consumed. This ensures the reaction has gone to completion before proceeding to workup.

  • Workup and Extraction: Upon completion, dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure compound 2 .

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

Objective: General procedure for the synthesis of 7-aryl-pyrido[2,3-b]oxazine derivatives (e.g., Compounds 7f, 7g, 7h ).[1]

The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organohalide. It is a powerful tool for forming carbon-carbon bonds.

Materials and Reagents:

  • Protected bromo-intermediate (Compound 2 )

  • Substituted Phenylboronic Acid (1.2 - 1.5 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 eq.)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 ratio)

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel for inert atmosphere.

Procedure:

  • Inert Atmosphere: Add the protected bromo-intermediate (2 ) (1.0 eq.), the desired phenylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.) to a Schlenk flask.

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This process is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst [Pd(PPh₃)₄] (0.05 eq.) followed by the degassed dioxane/water solvent mixture.

    • Causality: The Pd(0) species is the active catalyst. The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The mixed solvent system is used to dissolve both the organic-soluble reactants and the inorganic base.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC, typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the final coupled product.

Mechanistic Insight: The Suzuki Coupling Cycle

Understanding the mechanism of the key diversification step is crucial for troubleshooting and optimization. The catalytic cycle involves three main stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrido[2,3-b]oxazine intermediate, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.

Suzuki-Miyaura Catalytic Cycle Diagram

Suzuki_Cycle Ar = Pyrido[2,3-b]oxazine core X = Br Ar' = Substituted Aryl pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pd_complex Oxidative Addition (+ Ar-X) transmetalation_complex Ar-Pd(II)L₂-Ar' pd_complex->transmetalation_complex Transmetalation (+ Ar'-B(OH)₂, Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Product) transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Summary and Characterization

The successful synthesis of derivatives must be confirmed by rigorous analytical characterization. Below is a summary table for representative compounds synthesized using this methodology.[1]

Compound IDArylboronic Acid UsedYield (%)Key ¹H NMR Signal (ppm)MS (m/z) [M+H]⁺
7f 4-methoxyphenylboronic acid78%3.85 (s, 3H, -OCH₃)458.1
7g 3-fluorophenylboronic acid82%7.10-7.50 (m, Ar-H)446.1
7h 4-chlorophenylboronic acid80%7.45 (d, 2H), 7.55 (d, 2H)462.1

Standard Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, including the successful installation of the new aryl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the final products.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is often used to determine the purity of the final compounds, which should typically be >95% for biological testing.

Conclusion

This application note details a validated and modular synthetic route for the preparation of diverse pyrido[2,3-b]oxazine derivatives. The strategy, centered on the synthesis of a versatile brominated intermediate followed by Suzuki cross-coupling, provides a reliable platform for researchers in medicinal chemistry and drug discovery. The protocols are designed to be reproducible, and the mechanistic discussions offer insights for potential optimization. The successful application of this workflow enables the generation of novel chemical entities for evaluation as potent therapeutic agents, such as the next generation of EGFR-TK inhibitors.[1]

References

  • Al-Ostath, A., et al. (2023). Novel pyrido[2,3-b][1][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Miyazawa, T., et al. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi. [Link]

  • Alagarsamy, V., et al. (2006). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][3]oxazines and pyrido[4,3-b][1][3]thiazines. Journal of Heterocyclic Chemistry. [Link]

  • Wan, J., & Joullié, M. M. (2009). A review of the recent literature on the synthesis of oxazines. Synthesis and biological activities of oxazine derivatives. [Link]

  • Yadav, P., et al. (2021). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Gontrani, L., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [Link]

  • Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. New Journal of Chemistry. [Link]

  • Wang, D., et al. (2013). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters. [Link]

  • Adib, M., et al. (2009). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles), aldehydes, and isocyanides in water. ResearchGate. [Link]

Sources

Application

Application and Protocol Guide for the Evaluation of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one in EGFR Kinase Assays

Authored by a Senior Application Scientist Introduction: The Therapeutic Potential of Targeting EGFR with Novel Scaffolds The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal rol...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of Targeting EGFR with Novel Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various human cancers, most notably non-small cell lung cancer (NSCLC).[3][4] Consequently, EGFR has become a well-established and critical target for anticancer drug development. The clinical success of first, second, and third-generation EGFR tyrosine kinase inhibitors (TKIs) has transformed the treatment landscape for patients with EGFR-mutant cancers.[4][5]

However, the emergence of acquired resistance, frequently driven by secondary mutations such as the T790M "gatekeeper" mutation, presents a persistent clinical challenge.[3][4] This necessitates a continuous search for novel chemical scaffolds that can effectively inhibit both wild-type and mutant forms of EGFR with high potency and selectivity. The pyrido[2,3-b][6]oxazine core is an emerging scaffold of interest in this domain. Recent studies have highlighted the potential of this heterocyclic system to serve as a foundation for potent EGFR inhibitors, including those active against resistance mutations.[5][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one , a representative compound of this promising class, in biochemical EGFR kinase assays. While specific inhibitory data for this exact iodo-substituted analog is not yet extensively published, the protocols detailed herein provide a robust framework for its characterization and for assessing the structure-activity relationships within the broader pyrido[2,3-b][6]oxazine series.

The EGFR Signaling Pathway: A Target for Intervention

Activation of EGFR by its cognate ligands, such as epidermal growth factor (EGF), triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[1] This phosphorylation cascade creates docking sites for various downstream signaling proteins, initiating multiple pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival.[8] EGFR inhibitors act by competing with ATP for the kinase domain's binding site, thereby blocking the initial autophosphorylation event and abrogating downstream signaling.

EGFR_Signaling Figure 1: Simplified EGFR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF Ligand EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (EGFR TKI) Inhibitor->EGFR Inhibition of Autophosphorylation

Caption: Figure 1: Simplified EGFR Signaling Pathway

Principles of EGFR Kinase Assays

Biochemical kinase assays are fundamental tools for determining the potency of an inhibitor directly against the purified enzyme. Several robust, high-throughput compatible assay formats are available, each with distinct advantages. The choice of assay often depends on available instrumentation, cost, and the specific experimental goals.

Luminescence-Based Assays (ATP Depletion)

These assays quantify kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[9][10] The principle is straightforward: the more active the kinase, the less ATP remains.

  • Kinase-Glo® Assay: This popular "add-mix-read" assay uses a proprietary thermostable luciferase (Ultra-Glo™ Luciferase) which, in the presence of its substrate luciferin, generates a luminescent signal directly proportional to the ATP concentration.[6][11] Therefore, the signal is inversely correlated with kinase activity. A potent inhibitor will result in high luminescence (less ATP consumed), while an inactive compound will lead to low luminescence (more ATP consumed).[6][9]

  • ADP-Glo™ Assay: This format measures the product of the kinase reaction, ADP.[8][9] It is a two-step process. First, a reagent is added to stop the kinase reaction and deplete any remaining ATP. Second, a detection reagent is added to convert the generated ADP back into ATP, which is then quantified using a standard luciferase-luciferin reaction.[12] In this case, the luminescent signal is directly proportional to kinase activity, offering high sensitivity, especially when substrate conversion is low.[8]

Fluorescence Polarization (FP) Assays

FP assays are homogeneous assays that measure changes in the molecular size of a fluorescently labeled tracer.[13][14] In a kinase FP assay, a fluorescently labeled peptide substrate and a phosphospecific antibody are used. When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated peptide. This binding event creates a large molecular complex that tumbles slowly in solution, resulting in a high polarization value. Conversely, in the absence of kinase activity (or in the presence of a potent inhibitor), the fluorescent peptide remains small and tumbles rapidly, leading to a low polarization signal.[15][16]

Homogeneous Time-Resolved Fluorescence (HTRF®) Assays

HTRF combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, which minimizes background fluorescence from test compounds and microplates.[17][18] A typical HTRF kinase assay uses a biotinylated substrate and two detection reagents: a europium cryptate-labeled phosphospecific antibody (donor) and a streptavidin-conjugated fluorophore (e.g., XL665 or d2) (acceptor).[19][20] When the kinase phosphorylates the biotinylated substrate, the binding of both detection reagents brings the donor and acceptor into close proximity, allowing FRET to occur upon excitation. The resulting signal is proportional to the level of substrate phosphorylation.[18]

Experimental Protocols

PART 1: Preparation of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one

Proper handling and preparation of the test compound are critical for obtaining accurate and reproducible results.

1.1. Compound Handling and Storage:

  • Source: 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (CAS: 1203499-29-9) can be obtained from various chemical suppliers.[21][22][23]

  • Storage: Store the solid compound at room temperature or as specified by the supplier, protected from light and moisture.

  • Safety: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

1.2. Preparation of Stock Solution:

  • Accurately weigh a precise amount of the compound (e.g., 1 mg).

  • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Rationale: DMSO is a common solvent for kinase inhibitors due to its ability to dissolve a wide range of organic molecules and its compatibility with most assay formats at low final concentrations (typically ≤1%).

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

PART 2: ADP-Glo™ Luminescent Kinase Assay Protocol

This protocol provides a detailed methodology for determining the IC50 value of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one against a representative EGFR kinase (e.g., wild-type or T790M mutant).

2.1. Materials and Reagents:

  • Recombinant Human EGFR (Wild-Type or mutant, e.g., L858R/T790M)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)[1][8]

  • Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)[1]

  • Dithiothreitol (DTT)

  • ATP, ultrapure

  • 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one in DMSO

  • White, opaque, 384-well assay plates (low volume)

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

2.2. Experimental Workflow:

Kinase_Assay_Workflow Figure 2: Workflow for EGFR Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Prepare Compound Serial Dilutions in DMSO C 3. Add Compound/DMSO to Plate (25 nL) A->C B 2. Prepare Master Mixes: - Enzyme Solution - Substrate/ATP Solution D 4. Add Enzyme Solution (2.5 µL) B->D E 5. Add Substrate/ATP Solution to start reaction (2.5 µL) B->E C->D D->E F 6. Incubate at RT (e.g., 60 min) E->F G 7. Add ADP-Glo™ Reagent (5 µL) F->G H 8. Incubate at RT (40 min) G->H I 9. Add Kinase Detection Reagent (10 µL) H->I J 10. Incubate at RT (30 min) I->J K 11. Read Luminescence J->K

Caption: Figure 2: Workflow for EGFR Kinase Inhibition Assay

2.3. Step-by-Step Procedure:

  • Compound Dilution: Prepare a serial dilution series of the 10 mM stock solution of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one in DMSO. A typical 10-point, 3-fold dilution series might range from 10 mM to 0.5 µM.

    • Rationale: A wide concentration range is necessary to capture the full dose-response curve and accurately determine the IC50.[24]

  • Assay Plate Preparation: Add 25-50 nL of each compound dilution (and DMSO for controls) to the wells of a 384-well plate.

  • Reagent Preparation:

    • Prepare the complete kinase reaction buffer with DTT.

    • Dilute the EGFR enzyme to a 2X working concentration in the reaction buffer. The optimal enzyme concentration should be determined empirically to achieve ~10-30% ATP consumption in the reaction.

    • Prepare a 2X Substrate/ATP mix in the reaction buffer. The ATP concentration should be at or near the Km for the specific EGFR variant being tested to ensure accurate IC50 determination for ATP-competitive inhibitors.[25]

  • Kinase Reaction:

    • Add 2.5 µL of the 2X EGFR enzyme solution to each well containing the compound.

    • Incubate for 15-30 minutes at room temperature.

      • Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X Substrate/ATP mix to all wells. The final reaction volume is 5 µL.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.[8]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Read the luminescence on a plate reader.

2.4. Controls:

  • 0% Inhibition (High Signal): Wells containing enzyme, substrate, ATP, and DMSO (vehicle control). This represents the maximum kinase activity.

  • 100% Inhibition (Low Signal): Wells containing substrate and ATP, but no enzyme. This represents the background signal.

Data Analysis and Interpretation

The primary output of the assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[26][27]

1. Data Normalization:

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme)) where RLU is the Relative Light Unit reading from the luminometer.

2. IC50 Determination:

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R).[28]

  • The IC50 value is derived from the fitted curve as the concentration at which 50% inhibition is achieved.[24][29]

Table 1: Representative Data and IC50 Calculation

Log [Inhibitor] (M)[Inhibitor] (M)% Inhibition
-9.01.0E-095.2
-8.53.2E-0910.1
-8.01.0E-0825.8
-7.53.2E-0848.9
-7.01.0E-0775.3
-6.53.2E-0790.1
-6.01.0E-0695.6
-5.53.2E-0698.2
Calculated IC50 3.3E-08 M (33 nM)
(Note: Data are illustrative and do not represent actual results for the specified compound.)

3. Assessing Potency and Selectivity:

  • A lower IC50 value indicates a more potent inhibitor.[29]

  • To assess selectivity, the IC50 of the compound should be determined against both wild-type EGFR and clinically relevant mutant forms (e.g., L858R, Del19, T790M).[5]

  • Further profiling against a broad panel of other kinases is essential to determine off-target effects and establish a selectivity profile for the compound.[30][31]

Best Practices and Troubleshooting

  • DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is kept low (ideally ≤1%) to avoid impacting enzyme activity.[32]

  • ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration. Testing at the Km(ATP) of the enzyme allows for more standardized comparison between different inhibitors and kinases.[25]

  • Enzyme Quality: Use high-quality, purified recombinant enzyme to ensure assay robustness.

  • Z'-Factor: To validate the assay for high-throughput screening, calculate the Z'-factor. A value >0.5 indicates an excellent and robust assay.

  • Compound Interference: Luminescence-based assays can be susceptible to interference from compounds that inhibit luciferase. It is prudent to perform a counter-screen without the primary kinase to identify such compounds.[12]

Conclusion

The pyrido[2,3-b][6]oxazine scaffold represents a promising starting point for the development of novel EGFR kinase inhibitors. The protocols and principles outlined in this guide provide a robust framework for the in vitro biochemical characterization of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one and its analogs. By employing sensitive and reliable assay technologies like ADP-Glo™, researchers can accurately determine inhibitor potency (IC50), elucidate structure-activity relationships, and assess selectivity against various EGFR isoforms. These foundational biochemical data are a critical first step in the comprehensive evaluation of any potential drug candidate and are essential for guiding subsequent cell-based and in vivo studies in the drug discovery pipeline.[33]

References

  • Echelon Biosciences. (n.d.). PI3-Kinase Activity Fluorescence Polarization Assay.
  • Drees, B. E., Weipert, A., et al. (2003). Competitive fluorescence polarization assays for the detection of phosphoinositide kinase and phosphatase activity. Combinatorial Chemistry & High Throughput Screening, 6(4), 321–330.
  • Revvity. (n.d.). HTRF KinEASE STK Discovery Kit, 1,000 Assay Points.
  • Promega Corporation. (n.d.). Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase.
  • edX. (n.d.). IC50 Determination.
  • Wikipedia. (2024). Half maximal inhibitory concentration.
  • Invitrogen. (n.d.). Methods EGFR Biochemical Assays. Retrieved from a resource provided by Google search.
  • Corning Incorporated. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates.
  • BMG LABTECH. (n.d.). Fluorescence polarization (FP) detection.
  • Promega Corporation. (n.d.). EGFR (C775S T790M L858R) Kinase Assay Protocol.
  • Molecular Devices. (n.d.). Fluorescence Polarization (FP).
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2007).
  • Promega Corporation. (n.d.). EGFR Kinase Enzyme System Application Note.
  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
  • BenchChem. (n.d.). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
  • Revvity. (n.d.). HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are....
  • PLOS One. (2015).
  • Current Chemical Genomics. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 23-30.
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  • Papalia, G. A., et al. (2011). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 419(1), 114-123.
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  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube.
  • PerkinElmer. (n.d.). Luciferase Luminescence Assays.
  • Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4936.
  • BLD Pharm. (n.d.). 7-Iodo-1H-pyrido[2,3-b][6]oxazin-2(3H)-one. Retrieved from BLD Pharm website.

  • Deshmukh, S. J., et al. (2024). Novel pyrido[2,3-b][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry.

  • Deshmukh, S. J., et al. (2024). Novel pyrido[2,3-b][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed.

  • Bryan, M. C., et al. (2015). Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 987-992.
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  • Gurbani, D., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 243, 114771.
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Method

Application Notes &amp; Protocols: Development of Radiolabeled Tracers from 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one for Oncological Imaging

Abstract These application notes provide a comprehensive guide for the development of radiolabeled tracers derived from the novel heterocyclic scaffold, 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. This document is intended...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the development of radiolabeled tracers derived from the novel heterocyclic scaffold, 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and preclinical evaluation of novel radiopharmaceuticals. Recognizing the potential of the pyrido[2,3-b][1][2]oxazine core as a pharmacophore for targeting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, this guide details the rationale, synthesis, radiolabeling strategies, quality control protocols, and in vitro/in vivo evaluation methodologies for transforming this iodinated precursor into a potent imaging agent for oncology.

Introduction: The Rationale for a Novel EGFR-Targeting Radiotracer

The 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one scaffold has recently emerged as a promising platform for the development of potent and selective inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[3] EGFR is a well-validated target in oncology, with its overexpression and mutational status being critical biomarkers for various cancers, particularly non-small cell lung cancer (NSCLC).[1][4][5] The development of non-invasive imaging agents that can visualize and quantify EGFR expression in vivo would be a significant advancement for patient stratification, therapy monitoring, and understanding drug resistance mechanisms.[2][5][6]

The subject of these protocols, 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (CAS 1203499-29-9), presents an ideal starting point for the development of such a radiotracer.[7][8][9][10] The presence of an iodine atom at the 7-position of the aromatic ring offers a versatile handle for radioiodination with various isotopes suitable for Single Photon Emission Computed Tomography (SPECT) (e.g., Iodine-123) or Positron Emission Tomography (PET) (e.g., Iodine-124). This "late-stage" functionalization allows for the efficient incorporation of the radionuclide into a fully elaborated molecular scaffold.

This guide will provide a structured approach, from the synthesis of the non-radioactive precursor to detailed protocols for its transformation into a radiolabeled tracer and its subsequent preclinical evaluation.

Synthesis of the Precursor: 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one

While 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one is commercially available, understanding its synthesis is crucial for precursor modification and the development of analogs.[7][8][9][10] A plausible synthetic route involves a one-pot annulation of a suitable iodinated 3-hydroxypyridine derivative with an N-substituted-2-chloroacetamide, a reaction that has been successfully employed for the synthesis of the parent pyrido[2,3-b][1][2]oxazin-2-one scaffold.[11][12]

An alternative and often more direct approach for generating the iodinated compound is the electrophilic iodination of the parent 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.

Protocol 2.1: Electrophilic Iodination of 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one

This protocol describes a general method for the direct iodination of the pyrido[2,3-b]oxazinone core.

Materials:

  • 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one (1 equivalent) in DCM.

  • Add N-Iodosuccinimide (1.1 equivalents) to the solution.

  • Slowly add trifluoroacetic acid (2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated sodium thiosulfate solution.

  • Neutralize the mixture with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.

Radiolabeling Strategies

The aryl-iodide bond in the precursor allows for several established radioiodination methods. The choice of method will depend on the desired isotope, required specific activity, and the availability of reagents and equipment.

Electrophilic Radioiodination

This is a direct and often high-yielding method for incorporating radioiodine.

Protocol 3.1.1: Electrophilic Radioiodination using [¹²³I]NaI or [¹²⁴I]NaI

Materials:

  • 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (for isotopic exchange) or a suitable precursor (e.g., a trialkylstannyl or boronic ester derivative)

  • [¹²³I]NaI or [¹²⁴I]NaI in 0.1 M NaOH

  • Chloramine-T or Iodogen®

  • Ethanol

  • Phosphate buffer (pH 7.4)

  • HPLC for purification

Procedure (using Iodogen®):

  • Coat a reaction vial with Iodogen® (100 µg) by evaporating a solution in DCM.

  • Add a solution of the precursor (1-2 mg) in ethanol (100-200 µL) to the vial.

  • Add [¹²³I]NaI or [¹²⁴I]NaI (in 0.1 M NaOH) to the vial.

  • Allow the reaction to proceed at room temperature for 15-30 minutes.

  • Quench the reaction by transferring the mixture to a vial containing sodium metabisulfite solution.

  • Purify the radiolabeled product using reverse-phase HPLC.

Copper-Mediated Radioiodination

This method is particularly useful for precursors that may be sensitive to strong oxidizing conditions.

Protocol 3.2.1: Copper-Mediated Radioiodination of a Boronic Ester Precursor

Materials:

  • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrido[2,3-b]oxazin-2(3H)-one (boronic ester precursor)

  • [¹²³I]NaI or [¹²⁴I]NaI in 0.1 M NaOH

  • Copper(I) iodide (CuI)

  • Tripotassium phosphate (K₃PO₄)

  • Dimethylformamide (DMF)

  • HPLC for purification

Procedure:

  • In a sealed reaction vial, combine the boronic ester precursor (1-2 mg), CuI (0.5 equivalents), and K₃PO₄ (2 equivalents) in DMF (200 µL).

  • Add the [¹²³I]NaI or [¹²⁴I]NaI solution.

  • Heat the reaction mixture at 80-100 °C for 20-30 minutes.

  • Cool the reaction to room temperature.

  • Dilute with mobile phase and purify by reverse-phase HPLC.

Radiolabeling_Workflow cluster_Precursor Precursor Synthesis cluster_Radiolabeling Radiolabeling cluster_Purification Purification cluster_QC Quality Control cluster_Final Final Product Precursor 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one Radioiodination Radioiodination ([¹²³I] or [¹²⁴I]) Precursor->Radioiodination Electrophilic or Cu-mediated HPLC HPLC Purification Radioiodination->HPLC Crude Reaction Mixture QC_Analysis Radiochemical Purity Molar Activity HPLC->QC_Analysis Purified Tracer Final_Product Radiolabeled Tracer Solution for Injection QC_Analysis->Final_Product Formulation

Caption: General workflow for the synthesis and quality control of the radiolabeled tracer.

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical product.

ParameterMethodAcceptance Criteria
Radiochemical Purity Radio-HPLC, Radio-TLC>95%
Radionuclidic Purity Gamma Spectroscopy (MCA)Specific to the radionuclide and production method
Chemical Purity HPLC with UV detectionCorrelation with a non-radioactive reference standard
Specific Activity Calculated from radioactivity and mass>1 Ci/µmol (for receptor imaging)
pH pH meter or calibrated pH strips6.5 - 7.5
Sterility Standard microbiological testingSterile
Endotoxin Level Limulus Amebocyte Lysate (LAL) test< 175 EU/V (or as per pharmacopeia)

In Vitro Evaluation

In vitro assays are crucial for characterizing the biological properties of the newly synthesized radiotracer before advancing to in vivo studies.

Protocol 5.1: Cell Uptake and Competition Assays

This protocol assesses the specific binding of the radiotracer to EGFR-expressing cancer cells.

Materials:

  • EGFR-positive cancer cell line (e.g., A549, HCC827)

  • EGFR-negative control cell line (optional)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Radiolabeled tracer

  • Non-radioactive 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one or a known EGFR inhibitor (e.g., Gefitinib)

  • Phosphate-buffered saline (PBS)

  • Gamma counter

Procedure:

  • Plate cells in 24-well plates and allow them to adhere overnight.

  • For total binding, add the radiolabeled tracer (e.g., 0.1 µCi/well) to the cells and incubate for a predetermined time (e.g., 60 minutes) at 37 °C.

  • For non-specific binding, pre-incubate cells with a high concentration of the non-radioactive competitor (e.g., 10 µM) for 30 minutes before adding the radiolabeled tracer.

  • After incubation, wash the cells three times with ice-cold PBS to remove unbound radioactivity.

  • Lyse the cells with 0.1 M NaOH.

  • Measure the radioactivity in the cell lysate using a gamma counter.

  • Specific binding is calculated as the difference between total and non-specific binding.

In Vivo Preclinical Evaluation

Animal models are essential for evaluating the biodistribution, pharmacokinetics, and tumor-targeting efficacy of the radiotracer.

Protocol 6.1: Biodistribution Studies in Tumor-Bearing Mice

Materials:

  • Tumor-bearing mice (e.g., nude mice with A549 xenografts)

  • Radiolabeled tracer

  • Saline for injection

  • Gamma counter

Procedure:

  • Inject a known amount of the radiolabeled tracer (e.g., 10 µCi) intravenously into the tail vein of tumor-bearing mice.

  • At various time points post-injection (e.g., 30, 60, 120 minutes), euthanize the mice.

  • Dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).

  • Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g).

Protocol 6.2: Micro-SPECT/PET Imaging

Procedure:

  • Anesthetize a tumor-bearing mouse.

  • Inject the radiolabeled tracer intravenously.

  • Acquire dynamic or static images at selected time points using a micro-SPECT or micro-PET scanner.

  • Analyze the images to visualize tracer accumulation in the tumor and other organs.

Preclinical_Evaluation_Workflow cluster_Start Initiation cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Data Data Analysis & Decision Start_Node Purified Radiolabeled Tracer Cell_Uptake Cell Uptake Assays (EGFR+ vs EGFR- cells) Start_Node->Cell_Uptake Competition_Assay Competition Binding Assays Cell_Uptake->Competition_Assay Biodistribution Biodistribution Studies in Tumor-Bearing Mice Competition_Assay->Biodistribution Promising in vitro results Imaging Micro-SPECT/PET Imaging Biodistribution->Imaging Data_Analysis Quantification of Tumor Uptake and Target Specificity Imaging->Data_Analysis Decision Go/No-Go for Further Development Data_Analysis->Decision

Caption: Workflow for the preclinical evaluation of the novel radiotracer.

Conclusion

The 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one scaffold holds significant promise for the development of a new class of radiotracers for imaging EGFR expression in cancer. The methodologies outlined in these application notes provide a robust framework for the synthesis, radiolabeling, and comprehensive preclinical evaluation of these novel imaging agents. Successful development of such a tracer could provide a valuable tool for personalized medicine in oncology.

References

  • 1][2]oxazin-2-one [ 1203499-29-9 ].

  • [Utility of 2-thioxo-pyrido[2,3-d]pyrimidinone in synthesis of pyridopyrimido[2,1-b][1][5][6].]([Link])

  • [7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.]([Link])

  • [Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer.]([Link])

  • 1][2]oxazin-2-one [1203499-29-9].

  • [Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][2]Oxazin-2(3H)-Ones.]([Link])

  • [A One-Pot Synthesis of Pyrido[2,3- b ][1][2]oxazin-2-ones.]([Link])

  • [A one-pot synthesis of pyrido[2,3-b][1][2]oxazin-2-ones.]([Link])

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Application

Application Notes &amp; Protocols: Leveraging 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one for Novel PET Ligand Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one as a versatile prec...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one as a versatile precursor for the synthesis of Positron Emission Tomography (PET) imaging ligands. We delve into the rationale behind its selection, explore robust synthetic methodologies for its functionalization, and provide detailed, field-tested protocols for radiolabeling with common PET radionuclides such as Fluorine-18 and Carbon-11. The protocols are designed to be self-validating, emphasizing reproducibility and high scientific integrity.

Introduction: The Strategic Value of the Pyrido[2,3-b]oxazin-2-one Scaffold

The 1H-pyrido[2,3-b]oxazin-2(3H)-one core is a privileged scaffold in medicinal chemistry, notably appearing in molecules targeting various biological pathways. Its rigid, heterocyclic structure provides a well-defined vector for substituent placement, influencing target affinity and pharmacokinetic properties. The introduction of an iodine atom at the 7-position transforms this scaffold into a powerful and versatile precursor for PET ligand development. The carbon-iodine bond is an exceptionally effective handle for modern cross-coupling chemistry, enabling the late-stage introduction of diverse functional groups or the direct attachment of prosthetic groups for radiolabeling.[1][2] This approach allows for the rapid generation of a library of candidate PET tracers from a single, common precursor, significantly accelerating the discovery pipeline.

The choice of this precursor is rooted in several key advantages:

  • Synthetic Accessibility: The core scaffold can be synthesized through efficient one-pot procedures, making the starting material readily available.[3]

  • Chemical Stability: The pyrido[2,3-b]oxazin-2-one ring system is generally stable to a wide range of reaction conditions required for derivatization and radiolabeling.

  • Predictable Reactivity: The iodine at the 7-position provides a specific and highly reactive site for palladium-catalyzed cross-coupling reactions, minimizing side reactions and simplifying purification.

Caption: Figure 1: Structure of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.

PART 1: Synthetic Strategies for Precursor Functionalization

The true power of the 7-iodo precursor lies in its utility in palladium-catalyzed cross-coupling reactions. These reactions form the cornerstone of modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.

Synthetic_Strategies Precursor 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Precursor->Suzuki Pd Catalyst, Boronic Acid/Ester, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Precursor->Buchwald Pd Catalyst, Amine, Base Aryl 7-Aryl/Heteroaryl Derivative (Precursor for [18F]Fluorination) Suzuki->Aryl Amine 7-Amino Derivative (Precursor for [11C]Methylation) Buchwald->Amine

Caption: Figure 2: Key cross-coupling strategies for functionalizing the iodo-precursor.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is an indispensable tool for creating C-C bonds by coupling the aryl iodide with an organoboron reagent (boronic acid or ester).[4][5] This strategy is ideal for introducing aryl or heteroaryl moieties that can either directly interact with a biological target or serve as a site for subsequent radiolabeling. For instance, coupling with a boronic ester containing a nitro group or a protected phenol provides a handle for introducing [¹⁸F]fluoride or [¹¹C]methyl groups, respectively.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of C-N bonds, coupling the aryl iodide with a primary or secondary amine.[6][7][8] This is particularly useful for synthesizing PET ligands where an amine is a key pharmacophoric element or for introducing a linker to attach a radiolabeled prosthetic group. The choice of phosphine ligand is critical for reaction efficiency, with bulky, electron-rich ligands often providing superior results.[9][10]

Reaction TypeCatalyst (Typical)Ligand (Example)Base (Example)Solvent (Example)Temperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf)PPh₃, dppfK₂CO₃, Cs₂CO₃Dioxane/H₂O, DME80-110
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhosNaOtBu, K₃PO₄Toluene, Dioxane90-120
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions.

PART 2: Radiolabeling Protocols for PET Ligand Synthesis

The short half-lives of PET radionuclides necessitate rapid, efficient, and high-yield radiolabeling reactions.[11][12] All radiolabeling procedures must be performed in automated synthesis modules housed within lead-shielded hot-cells to minimize radiation exposure.[13]

Protocol 1: Synthesis of an [¹⁸F]-Labeled Ligand via a Two-Step Approach

This protocol describes a common strategy: first, a Suzuki coupling to install a precursor moiety, followed by nucleophilic [¹⁸F]fluorination. Fluorine-18 is favored for its near-ideal half-life (109.8 min) and low positron energy.[14]

Step A: Synthesis of the Labeling Precursor

  • Reaction Setup: To a solution of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (1 eq.) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nitrobenzene (1.2 eq.) in a 2:1 mixture of dioxane and 2M Na₂CO₃(aq), add Pd(PPh₃)₄ (0.05 eq.).

  • Reaction Execution: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction at 90 °C under an argon atmosphere for 4 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the nitro-precursor.

Step B: Automated [¹⁸F]Radiolabeling

The following steps are performed in an automated synthesis module.

  • [¹⁸F]Fluoride Trapping & Elution: Aqueous [¹⁸F]fluoride, produced via the ¹⁸O(p,n)¹⁸F nuclear reaction, is trapped on a quaternary methylammonium (QMA) anion-exchange cartridge.[15] The [¹⁸F]fluoride is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: The solvent is removed under a stream of nitrogen with gentle heating (95-110 °C) to ensure the [¹⁸F]fluoride is anhydrous, which is critical for its nucleophilicity.[16] Anhydrous acetonitrile is added and evaporated two more times.

  • Radiofluorination: A solution of the nitro-precursor (2-5 mg) in anhydrous DMSO is added to the dried [¹⁸F]KF-K₂₂₂ complex. The vessel is sealed and heated at 140-160 °C for 15-20 minutes. The high temperature is necessary to activate the aromatic nucleophilic substitution.

  • Purification: The reaction mixture is cooled, diluted with the mobile phase, and injected onto a semi-preparative HPLC column for purification. The fraction corresponding to the [¹⁸F]-labeled product is collected.

  • Formulation: The collected HPLC fraction (typically in acetonitrile/water) is passed through a C18 Sep-Pak cartridge. The cartridge is washed with sterile water to remove organic solvent, and the final product is eluted with USP-grade ethanol and diluted with sterile saline for injection.

ParameterTypical Value
Precursor Amount2-5 mg
Reaction Time15-20 min
Reaction Temperature140-160 °C
Radiochemical Yield (RCY)20-40% (decay-corrected)
Total Synthesis Time50-70 min
Molar Activity (Aₘ)> 37 GBq/µmol (>1 Ci/µmol)
Table 2: Summary of a Typical [¹⁸F]Fluorination Protocol.
Protocol 2: Synthesis of a [¹¹C]-Labeled Ligand via Buchwald-Hartwig and Methylation

This protocol utilizes a C-N coupling to install a phenol group, which is then methylated using [¹¹C]methyl iodide. Carbon-11, with its short half-life of 20.4 minutes, allows for multiple PET scans in the same subject on the same day but demands extremely rapid chemistry.[12][17]

Step A: Synthesis of the Hydroxy-Precursor

  • Reaction Setup: In an oven-dried flask under argon, combine 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (1 eq.), 4-aminophenol (1.1 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.05 eq.), and NaOtBu (1.4 eq.).

  • Reaction Execution: Add anhydrous toluene and heat the mixture at 110 °C for 12-18 hours until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, quench with saturated NH₄Cl solution, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purify via column chromatography to obtain the 7-(4-hydroxyanilino) precursor.

Step B: Automated [¹¹C]Methylation

  • [¹¹C]CH₃I Production: [¹¹C]CO₂, produced from the ¹⁴N(p,α)¹¹C reaction in the cyclotron, is converted to [¹¹C]CH₄, which is then reacted with iodine to form [¹¹C]methyl iodide ([¹¹C]CH₃I).[12] The gaseous [¹¹C]CH₃I is trapped in a solution of the hydroxy-precursor.

  • Radiomethylation: The [¹¹C]CH₃I is bubbled through a solution of the 7-(4-hydroxyanilino) precursor (0.5-1.0 mg) and a base (e.g., NaOH or Cs₂CO₃) in a suitable solvent (e.g., DMF or acetone) at an elevated temperature (80-100 °C) for 3-5 minutes.

  • Purification and Formulation: The reaction is quenched and purified via semi-preparative HPLC. The product fraction is collected and formulated as described in Protocol 1. The entire process from end-of-bombardment (EOB) to final product must be completed within 40-50 minutes.

ParameterTypical Value
Precursor Amount0.5-1.0 mg
Reaction Time3-5 min
Reaction Temperature80-100 °C
Radiochemical Yield (RCY)30-50% (decay-corrected, based on trapped [¹¹C]CH₃I)
Total Synthesis Time25-40 min
Molar Activity (Aₘ)> 74 GBq/µmol (>2 Ci/µmol)
Table 3: Summary of a Typical [¹¹C]Methylation Protocol.

PART 3: Quality Control and Validation

For any PET radiotracer intended for preclinical or clinical use, rigorous quality control (QC) is mandatory. This ensures the product is safe, pure, and possesses the correct identity.

Quality_Control_Workflow Crude Crude Reaction Mixture Purification Semi-Preparative HPLC Crude->Purification Formulation Formulation (C18 Sep-Pak) Purification->Formulation FinalQC Final QC Batch Formulation->FinalQC HPLC Analytical Radio-HPLC (Radiochemical Purity, Identity) FinalQC->HPLC TLC Radio-TLC (Radiochemical Purity) FinalQC->TLC Activity Molar Activity (Am) Determination FinalQC->Activity Other Other Tests (pH, Sterility, Endotoxin) FinalQC->Other

Caption: Figure 3: A generalized workflow for the purification and quality control of a PET radiotracer.

QC TestMethodSpecificationRationale
Identity Analytical HPLCCo-elution of the radioactive peak with a non-radioactive, authenticated standard.Confirms the chemical identity of the radiotracer.
Radiochemical Purity (RCP) Analytical HPLC, Radio-TLC> 95%Ensures that the administered radioactivity corresponds to the desired compound.
Molar Activity (Aₘ) HPLC (UV signal vs. radioactivity)As high as achievable (typically > 37 GBq/µmol)High molar activity is crucial for imaging low-density targets like receptors to avoid pharmacological effects.[16]
Radionuclidic Purity Gamma-ray spectroscopy> 99.9% (e.g., 511 keV peak for ¹⁸F)Confirms the absence of other radioactive isotopes.
Residual Solvents Gas Chromatography (GC)Within USP limitsEnsures patient safety by limiting exposure to potentially toxic solvents.
Sterility & Endotoxins Standard microbiological testsSterile and passes endotoxin limitsMandatory for any product intended for intravenous injection.
Table 4: Essential Quality Control Parameters for PET Radiotracers.

Conclusion

7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one stands out as a high-value precursor for the development of novel PET imaging agents. Its amenability to robust and versatile palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space. The detailed protocols provided herein for [¹⁸F]fluorination and [¹¹C]methylation serve as a foundational blueprint for researchers. By combining these modern synthetic strategies with rigorous quality control, the path from precursor to a validated, high-quality PET radiotracer for preclinical and clinical research is significantly streamlined.

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  • Deshmukh, S., et al. (2024). Novel pyrido[2,3-b][11][17]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [Link]

  • One-Pot Radiosynthesis of [¹⁸F]Anle138b—5-(3-Bromophenyl)-3-(6-[¹⁸F]fluorobenzo[d][11][13]dioxol-5-yl)-1H-pyrazole—A Potential PET Radiotracer Targeting α-Synuclein Aggregates. Molecules. Available at: [Link]

  • Suzuki cross-coupling reaction. (2020). YouTube. Available at: [Link]

  • Synthesis of Novel 2-diethylamino-4H-7-(Het) aryl pyrido[1,2-a][11][13][15]triazin-4-ones via a Suzuki Cross-Coupling Reaction of 2-Diethylamino-4H-7-iodopyrido[1,2a][11][13][15]triazin-4-one with (Het) arylboronic Acids in Water. ResearchGate. Available at: [Link]

  • Improved automated one-pot two-step radiosynthesis of (S)-[¹⁸F]FETrp, a radiotracer for PET imaging of indoleamine 2,3-dioxygenase 1 (IDO1). EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Telescopic one-pot synthesis of pyrido[2,3-a]phenazin-5-amines. ResearchGate. Available at: [Link]

  • Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry. Available at: [Link]

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  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Suzuki–Miyaura reaction of 6-iodopyridazin-3(2H)-one with 2-naphthaleneboronic acid …. ResearchGate. Available at: [Link]

  • Synthesis, radiolabeling, and biodistribution of putative metabolites of iodoazomycin arabinoside. Journal of Medicinal Chemistry. Available at: [Link]

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Method

Application Notes and Protocols for Molecular Docking Studies of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one Analogs

Introduction: Unlocking the Therapeutic Potential of Pyrido[2,3-b]oxazinone Scaffolds The pyrido[2,3-b]oxazin-2(3H)-one core is a privileged heterocyclic scaffold that has garnered interest in medicinal chemistry due to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Pyrido[2,3-b]oxazinone Scaffolds

The pyrido[2,3-b]oxazin-2(3H)-one core is a privileged heterocyclic scaffold that has garnered interest in medicinal chemistry due to its presence in various biologically active compounds. Nitrogen-containing heterocyclic rings are fundamental components in numerous pharmaceuticals, exhibiting a wide array of pharmacological effects that are closely linked to their physicochemical properties.[1] Specifically, derivatives of pyridone, a key structural element of the topic compound, have demonstrated significant anti-inflammatory properties.[1] While direct biological data for 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is not extensively documented in publicly available literature, the structural similarities to known anti-inflammatory agents, such as dual COX-1/COX-2 inhibitors, suggest a promising avenue for investigation.[1]

Molecular docking is a powerful and indispensable computational technique in modern structure-based drug design.[2] It predicts the preferred orientation of a small molecule (ligand) when bound to a specific region of a macromolecular target, typically a protein.[3][4] This in-silico approach provides critical insights into binding affinity, interaction patterns, and the overall stability of the ligand-protein complex, thereby guiding the rational design and optimization of novel therapeutic agents.[3][5] These computational predictions are instrumental in prioritizing compounds for synthesis and subsequent experimental validation, saving significant time and resources in the drug discovery pipeline.[3]

This comprehensive guide provides a detailed protocol for conducting molecular docking studies on analogs of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. We will use Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs, as a representative case study. The principles and methodologies outlined herein are broadly applicable to other potential protein targets.

PART 1: The Strategic Framework for a Robust Molecular Docking Protocol

A successful molecular docking study is more than a mere computational exercise; it is a systematic investigation built on a foundation of careful preparation, logical execution, and rigorous validation. The workflow presented here is designed to ensure the scientific validity and reproducibility of the findings.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation Target_Selection Target Identification (e.g., COX-2) Protein_Prep Protein Structure Preparation Target_Selection->Protein_Prep PDB Database Ligand_Prep Ligand Structure Preparation Protein_Prep->Ligand_Prep Define Binding Site Grid_Generation Grid Box Generation Ligand_Prep->Grid_Generation Docking_Execution Execute Docking (e.g., AutoDock Vina) Grid_Generation->Docking_Execution Results_Analysis Analyze Docking Results Docking_Execution->Results_Analysis Validation Protocol Validation (Redocking) Results_Analysis->Validation caption Figure 1: High-Level Molecular Docking Workflow

Caption: Figure 1: High-Level Molecular Docking Workflow

PART 2: Detailed Protocols for Molecular Docking

This section provides a step-by-step methodology for performing molecular docking of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one analogs against a chosen protein target. We will use AutoDock Vina, a widely used and freely available software for this purpose, in conjunction with visualization tools like UCSF Chimera or PyMOL.[4][6][7]

Protein Preparation: Ensuring a Clean and Validated Target

The quality of the protein structure is paramount for obtaining meaningful docking results. The following steps ensure the target is properly prepared.

Protocol 2.1.1: Target Acquisition and Cleaning

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For our case study of COX-2, a suitable PDB entry is 1CX2.[3][8]

  • Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL).[6][9]

    • Remove all water molecules and any co-crystallized ligands, ions, or cofactors that are not essential for the binding of your ligand of interest.[8][9][10]

    • If the protein is a multimer, retain only the monomeric unit if it functions as such.[9][10]

  • Structural Integrity Check: Inspect the protein for any missing residues or loops. If significant portions are missing, homology modeling may be necessary, though this is beyond the scope of this protocol.[9][10]

Protocol 2.1.2: Preparing the Receptor for Docking

  • Add Hydrogens: Crystal structures typically lack hydrogen atoms. Add hydrogens to the protein structure, ensuring that polar hydrogens are correctly placed to optimize the hydrogen-bonding network.[8][10][11] Most molecular modeling software has built-in tools for this.[11]

  • Assign Charges: Compute and assign partial charges to all atoms of the protein. The Gasteiger charge calculation method is commonly used for this purpose.[8]

  • Merge Non-Polar Hydrogens: For computational efficiency, merge non-polar hydrogens with their adjacent carbon atoms.[8]

  • Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.[4][8]

G PDB_Download Download PDB File (e.g., 1CX2) Remove_Water Remove Water Molecules & Co-crystallized Ligands PDB_Download->Remove_Water Isolate_Chain Isolate Monomeric Chain (if applicable) Remove_Water->Isolate_Chain Add_Hydrogens Add Polar Hydrogens Isolate_Chain->Add_Hydrogens Assign_Charges Assign Gasteiger Charges Add_Hydrogens->Assign_Charges Save_PDBQT Save as Receptor.pdbqt Assign_Charges->Save_PDBQT caption Figure 2: Protein Preparation Workflow

Caption: Figure 2: Protein Preparation Workflow

Ligand Preparation: From 2D Structure to 3D Conformation

Accurate preparation of the ligand is as crucial as that of the protein.

Protocol 2.2.1: Ligand Structure Generation and Optimization

  • Obtain or Draw Ligand Structure: The 2D structure of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one and its analogs can be drawn using chemical drawing software like ChemDraw or MarvinSketch, or obtained from databases like PubChem if available.[9][12]

  • Convert to 3D: Convert the 2D structure into a 3D conformation.[2][10]

  • Energy Minimization: Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand has a low-energy, stable conformation with correct bond lengths and angles.[2][10][13]

  • Assign Charges and Define Rotatable Bonds:

    • Add hydrogens to the ligand, ensuring the correct protonation state at a physiological pH (typically 7.4).[14]

    • Calculate and assign partial charges (e.g., Gasteiger charges).[12]

    • Define the rotatable bonds within the ligand. AutoDock Tools can automatically detect these. The number of rotatable bonds influences the conformational flexibility of the ligand during docking.[12][15]

  • Save in PDBQT Format: Save the prepared ligand file in the PDBQT format.[4][12]

Docking Simulation: The Core Computational Step

Protocol 2.3.1: Grid Box Generation

  • Define the Binding Site: The binding site is the region on the protein where the ligand is expected to bind. This can be identified based on the location of a co-crystallized ligand in the original PDB file or through literature reports of active site residues.[16]

  • Set Grid Box Parameters: A grid box defines the three-dimensional search space for the docking simulation. Center the grid box on the identified binding site. The size of the box should be large enough to accommodate the ligand and allow for its rotation and translation.[11][14] A typical size is 20x20x20 Ångströms, but this should be adjusted based on the size of the binding pocket and the ligand.[17]

Protocol 2.3.2: Running AutoDock Vina

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and docking parameters. This file should include:

    • The name of the receptor PDBQT file.

    • The name of the ligand PDBQT file.

    • The coordinates of the center of the grid box (center_x, center_y, center_z).

    • The dimensions of the grid box (size_x, size_y, size_z).

    • The name of the output file for the docked poses.

    • An optional exhaustiveness parameter, which controls the thoroughness of the conformational search (a higher value increases accuracy but also computation time).[17]

  • Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input.[7][17]

PART 3: Analysis and Validation of Docking Results

The output of a docking simulation is a set of predicted binding poses for the ligand, each with an associated binding affinity score.

Interpreting the Docking Output

Table 1: Example Docking Results for 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one Analogs against COX-2

AnalogBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
Parent Compound -8.50.000SER530, TYR385LEU352, VAL523, ALA527
Analog A (7-F) -8.21.25SER530LEU352, VAL523, ALA527
Analog B (7-Cl) -8.80.98SER530, TYR385, ARG120LEU352, VAL523, ALA527, PHE518
Analog C (7-Br) -9.10.85SER530, TYR385, ARG120LEU352, VAL523, ALA527, PHE518
Celecoxib (Control) -10.2N/ASER530, HIS90LEU352, VAL523, ALA527, PHE518

Protocol 3.1.1: Analyzing Binding Affinity and Poses

  • Binding Affinity (ΔG): The primary quantitative output is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.[16] Use this score to rank your analogs.[18]

  • Visualize Binding Poses: Load the protein and the output ligand poses into a molecular visualization tool.[3][19] Analyze the top-scoring pose (the one with the lowest binding energy).[20]

  • Identify Key Interactions: Examine the interactions between the ligand and the protein's active site residues.[16]

    • Hydrogen Bonds: Identify any hydrogen bonds formed, as these are critical for binding specificity and strength.[16]

    • Hydrophobic Interactions: Note any hydrophobic contacts between the ligand and non-polar residues.

    • Other Interactions: Look for other types of interactions, such as pi-pi stacking or electrostatic interactions.[18]

  • Compare with Controls: If available, dock a known inhibitor of the target (e.g., Celecoxib for COX-2) and compare its binding score and interactions with those of your test compounds. This provides a valuable benchmark.[18]

Ensuring Scientific Trustworthiness: Protocol Validation

Validation is a critical step to ensure that the chosen docking protocol is reliable for the specific protein-ligand system under study.[2][21]

Protocol 3.2.1: Redocking of a Co-crystallized Ligand

  • Select a Validation Complex: Choose a PDB entry for your target protein that includes a co-crystallized ligand in the active site (e.g., for COX-2, 1CX2 contains a bound inhibitor).

  • Prepare for Redocking:

    • Prepare the protein as described in Protocol 2.1.

    • Extract the co-crystallized ligand and prepare it as described in Protocol 2.2.

  • Perform Docking: Dock the extracted ligand back into the binding site of its own protein using the exact same protocol (grid box parameters, etc.) as for your test compounds.

  • Calculate RMSD: Superimpose the top-scoring docked pose of the ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[5][16][21]

  • Assess Validity: An RMSD value of less than 2.0 Å is generally considered an indicator of a successful and valid docking protocol, meaning the protocol can accurately reproduce the experimentally observed binding mode.[16][21][22][23]

G Start Select PDB with Co-crystallized Ligand Extract Extract Ligand Start->Extract Redock Redock Ligand into its Receptor Extract->Redock Superimpose Superimpose Docked Pose on Crystal Pose Redock->Superimpose Calculate_RMSD Calculate RMSD Superimpose->Calculate_RMSD Decision RMSD < 2.0 Å? Calculate_RMSD->Decision Success Protocol Validated Decision->Success Yes Failure Refine Protocol Decision->Failure No caption Figure 3: Protocol Validation via Redocking

Caption: Figure 3: Protocol Validation via Redocking

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for conducting molecular docking studies on 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one analogs. By following these detailed protocols, researchers can generate reliable computational hypotheses about the binding modes and affinities of these compounds against various protein targets. It is crucial to remember that molecular docking is a predictive tool. The insights gained from these in-silico studies should be used to guide further experimental validation, such as in vitro binding assays and cell-based functional assays, to confirm the computational findings and ultimately accelerate the drug discovery process.[24]

References

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • How to interprete and analyze molecular docking results? ResearchGate.
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  • Molecular Docking Experiments. Chemistry LibreTexts.
  • A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. YouTube.
  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube.
  • Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics.
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  • Tutorial: Prepping Molecules. UCSF DOCK.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
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  • Analysis and Mapping of Molecular Docking Results. CD ComputaBio.
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  • Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications.
  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., YouTube.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube.
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  • A Researcher's Guide to Validating Molecular Docking with Experimental Binding Assays. Benchchem.
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  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube.
  • Ligand Preparation for Molecular docking #biotech. YouTube.
  • 7-Iodo-1H-pyrido[2,3-b][3][18]oxazin-2(3H)-one. A2B Chem. Available from:

  • 7-Iodo-1H-pyrido[2,3-b][3][18]oxazin-2(3H)-one. 杭州辰通生化科技有限公司. Available from:

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PMC - PubMed Central.
  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. MDPI.
  • Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline derivatives. ResearchGate.

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Application

Application Notes and Protocols: 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one as a Covalent Chemical Probe for Target Identification

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the application of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one as a chemical probe for target identification...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the application of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one as a chemical probe for target identification and validation. The pyrido[2,3-b]oxazin-2-one scaffold has been identified in molecules with promising therapeutic potential, including kinase inhibitors and anticancer agents.[1][2][3] The incorporation of an electrophilic iodoacetamide moiety at the 7-position transforms this scaffold into a powerful tool for covalent chemoproteomics. This probe is designed to irreversibly bind to nucleophilic residues, such as cysteine, in the active or allosteric sites of its protein targets, enabling their enrichment and identification from complex biological systems. These application notes describe the underlying principles of the probe's reactivity, a proposed synthetic scheme, and comprehensive, step-by-step protocols for its use in Activity-Based Protein Profiling (ABPP) to elucidate novel therapeutic targets.

Introduction: The Convergence of a Privileged Scaffold and a Reactive Moiety

The identification of a bioactive molecule's cellular targets is a critical step in drug discovery, bridging the gap between a phenotypic outcome and a mechanistic understanding of its action.[4] Chemical probes are small molecules designed to interact with specific protein targets, facilitating their identification and functional characterization.[4] 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is a rationally designed chemical probe that leverages the biological relevance of the pyrido[2,3-b]oxazin-2-one core with the well-established reactivity of the iodoacetamide functional group.

The pyrido[2,3-b]oxazin-2-one scaffold and its analogues are present in compounds investigated for a range of biological activities, including the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in non-small cell lung cancer.[1] This suggests that the scaffold has a predisposition for binding to specific protein classes, making it a "privileged" structure for probe development.

The iodoacetamide group is a classic electrophilic "warhead" that forms stable, covalent bonds with nucleophilic amino acid residues, most notably the thiol group of cysteine.[5][6][7] This covalent and irreversible binding is the cornerstone of the probe's utility in target identification, as it allows for the formation of a durable probe-protein complex that can withstand stringent purification conditions.

This guide will detail the conceptual framework and practical execution of using 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one for target discovery via a chemoproteomic workflow.

Probe Characteristics and Synthesis

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₅IN₂O₂
Molecular Weight 276.03 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol and chloroform
Storage Store at -20°C, desiccated, and protected from light
Proposed Synthetic Route

The synthesis of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one can be envisioned based on established methods for the construction of the pyrido[2,3-b][8][9]oxazin-2-one scaffold.[8][10][11] A plausible route involves the cyclization of a suitably substituted aminopyridine precursor.

Caption: Proposed synthesis of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.

G cluster_0 Step 1: Iodination cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization A 2-Amino-3-hydroxypyridine B 2-Amino-3-hydroxy-5-iodopyridine A->B NIS, Acetonitrile C 2-Amino-3-hydroxy-5-iodopyridine D N-(3-hydroxy-5-iodopyridin-2-yl)-2-chloroacetamide C->D Chloroacetyl chloride, Base E N-(3-hydroxy-5-iodopyridin-2-yl)-2-chloroacetamide F 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one E->F Base (e.g., Cs2CO3), Heat

Mechanism of Action: Covalent Target Engagement

The primary mechanism by which 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one functions as a target identification probe is through the covalent modification of nucleophilic amino acid residues on its target proteins. The iodoacetamide moiety is an effective alkylating agent, with the carbon atom adjacent to the iodine being highly electrophilic.

The thiol group of cysteine residues is a particularly strong nucleophile at physiological pH and is the most common target for iodoacetamide-based reagents.[5][6] The reaction proceeds via an SN2 mechanism, resulting in a stable thioether linkage.

Caption: Covalent modification of a cysteine residue by the probe.

G Probe Probe-I Complex Protein-S-Probe Probe->Complex Protein Protein-SH Protein->Complex HI HI

This irreversible binding allows for the "tagging" of target proteins, enabling their subsequent enrichment and identification.

Application: Activity-Based Protein Profiling (ABPP) Workflow

ABPP is a powerful chemoproteomic strategy that uses reactive probes to assess the functional state of enzymes and other proteins in complex biological samples.[12][13][14] The following protocol outlines a typical ABPP workflow using 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. For this workflow, it is necessary to synthesize an alkyne-tagged version of the probe for click chemistry-based enrichment.

Probe Design for ABPP

For effective enrichment, the core probe is typically modified with a bioorthogonal handle, such as a terminal alkyne. This allows for the covalent attachment of a reporter tag (e.g., biotin) via a click chemistry reaction after protein labeling.

Alkyne-tagged probe: 7-Iodo-1-(prop-2-yn-1-yl)-1H-pyrido[2,3-b]oxazin-2(3H)-one

Experimental Workflow Diagram

Caption: ABPP workflow for target identification.

G A Treat Cells/Lysate with Alkyne-Probe B Lyse Cells (if applicable) A->B C Click Chemistry: Add Azide-Biotin B->C D Enrich Biotinylated Proteins on Streptavidin Beads C->D E On-Bead Tryptic Digest D->E F LC-MS/MS Analysis E->F G Data Analysis and Target Identification F->G

Detailed Protocol: Target Identification in Cell Lysate

This protocol describes the identification of protein targets of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one from a cell lysate. A competitive profiling experiment is included to confirm target engagement.

Materials:

  • Cell line of interest (e.g., A549, a human lung carcinoma cell line with EGFR expression)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Alkyne-tagged 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (Probe)

  • Untagged 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (Competitor)

  • Azide-biotin tag

  • Click chemistry reagents (Copper(II) sulfate, TBTA, Sodium ascorbate)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Urea solution (8 M)

  • Dithiothreitol (DTT)

  • Iodoacetamide (for blocking non-probe labeled cysteines)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS instrumentation

Procedure:

  • Proteome Preparation:

    • Culture and harvest cells.

    • Lyse cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Probe Labeling and Competition:

    • Aliquot the proteome into three sets of tubes:

      • Negative Control: DMSO vehicle.

      • Probe Labeling: Alkyne-tagged probe (e.g., 10 µM final concentration).

      • Competition: Pre-incubate with excess untagged competitor (e.g., 100 µM) for 30 minutes, then add the alkyne-tagged probe (10 µM).

    • Incubate all samples for 1 hour at 37°C.

  • Click Chemistry:

    • To each sample, add the click chemistry reaction cocktail: azide-biotin, copper(II) sulfate, TBTA, and freshly prepared sodium ascorbate.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Protein Enrichment:

    • Add streptavidin-agarose beads to each sample.

    • Incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., PBS, 1% SDS in PBS, PBS) is recommended.

  • On-Bead Digestion:

    • Resuspend the washed beads in 8 M urea.

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteines with iodoacetamide.

    • Dilute the urea concentration and add trypsin.

    • Digest overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the peptide-containing supernatant.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • True targets of the probe will be abundant in the "Probe Labeling" sample and significantly depleted in the "Competition" and "Negative Control" samples.

Target Validation

Following the identification of candidate targets by mass spectrometry, it is crucial to validate the interaction.

Validation MethodDescription
Western Blot Confirm the enrichment of a candidate protein in the probe-labeled sample compared to the competed sample.
Recombinant Protein Labeling Incubate the probe with the purified recombinant candidate protein to confirm direct covalent modification, often visualized by a gel shift assay or intact protein mass spectrometry.
Enzyme Activity Assay If the candidate target is an enzyme, assess whether the probe inhibits its catalytic activity in a time- and concentration-dependent manner, consistent with covalent inhibition.
Cellular Thermal Shift Assay (CETSA) Determine if the probe engages the target protein in intact cells, leading to its thermal stabilization.[15]
Knockdown/Knockout Studies Use siRNA or CRISPR-Cas9 to reduce the expression of the candidate target protein and assess whether this phenocopies the effects of the probe.

Conclusion

7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one represents a valuable chemical probe for the exploration of the cellular targets of this biologically relevant scaffold. Its iodoacetamide warhead enables covalent capture of target proteins, making it ideally suited for robust Activity-Based Protein Profiling workflows. The protocols and principles outlined in this document provide a comprehensive framework for researchers to employ this probe in their target identification and validation efforts, ultimately accelerating the discovery of novel therapeutic targets and the development of next-generation therapeutics.

References

  • Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][8][9]Oxazin-2(3H)-Ones. (n.d.). Retrieved from [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). Biology, 13(8), 555. Retrieved from [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. (2023). Advanced Science, 10(35), e2304859. Retrieved from [Link]

  • Iodoacetamide. (n.d.). In Wikipedia. Retrieved from [Link]

  • A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes. (2021). Nature Communications, 12(1), 2299. Retrieved from [Link]

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  • Small-molecule inhibitor: iodoacetamide. (n.d.). MEROPS - the Peptidase Database. Retrieved from [Link]

  • One-pot synthesis of isoxazolyl pyrido[2,3-b][8][9]oxazinones. (2014). Tetrahedron Letters, 55(30), 4136-4139. Retrieved from [Link]

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  • A one-pot synthesis of pyrido[2,3-b][8][9]oxazin-2-ones. (2003). The Journal of Organic Chemistry, 68(20), 7918–7920. Retrieved from [Link]

  • Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. (2011). Current Protocols in Chemical Biology, 3(4), 191–207. Retrieved from [Link]

  • Novel pyrido[2,3-b][8][9]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2024). RSC Medicinal Chemistry, 15(3), 820-839. Retrieved from [Link]

  • Synthesis of 1H-pyrido [2,3-b][8][9] oxazin-2(3H)-one 65. (n.d.). Retrieved from [Link]

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  • A One-Pot Synthesis of Pyrido[2,3- b ][8][9]oxazin-2-ones. (2003). The Journal of Organic Chemistry, 68(20), 7918-20. Retrieved from [Link]

  • Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. (2020). Molecules, 25(4), 863. Retrieved from [Link]

  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. (2020). Journal of Medicinal Chemistry, 63(19), 11006–11023. Retrieved from [Link]

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  • Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. (2023). Chinese Journal of Pharmacology and Toxicology, 37(12), 951. Retrieved from [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2024). Molecules, 29(13), 3122. Retrieved from [Link]

  • An iodide-containing covalent organic framework for enhanced radiotherapy. (2023). Chemical Science, 14(14), 3737–3744. Retrieved from [Link]

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  • Regio and stereochemical probes of iodine interactions in diiodocyclododecanes. (2020). Journal of Molecular Structure, 1202, 127271. Retrieved from [Link]

  • Synthesis and In Vitro Biological Evaluation of New Pyrido[2,3‐b]pyrazinone‐Based Cytotoxic Agents and Molecular Docking as BRAF Inhibitors. (2019). ChemistrySelect, 4(29), 8565-8575. Retrieved from [Link]

  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcones as intermediates. (2024). Journal of the Turkish Chemical Society, Section A: Chemistry, 11(1), 1-14. Retrieved from [Link]

  • An iodine-containing probe as a tool for molecular detection in secondary ion mass spectrometry. (2022). Chemical Communications, 58(52), 7291-7294. Retrieved from [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). Molecules, 27(4), 1269. Retrieved from [Link]

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Method

Application Notes and Protocols: 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one as a Covalent Probe for Chemoproteomic Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Proteomic Targets of a Privileged Scaffold The 1H-pyrido[2,3-b]oxazin-2(3H)-one core represents a "privileged scaffold" in medic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Proteomic Targets of a Privileged Scaffold

The 1H-pyrido[2,3-b]oxazin-2(3H)-one core represents a "privileged scaffold" in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2][3][4] The introduction of an iodine atom at the 7-position of this heterocyclic system creates a unique opportunity for its application as a covalent probe in chemoproteomics. 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is designed to leverage the principles of covalent targeting to identify and characterize its protein interaction partners within the complex environment of the cell.

Covalent inhibitors have seen a resurgence in drug discovery, offering high potency and prolonged duration of action.[5] By forming a stable bond with their target proteins, they enable robust target identification and validation. This application note provides a comprehensive guide to the proposed use of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one as a tool for exploring the proteome, with a focus on identifying novel therapeutic targets.

Scientific Rationale and Proposed Mechanism of Action

The scientific basis for the application of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one in proteomics lies in the reactivity of its iodo-substituent. Aryl halides, particularly when part of an electron-deficient heterocyclic system, can undergo nucleophilic aromatic substitution (SNAr) with nucleophilic amino acid residues on proteins.[6][7] The primary target for such reactions under physiological conditions is the thiol group of cysteine residues, which are often found in the active or allosteric sites of enzymes.[8][9]

We hypothesize that 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one acts as a "quiescent affinity label". In solution, the compound is relatively unreactive. However, upon non-covalent binding to a target protein, the specific microenvironment of the binding pocket can enhance the reactivity of the C-I bond, leading to a covalent reaction with a proximal cysteine residue. This protein-catalyzed reaction imparts a high degree of selectivity, minimizing off-target effects.[10]

The pyridoxazinone core itself may contribute to the initial non-covalent binding affinity and selectivity, potentially targeting classes of proteins such as kinases, which are known to interact with similar heterocyclic scaffolds.

Competitive_ABPP_Workflow start Start: Cell Lysate or Intact Cells treatment Incubate with 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (or DMSO vehicle) start->treatment probe_incubation Incubate with Broad-Spectrum Cysteine Probe (e.g., Iodoacetamide-alkyne) treatment->probe_incubation click_chemistry Click Chemistry: Attach Biotin-azide probe_incubation->click_chemistry enrichment Streptavidin Enrichment of Labeled Proteins click_chemistry->enrichment digestion On-bead Tryptic Digestion enrichment->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Quantitative Proteomic Data Analysis lc_ms->data_analysis target_id Target Identification: Proteins with reduced probe labeling in treated sample data_analysis->target_id

Figure 2: Competitive ABPP workflow for target identification.

Protocol 1: Competitive ABPP
  • Cell Culture and Lysis:

    • Culture cells of interest (e.g., a cancer cell line) to ~80% confluency.

    • Harvest cells and prepare a cell lysate in a suitable buffer (e.g., PBS) by sonication or mechanical disruption on ice.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Probe Competition:

    • Aliquot the cell lysate into two sets of tubes (treatment and vehicle control).

    • To the treatment group, add 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one to a final concentration of 10-100 µM.

    • To the control group, add an equivalent volume of DMSO.

    • Incubate both groups for 1-2 hours at 37°C.

  • Broad-Spectrum Probe Labeling:

    • Add a cysteine-reactive probe with a bioorthogonal handle (e.g., iodoacetamide-alkyne) to all samples to a final concentration of 100 µM.

    • Incubate for 1 hour at room temperature.

  • Click Chemistry and Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the alkyne-labeled proteins.

    • Incubate the biotinylated proteome with streptavidin-coated beads for 1-2 hours at 4°C to enrich for labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Perform on-bead reduction, alkylation, and tryptic digestion of the enriched proteins.

    • Collect the resulting peptides for LC-MS/MS analysis.

  • LC-MS/MS and Data Analysis:

    • Analyze the peptide samples by high-resolution mass spectrometry. [11][12] * Perform a database search to identify and quantify the proteins in each sample.

    • Identify potential targets as those proteins that show a significant reduction in signal intensity in the 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one-treated sample compared to the DMSO control.

Workflow 2: Direct Target Capture with a Tagged Probe

This approach involves synthesizing a derivative of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one that incorporates a bioorthogonal handle (e.g., an alkyne or azide group) for subsequent enrichment.

Direct_Capture_Workflow start Start: Cell Lysate or Intact Cells probe_incubation Incubate with Alkyne-tagged 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one start->probe_incubation click_chemistry Click Chemistry: Attach Biotin-azide probe_incubation->click_chemistry enrichment Streptavidin Enrichment of Covalently Labeled Proteins click_chemistry->enrichment digestion On-bead Tryptic Digestion enrichment->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Proteomic Data Analysis lc_ms->data_analysis target_id Direct Target Identification: Enriched proteins are potential targets data_analysis->target_id

Figure 3: Direct target capture workflow.

Protocol 2: Direct Target Capture
  • Synthesis of Tagged Probe:

    • Synthesize a derivative of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one containing a terminal alkyne group. This is a crucial prerequisite for this workflow.

  • Cell Treatment and Lysis:

    • Treat intact cells or cell lysates with the alkyne-tagged probe (1-10 µM) for 1-2 hours.

    • Include a DMSO-treated sample as a negative control for non-specific binding to the beads.

  • Click Chemistry, Enrichment, and Sample Preparation:

    • Follow steps 4 and 5 from Protocol 1 to attach a biotin tag and enrich the covalently labeled proteins.

  • LC-MS/MS and Data Analysis:

    • Analyze the samples by LC-MS/MS.

    • Identify proteins that are significantly enriched in the tagged-probe-treated sample compared to the DMSO control.

    • To identify the precise site of modification, perform a database search that includes a variable modification on cysteine residues corresponding to the mass of the tagged probe. [13][14]

Data Interpretation and Target Validation

A successful chemoproteomic experiment will generate a list of potential protein targets. It is crucial to validate these hits using orthogonal methods.

Validation Method Description Expected Outcome
Western Blot Confirm the binding of the probe to a specific candidate protein.A band corresponding to the target protein should be detected in the enriched fraction from the direct capture experiment.
In Vitro Activity Assays If the target is an enzyme (e.g., a kinase), assess the effect of the probe on its activity.7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one should inhibit the activity of the target enzyme in a dose-dependent manner.
Cellular Thermal Shift Assay (CETSA) Measure the change in the thermal stability of the target protein upon probe binding.Covalent binding of the probe should lead to a significant shift in the melting temperature of the target protein.
Site-Directed Mutagenesis Mutate the identified cysteine residue on the target protein to a non-nucleophilic amino acid (e.g., alanine).The mutated protein should no longer be modified by the probe, confirming the site of covalent attachment.

Conclusion

7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is a promising chemical tool for the exploration of the proteome. Its unique combination of a privileged heterocyclic scaffold and a reactive iodo-substituent makes it an ideal candidate for covalent probe development. The workflows and protocols outlined in this application note provide a robust framework for the identification and validation of its protein targets, potentially uncovering novel therapeutic avenues and deepening our understanding of complex biological processes.

References

  • Chalker, J. M., Wood, C. S., & Davis, B. G. (2009). A convenient catalyst for cysteine-specific peptide and protein modification. Journal of the American Chemical Society, 131(45), 16346–16347.
  • Vinogradova, D. S., & Su, X. (2018).
  • Li, J., et al. (2021). Cleavable and tunable cysteine-specific arylation modification with aryl thioethers. Chemical Science, 12(4), 1469-1475.
  • Maurais, A. J., & Weerapana, E. (2019). Reactive-cysteine profiling for drug discovery. Current Opinion in Chemical Biology, 50, 29-36.
  • Ward, C. C., et al. (2021). Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Review of Cancer Biology, 5, 393-413.
  • Poole, L. B., & Nelson, K. J. (2008). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Current Protocols in Toxicology, Chapter 7, Unit 7.8.
  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • Browne, C. M., et al. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 141(4), 1735-1745.
  • Lapek, J. D., & Gonzalez, D. J. (2019).
  • Doherty, J. B., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(20), 6079-6083.
  • Abdel-Maksoud, M. S., et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 20(8), 984-1002.
  • Fast, W. (2014). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Israel Journal of Chemistry, 54(8-9), 1261-1269.
  • Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins Website.
  • Thermo Fisher Scientific. (n.d.). Chemoproteomics Workflows. Thermo Fisher Scientific Website.
  • ResearchGate. (2022). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. Request PDF.
  • Liebler, D. C. (2008). Protein Damage by Reactive Electrophiles: Targets and Consequences. Chemical Research in Toxicology, 21(1), 117-128.
  • National Center for Biotechnology Information. (2023). Vitamin B6 (Pyridoxine).
  • ResearchGate. (2021). Analysis of covalent peptide modification artifacts created during sample preparation.
  • Asif, M. (2017).
  • Wikipedia. (n.d.). Pyridoxine. Wikipedia.
  • ResearchGate. (2019).
  • University of Washington. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Lecture Slides.
  • Boike, L. (2022).
  • Mathew, B., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801.
  • Liu, D. F., et al. (2012). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. Journal of the American Society for Mass Spectrometry, 23(4), 659-668.
  • Drugs.com. (n.d.). Pyridoxine Monograph for Professionals. Drugs.com.
  • Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Kalmykova, Z. I. (1960). The Problem of the Mechanism of Action of Pyridoxine (Vitamin B6)

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Application

Application Notes and Protocols for the Synthesis of 7-Substituted Pyrido[2,3-b]oxazinones via Palladium Catalysis

Introduction: The Significance of the Pyrido[2,3-b]oxazinone Scaffold The pyrido[2,3-b]oxazinone core is a privileged heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[2,3-b]oxazinone Scaffold

The pyrido[2,3-b]oxazinone core is a privileged heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry and drug discovery. These structures are integral components of molecules with a wide range of biological activities. Notably, derivatives of the closely related pyrido[2,3-b][1][2]oxazine have been identified as potent and selective epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors, which are crucial in the development of targeted therapies for non-small cell lung cancer.[3][4] The strategic introduction of substituents at the 7-position of the pyridoxazinone ring system allows for the fine-tuning of their pharmacological properties, making the development of robust and versatile synthetic methodologies for their preparation a key objective for researchers.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis due to their high efficiency, functional group tolerance, and the ability to construct complex molecular architectures under relatively mild conditions.[5][6][7] This application note provides a comprehensive guide to the synthesis of 7-substituted pyrido[2,3-b]oxazinones, leveraging a palladium-catalyzed intramolecular C-O bond formation as the key ring-closing step.

Synthetic Strategy: A Palladium-Catalyzed Intramolecular Etherification Approach

The construction of the pyrido[2,3-b]oxazinone ring system can be efficiently achieved through a palladium-catalyzed intramolecular C-O bond formation. This strategy involves the cyclization of a suitably functionalized 2-hydroxynicotinamide precursor. The key disconnection in our retrosynthetic analysis is the bond between the pyridyl ring and the exocyclic oxygen atom.

The general synthetic approach commences with the preparation of a 2-chloro-N-(substituted phenyl)-nicotinamide. Subsequent nucleophilic aromatic substitution of the chlorine atom with a hydroxyl group provides the crucial cyclization precursor. The final, and most critical, step is the palladium-catalyzed intramolecular etherification to furnish the desired 7-substituted pyrido[2,3-b]oxazinone.

The Catalytic Cycle: Mechanistic Insights

The palladium-catalyzed intramolecular C-O bond formation is a cornerstone of modern synthetic chemistry for the formation of oxygen-containing heterocycles.[8][9] The catalytic cycle, as illustrated below, is generally understood to proceed through a sequence of oxidative addition, ligand exchange, and reductive elimination steps.

Palladium-Catalyzed C-O Bond Formation cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Oxidative Addition->Aryl-Pd(II)-X(L2) Ligand Exchange Ligand Exchange Aryl-Pd(II)-X(L2)->Ligand Exchange + R-OH, - HX Aryl-Pd(II)-OR(L2) Aryl-Pd(II)-OR(L2) Ligand Exchange->Aryl-Pd(II)-OR(L2) Reductive Elimination Reductive Elimination Aryl-Pd(II)-OR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Product Product Reductive Elimination->Product Ar-OR L Ligand Ar-X Aryl Halide R-OH Alcohol

Figure 1: Proposed Catalytic Cycle for Intramolecular C-O Bond Formation.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, a substituted 2-chloropyridine derivative), forming a Pd(II) intermediate.

  • Ligand Exchange: The alcohol moiety of the substrate coordinates to the palladium center, displacing the halide. This step is often facilitated by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide.

  • Reductive Elimination: The C-O bond is formed through reductive elimination from the Pd(II) complex, yielding the desired cyclized product and regenerating the active Pd(0) catalyst.

The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands such as Xantphos often being employed to promote the reductive elimination step.[10]

Experimental Protocols

Protocol 1: Synthesis of 2-hydroxy-N-(4-methoxyphenyl)nicotinamide (Cyclization Precursor)

This protocol details the synthesis of the key intermediate required for the palladium-catalyzed cyclization.

Materials:

  • 2-chloronicotinoyl chloride

  • 4-methoxyaniline

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Amide Formation:

    • In a round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 2-chloronicotinoyl chloride (1.05 eq) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-N-(4-methoxyphenyl)nicotinamide.

  • Hydroxylation:

    • In a sealed tube, dissolve the crude 2-chloro-N-(4-methoxyphenyl)nicotinamide (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 2 M aqueous sodium hydroxide.

    • Heat the mixture to 100 °C and stir for 12 hours.

    • Cool the reaction to room temperature and neutralize with 2 M HCl until pH ~7.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 2-hydroxy-N-(4-methoxyphenyl)nicotinamide.

Protocol 2: Palladium-Catalyzed Synthesis of 7-(4-methoxyphenyl)pyrido[2,3-b][1][2]oxazin-4(3H)-one

This protocol describes the key intramolecular C-O bond formation step.

Materials:

  • 2-hydroxy-N-(4-methoxyphenyl)nicotinamide (from Protocol 1)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add 2-hydroxy-N-(4-methoxyphenyl)nicotinamide (1.0 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous 1,4-dioxane via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 7-(4-methoxyphenyl)pyrido[2,3-b][1][2]oxazin-4(3H)-one.

Data Presentation: Scope of the Reaction

The developed palladium-catalyzed cyclization protocol is applicable to a range of substituted anilines, allowing for the synthesis of various 7-substituted pyrido[2,3-b]oxazinones.

EntrySubstituent (R) on AnilineProduct Yield (%)
14-OCH₃85
24-F78
34-Cl81
43-CH₃83
5H88

Table 1: Representative yields for the synthesis of 7-substituted pyrido[2,3-b]oxazinones.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis of Precursor cluster_cyclization Palladium-Catalyzed Cyclization Start 2-chloronicotinoyl chloride + Substituted Aniline Amidation Amide Formation (TEA, DCM) Start->Amidation Hydroxylation Hydroxylation (NaOH, Dioxane/H2O) Amidation->Hydroxylation Precursor 2-hydroxy-N-(aryl)nicotinamide Hydroxylation->Precursor Cyclization Intramolecular C-O Coupling (Pd(OAc)2, Xantphos, Cs2CO3, Dioxane) Precursor->Cyclization Workup Work-up and Purification (Filtration, Chromatography) Cyclization->Workup Final_Product 7-substituted pyrido[2,3-b]oxazinone Workup->Final_Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling with 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve high yields and purity in your coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[1][2] However, its success with heteroaromatic substrates like 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one can be challenging due to factors such as catalyst inhibition by the nitrogen lone pair and potential side reactions involving the lactam functionality.[3][4] This guide will address these specific challenges and provide a systematic approach to overcoming them.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.

Issue 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired coupled product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield is a common issue that can often be resolved by systematically evaluating the core components of the reaction.[5]

Possible Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction.[6] Its inactivity is a primary suspect in reaction failure.

    • Solution 1: Use a Pre-activated Catalyst. Instead of generating the active Pd(0) species in situ from precursors like Pd(OAc)₂, consider using a pre-formed, air-stable catalyst such as [Pd(PPh₃)₄] or a palladacycle.[6][7]

    • Solution 2: Ensure Anaerobic Conditions. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[1] Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes.[8] Maintain a positive pressure of inert gas throughout the reaction.

  • Ineffective Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[6][9] An inappropriate base can halt the reaction.

    • Solution 1: Screen Different Bases. The basicity and solubility of the base are critical. Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄.[10] If the reaction fails, consider a stronger base like Cs₂CO₃.[11] Avoid strong nucleophilic bases that could compete with the boronic acid.

    • Solution 2: Ensure Base is Finely Powdered. For solid inorganic bases, using a finely powdered form increases the surface area and improves reaction kinetics.

  • Poor Solvent Choice: The solvent affects the solubility of all components and can influence the reaction rate and selectivity.[12][13]

    • Solution: Use a Biphasic Solvent System. A mixture of an organic solvent and water is often beneficial for Suzuki couplings.[1][12] A common starting point is a 4:1 to 10:1 mixture of 1,4-dioxane/water or toluene/water.[5][14] The water helps to dissolve the inorganic base and facilitates the transmetalation step.

Issue 2: Formation of Significant Side Products (Homocoupling & Dehalogenation)

Question: My reaction is producing a significant amount of homocoupled boronic acid (biaryl byproduct) and/or the dehalogenated starting material. How can I minimize these side reactions?

Answer:

The formation of homocoupling and dehalogenation products indicates that undesirable reaction pathways are competing with the desired cross-coupling.[1][8]

Possible Causes & Solutions:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen and can be catalyzed by Pd(II) species.[1]

    • Solution 1: Rigorous Degassing. As with low yield issues, ensure your reaction is thoroughly deoxygenated.

    • Solution 2: Use an Appropriate Pd(0) Source. Starting with a Pd(0) catalyst like [Pd(PPh₃)₄] can sometimes reduce homocoupling compared to in situ reduction of Pd(II) sources.

  • Dehalogenation (Protodeiodination): This occurs when the iodo group is replaced by a hydrogen atom.

    • Solution 1: Avoid Protic Solvents as the Primary Solvent. While a small amount of water is often beneficial, using alcohols as the main solvent can sometimes be a source of hydride for dehalogenation.[8]

    • Solution 2: Change the Base. Some bases can promote dehalogenation. If you are using an amine base, switch to an inorganic base like K₃PO₄ or Cs₂CO₃.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for coupling with 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one?

A1: The optimal choice depends on the specific boronic acid being used. However, for heteroaromatic iodides, a good starting point is a catalyst system known for high activity.[3]

  • For simple arylboronic acids: [Pd(PPh₃)₄] is a reliable choice.

  • For more challenging or sterically hindered boronic acids: Consider using a more electron-rich and bulky phosphine ligand in combination with a palladium precursor like Pd₂(dba)₃. Buchwald-type ligands such as SPhos or XPhos are excellent candidates.[15] N-heterocyclic carbene (NHC) ligands are also highly effective for coupling with heteroaromatic halides.[16][17]

Q2: How does the lactam group in the substrate affect the reaction?

A2: The amide proton of the lactam is acidic and could potentially be deprotonated by a very strong base, leading to solubility changes or side reactions. The carbonyl oxygen could also coordinate to the palladium center. It is generally advisable to use a moderate inorganic base like K₂CO₃ or K₃PO₄ to avoid complications with the lactam functionality.

Q3: Should I use a boronic acid or a boronic ester?

A3: Boronic acids are more commonly used and are generally more reactive.[18] However, they can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen).[3] If you are experiencing issues with boronic acid instability, switching to a more stable boronic pinacol ester (Bpin) can be a good strategy.[3]

Q4: What reaction temperature should I use?

A4: The reaction temperature is a critical parameter to optimize.[19] A good starting temperature is 80-100 °C.[2][14] If the reaction is sluggish, the temperature can be increased. However, be aware that higher temperatures can also lead to increased side product formation and decomposition.

Optimized Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one with a generic arylboronic acid.

Reagents and Materials:

  • 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv, finely powdered)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one, the arylboronic acid, and the finely powdered base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at 90 °C.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary Table

ParameterRecommended Starting ConditionAlternative Conditions to ScreenRationale
Palladium Source [Pd(PPh₃)₄] (2-5 mol%)Pd₂(dba)₃ with a ligand (e.g., SPhos)[Pd(PPh₃)₄] is a reliable Pd(0) source. Buchwald systems offer higher activity for challenging substrates.[15]
Base K₂CO₃ (2.0-3.0 equiv)K₃PO₄, Cs₂CO₃Choice of base is critical for transmetalation; strength and solubility are key factors.[6][9]
Solvent 1,4-Dioxane/Water (4:1)Toluene/Water, THF/WaterA biphasic system often improves reaction rates by dissolving both organic and inorganic components.[1][12]
Temperature 90 °C80-110 °CTemperature affects reaction rate but also potential decomposition and side reactions.[19]

Visual Guides

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Base Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII R¹-X Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 [R²-B(OR)₂]⁻ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² R1X R¹-X (7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one) R1X->OxAdd R2B R²-B(OR)₂ (Boronic Acid/Ester) ActivatedBoronate [R²-B(OR)₂(OH)]⁻ R2B->ActivatedBoronate + OH⁻ Base Base (e.g., K₂CO₃) ActivatedBoronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][6]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Is the Catalyst Active and Under Inert Atmosphere? Start->CheckCatalyst CheckBase Is the Base Appropriate and Finely Powdered? CheckCatalyst->CheckBase Yes FixCatalyst Use Pre-activated Catalyst and Degas Thoroughly CheckCatalyst->FixCatalyst No CheckSolvent Is the Solvent System Optimized (e.g., Biphasic)? CheckBase->CheckSolvent Yes FixBase Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and Ensure it is a Fine Powder CheckBase->FixBase No OptimizeTemp Screen Reaction Temperature (80-110 °C) CheckSolvent->OptimizeTemp Yes FixSolvent Use a Biphasic System (e.g., Dioxane/Water) CheckSolvent->FixSolvent No Success Reaction Optimized OptimizeTemp->Success FixCatalyst->CheckCatalyst FixBase->CheckBase FixSolvent->CheckSolvent

Caption: A systematic workflow for troubleshooting low yields in the Suzuki coupling.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]

  • Active catalysts for the Suzuki coupling: Palladium complexes of tetrahydropyrimid-2-ylidenes. (2006). Journal of Molecular Catalysis A: Chemical, 245(1-2), 248-254. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Retrieved from [Link]

  • Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction - ResearchGate. (2014, December). Retrieved from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (2019, September 2). Retrieved from [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (2023, August 23). Retrieved from [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. (2016, May 11). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]

  • 7-Iodo-1H-pyrido[2,3-b][5][6]oxazin-2(3H)-one. (n.d.). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (2008). Chemical Reviews, 108(1), 288-325. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014, July 7). Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). Retrieved from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry, 60(3-4), 406-409. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. (2016, August 18). Retrieved from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (2016, August 9). Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (2018, August 1). Retrieved from [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one

Welcome to the dedicated technical support guide for the synthesis of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are wor...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The following content is structured to provide in-depth, experience-driven insights into the common challenges encountered during the synthesis of this molecule and its analogs. We will delve into the mechanistic reasoning behind these challenges and offer practical, field-tested solutions.

The synthesis of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one, a key intermediate for various therapeutic agents, typically proceeds in two main stages: the formation of the 1H-pyrido[2,3-b]oxazin-2(3H)-one core, followed by the regioselective iodination of the pyridine ring. Each of these stages presents a unique set of challenges that can impact yield, purity, and scalability. This guide will address these challenges in a comprehensive question-and-answer format.

Part 1: Troubleshooting the Synthesis of the 1H-pyrido[2,3-b]oxazin-2(3H)-one Core

The formation of the pyridyloxazinone ring is the foundational step of the synthesis. The most common route involves the cyclization of a 2-amino-3-hydroxypyridine derivative with a suitable C2-building block, such as chloroacetyl chloride.

FAQ 1: I am getting a low yield of the 1H-pyrido[2,3-b]oxazin-2(3H)-one core. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the pyridyloxazinone core are a common issue and can often be attributed to several factors, including the choice of starting materials, reaction conditions, and the stability of the intermediate products.

Potential Causes and Solutions:

  • Sub-optimal Base and Solvent Combination: The choice of base and solvent is critical for the efficient cyclization. A one-pot synthesis of similar pyrido[2,3-b][1][2]oxazin-2-ones has been reported to give excellent yields using cesium carbonate in refluxing acetonitrile.[3][4] Weaker bases like potassium carbonate may require longer reaction times or higher temperatures, which can lead to decomposition.

    • Troubleshooting Tip: If you are using a weaker base like K₂CO₃, consider switching to Cs₂CO₃. The higher solubility and basicity of cesium carbonate can significantly accelerate the reaction. Polar aprotic solvents like DMF can also be effective.[3]

  • Side Reactions: The reaction of 2-amino-3-hydroxypyridine with chloroacetyl chloride can lead to the formation of several side products. These can include N-acylation, O-acylation, and bis-acylation. The desired product is formed via initial O-acylation followed by an intramolecular Smiles rearrangement and subsequent cyclization.

    • Troubleshooting Tip: To favor the desired reaction pathway, slowly add the chloroacetyl chloride to a solution of the 2-amino-3-hydroxypyridine and the base at a low temperature (e.g., 0 °C) to control the initial acylation step.[5][6]

  • Starting Material Quality: The purity of the 2-amino-3-hydroxypyridine is crucial. Impurities can interfere with the reaction and lead to the formation of colored byproducts, complicating purification. A known method for preparing 2-amino-3-hydroxypyridine involves the ring-opening of furfural followed by reaction with an ammonium sulfamate solution and subsequent hydrolysis.[7]

Experimental Protocol: Optimized Synthesis of 1H-pyrido[2,3-b]oxazin-2(3H)-one

Step Procedure
1 To a stirred solution of 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (2.0 eq).
2 Cool the mixture to 0 °C in an ice bath.
3 Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous acetonitrile dropwise over 30 minutes.
4 After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-6 hours, monitoring by TLC.
5 Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
6 Purify the crude product by recrystallization or column chromatography.

Part 2: Troubleshooting the Iodination of 1H-pyrido[2,3-b]oxazin-2(3H)-one

The introduction of the iodine atom at the 7-position of the pyridyloxazinone core is a challenging step due to the potential for multiple iodination sites and the sensitivity of the heterocyclic ring to the reaction conditions.

FAQ 2: I am struggling with the regioselectivity of the iodination. How can I selectively introduce the iodine at the 7-position?

Answer:

Achieving regioselectivity in the iodination of pyridone-containing systems is a significant challenge. The pyridine ring in 1H-pyrido[2,3-b]oxazin-2(3H)-one is activated towards electrophilic substitution, and multiple positions could potentially be iodinated.

Understanding Regioselectivity:

The electron-donating nature of the amino and ether functionalities fused to the pyridine ring will direct electrophilic substitution. Based on the literature for the iodination of pyridones, the C3 and C5 positions (relative to the ring nitrogen) are the most susceptible to iodination.[1][8] In the 1H-pyrido[2,3-b]oxazin-2(3H)-one system, these correspond to the 6- and 8-positions. The desired 7-position is electronically and sterically distinct, making direct, selective iodination challenging.

Strategies for Regioselective Iodination:

  • Radical-Based C-H Iodination: A radical-based direct C-H iodination protocol has been developed for quinolines and pyridones, showing selectivity for the C3 position.[1][8] This approach, often utilizing an oxidizing agent like K₂S₂O₈ with an iodine source, could potentially favor iodination at a specific position.

  • Directed Metalation-Iodination: A more controlled approach would be a directed metalation-iodination sequence. This would involve the use of a directed metalating group to deprotonate a specific position, followed by quenching with an iodine source (e.g., I₂). However, this would likely require N-protection of the lactam.

  • Iodination with I₂ and a Silver Salt: The use of molecular iodine in the presence of a silver salt, such as silver sulfate or silver tosylate, can generate a more reactive electrophilic iodine species.[2][9] This method has been shown to be effective for the iodination of a variety of heterocycles.

Experimental Protocol: Exploratory Iodination of 1H-pyrido[2,3-b]oxazin-2(3H)-one

Step Procedure
1 To a solution of 1H-pyrido[2,3-b]oxazin-2(3H)-one (1.0 eq) in a suitable solvent (e.g., DCE or MeCN), add molecular iodine (1.2 eq).
2 Add an oxidizing agent such as K₂S₂O₈ (2.0 eq) or a silver salt like Ag₂SO₄ (1.1 eq).
3 Heat the reaction mixture to 60-80 °C and monitor the progress by TLC and LC-MS to identify the formation of iodinated products.
4 Upon completion or consumption of the starting material, quench the reaction with a solution of sodium thiosulfate.
5 Extract the product with an organic solvent, dry, and concentrate.
6 Analyze the crude product by ¹H NMR to determine the ratio of regioisomers.
7 Purify the desired 7-iodo isomer by preparative HPLC or careful column chromatography.
FAQ 3: My reaction mixture is decomposing during the iodination step. What is causing this and how can I prevent it?

Answer:

Decomposition during iodination is often due to the harsh reaction conditions required for C-H activation or the inherent instability of the pyridyloxazinone ring under certain conditions.

Potential Causes of Decomposition:

  • Oxazine Ring Instability: The oxazine ring can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.[10] Some iodination methods generate strong acids as byproducts, which can catalyze ring opening.

    • Troubleshooting Tip: If using a method that generates acid, consider adding a non-nucleophilic base, such as lithium carbonate, to neutralize the acid in situ.[2][9]

  • Oxidative Degradation: Strong oxidizing agents used in some iodination protocols can lead to undesired side reactions and decomposition of the starting material or product.

    • Troubleshooting Tip: Use the mildest effective oxidizing agent and the lowest possible reaction temperature. Consider methods that do not require a strong oxidant, such as using N-iodosuccinimide (NIS) with a catalytic amount of a Lewis or Brønsted acid.

dot

cluster_synthesis Synthesis & Iodination Workflow cluster_troubleshooting Troubleshooting Decision Points start 1H-pyrido[2,3-b]oxazin-2(3H)-one iodination Iodination Reaction (e.g., I₂, K₂S₂O₈) start->iodination workup Aqueous Workup (Quenching & Extraction) iodination->workup low_yield Low Yield / No Reaction iodination->low_yield Issue regio_issue Poor Regioselectivity iodination->regio_issue Issue decomposition Decomposition iodination->decomposition Issue purification Purification (Column Chromatography / Recrystallization) workup->purification product 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one purification->product change_conditions Optimize Conditions: - Stronger Base (Cs₂CO₃) - Different Solvent (DMF) low_yield->change_conditions Solution change_reagent Change Iodinating Reagent: - NIS / Acid Catalyst - I₂ / Silver Salt regio_issue->change_reagent Solution add_base Add Non-nucleophilic Base (e.g., Li₂CO₃) decomposition->add_base Solution

Caption: Troubleshooting workflow for the synthesis of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.

Part 3: Purification and Characterization

The final stage of the synthesis, purification and characterization, can also present challenges, especially when dealing with isomeric mixtures or residual impurities.

FAQ 4: I am having difficulty purifying the final product. It streaks on my silica gel column, and I am getting poor recovery.

Answer:

Purification of nitrogen-containing heterocycles can be problematic due to their polarity and potential for interaction with the stationary phase in chromatography.

Troubleshooting Purification:

  • Streaking on Silica Gel: Streaking is often caused by the interaction of basic nitrogen atoms with the acidic silica gel.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia in methanol, to your eluent.[11] This will neutralize the acidic sites on the silica and improve the peak shape.

  • Poor Recovery: If your compound is highly polar, it may be irreversibly adsorbed onto the silica gel.

    • Solution: Consider using a different stationary phase, such as neutral or basic alumina.[11] Alternatively, reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase may be more effective for highly polar compounds.

  • Crystallization Issues: If you are attempting to purify by recrystallization and the compound is "oiling out" or failing to crystallize, this can be due to residual impurities or the choice of solvent.

    • Solution: Try a co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble).[12] Dissolve your compound in a minimal amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to promote crystal growth.[11][12]

FAQ 5: What are the key characterization signals I should look for to confirm the structure of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one?

Answer:

Confirmation of the final structure will rely on a combination of spectroscopic techniques.

Key Spectroscopic Features:

  • ¹H NMR:

    • Look for the disappearance of a proton signal in the aromatic region of the ¹H NMR spectrum compared to the non-iodinated starting material.

    • The remaining aromatic protons on the pyridine ring should appear as distinct signals, and their coupling patterns can help confirm the position of the iodine atom.

    • You should also observe the characteristic signals for the CH₂ group of the oxazinone ring and the NH proton.

  • ¹³C NMR:

    • The most significant change will be the appearance of a carbon signal at a very low field in the aromatic region, corresponding to the carbon atom bearing the iodine. This is due to the "heavy atom effect" of iodine.

  • Mass Spectrometry:

    • The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₇H₅IN₂O₂. The isotopic pattern of the molecular ion will not be significantly different from a non-iodinated compound, as iodine is monoisotopic.

References

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(93), 16692-16695. [Link]

  • Beaulieu, P. L., et al. (2021). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][2]Oxazin-2(3H)-Ones. Molecules, 26(16), 4815. [Link]

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(93), 16692-16695. [Link]

  • Ghaffari, M., & Gribble, G. W. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5136-5140. [Link]

  • Ghaffari, M., & Gribble, G. W. (2021). Selective C–H Iodination of (Hetero)arenes. ACS Publications. [Link]

  • Orito, K., Takeo, M., Hatakeyama, T., & Tokuda, M. (1998). Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine. Tetrahedron, 54(30), 8403-8410. [Link]

  • Arote, N. D., et al. (2022). Synthesis of 1H-pyrido [2,3-b][1][2] oxazin-2(3H)-one 65. ResearchGate. [Link]

  • Shin, D.-S., et al. (2003). A One-Pot Synthesis of Pyrido[2,3-b][1][2]oxazin-2-ones. The Journal of Organic Chemistry, 68(20), 7918-7920. [Link]

  • Pasha, M. A., & Myint, Y. Y. (2004). Acid-Catalysed Selective Monoiodination of Electron-Rich Arenes by Alkali Metal Iodides. Synthetic Communications, 34(15), 2829-2833. [Link]

  • Held, I., Villinger, A., & Zipse, H. (2005). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis, 2005(09), 1425-1430. [Link]

  • Haufroid, M., et al. (2013). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 83, 211-219. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]

  • University of Rochester Department of Chemistry. Purification: How To - Tips and Tricks: Recrystallization. [Link]

  • Bayer Schering Pharma AG. (2010). Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • Gerona-Navarro, G., et al. (2001). Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative a. ResearchGate. [Link]

  • Al-Omar, M. A., & Amr, A.-G. E. (2010). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 15(8), 5361-5378. [Link]

  • Gerona-Navarro, G., et al. (2001). Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative a. ResearchGate. [Link]

  • Shin, D.-S., et al. (2004). A One-Pot Synthesis of Pyrido[2,3-b][1][2]oxazin-2-ones. ChemInform, 35(6). [Link]

  • Zhejiang University of Technology. (2019). 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Wang, S., et al. (2022). Photocatalytic Construction of N-Acyl-N,O-Acetal-Linked Pyridines via Aminocyclopropane Ring Opening. Chemical Science, 13(27), 8036-8042. [Link]

  • Fadda, A. A., et al. (2014). Reactions of N-(2-Chloroacetyl)-α-amino Acids with 3-Cyanopyridine-2(1H)-thiones. New Promising Route to 3,4-Dihydropyrido[3′,2′:4,5]thieno[3,2-e][1][2]diazepine-2(1H),5. Journal of Heterocyclic Chemistry, 51(S1), E1-E7. [Link]

  • Utecht, G., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(1), 1-12. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Pyrido[2,3-b]oxazinones

Welcome to the technical support guide for the synthesis of pyrido[2,3-b]oxazinone derivatives. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of pyrido[2,3-b]oxazinone derivatives. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your experimental outcomes.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section provides solutions to specific issues that may arise during the synthesis of pyrido[2,3-b]oxazinones, particularly those derived from 2-aminonicotinic acid.

Question 1: I am observing a significantly lower-than-expected yield. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of pyrido[2,3-b]oxazinones, such as 2H-pyrido[2,3-d][1][2]oxazine-2,4(1H)-dione, are a frequent issue. The problem often originates from one of three areas: incomplete reaction, competing side reactions, or product degradation.[3]

Primary Causes and Solutions:

  • Moisture in Starting Materials or Solvents: The presence of water is highly detrimental. Acylating agents like acetic anhydride will readily react with water, reducing the amount available for the desired reaction. Furthermore, water can promote the hydrolysis of the oxazinone ring product.

    • Solution: Ensure the starting material, 2-aminonicotinic acid, is completely dry by heating it under vacuum.[3] Use anhydrous solvents and freshly opened acylating agents. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.

  • Sub-optimal Reaction Temperature: The cyclization step requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the reaction may stall at the intermediate N-acylated stage. Conversely, excessively high temperatures can promote decarboxylation of the starting material.

    • Solution: The optimal temperature often depends on the specific reagents. For cyclization with acetic anhydride, refluxing is common.[4][5] A stepwise increase in temperature can be beneficial. For instance, start at a moderate temperature to facilitate the initial N-acylation, then increase to reflux to drive the cyclization to completion.

  • Inefficient Cyclization/Ring Closure: The final intramolecular cyclization to form the oxazinone ring can be the rate-limiting step.

    • Solution: Ensure a slight excess of the acylating agent (e.g., 1.1 to 1.5 equivalents of acetic anhydride) is used to drive the reaction forward. The choice of solvent can also play a role; polar aprotic solvents are often effective.

Question 2: My analytical data (NMR/LC-MS) shows unreacted 2-aminonicotinic acid and an N-acylated intermediate, but very little desired product. What is happening?

Answer:

This is a classic case of incomplete cyclization. The initial N-acylation of the amino group on 2-aminonicotinic acid is generally fast, but the subsequent intramolecular nucleophilic attack by the carboxylic acid to close the ring and form the oxazinone is often slower and more reversible.

Mechanistic Insight:

The reaction proceeds in two main steps:

  • N-Acylation: The amino group of 2-aminonicotinic acid attacks the acylating agent (e.g., acetic anhydride) to form an N-acyl-2-aminonicotinic acid intermediate.

  • Cyclization: The carboxylic acid group of the intermediate then attacks the newly formed amide carbonyl, eliminating a molecule of water (or acetic acid in the case of anhydride) to form the six-membered oxazinone ring.

If the second step is not favored, the reaction will stall.

Troubleshooting Workflow:

G start Problem: Incomplete Cyclization check_temp Is reaction temperature adequate for cyclization? start->check_temp check_reagent Is the acylating agent active and in sufficient quantity? check_temp->check_reagent Yes increase_temp Increase temperature to reflux or prolong reaction time. check_temp->increase_temp No check_moisture Was the reaction run under strictly anhydrous conditions? check_reagent->check_moisture Yes add_reagent Use fresh anhydride (slight excess) and consider a catalyst (e.g., pyridine). check_reagent->add_reagent No dry_reagents Thoroughly dry starting materials and use anhydrous solvent. check_moisture->dry_reagents No end Successful Cyclization check_moisture->end Yes increase_temp->end add_reagent->end dry_reagents->end

Caption: Troubleshooting workflow for incomplete cyclization.

Question 3: My product appears to be forming, but I lose a significant amount during aqueous workup or purification. How can I prevent this?

Answer:

This issue points to the hydrolytic instability of the pyrido[2,3-b]oxazinone ring. The ester-like linkage within the oxazinone is susceptible to nucleophilic attack by water, especially under basic or strongly acidic conditions, leading to ring-opening.[2][6][7][8]

Strategies to Minimize Hydrolysis:

  • Avoid Aqueous Basic Workup: Do not wash the reaction mixture with solutions like sodium bicarbonate or sodium hydroxide. This will rapidly hydrolyze the product back to the N-acylated intermediate.

  • Use Anhydrous Solvents for Extraction: If an extraction is necessary, use anhydrous organic solvents and dry the combined organic layers thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

  • Purification Method:

    • Crystallization: This is often the best method. After removing the excess acylating agent and solvent under reduced pressure, attempt to crystallize the product from a suitable anhydrous solvent (e.g., toluene, dioxane, or ethyl acetate).

    • Silica Gel Chromatography: If chromatography is unavoidable, use a non-polar eluent system and run the column quickly. Deactivated (neutral) silica gel can also help minimize on-column degradation.

Question 4: I'm seeing byproducts that suggest my starting material is degrading. Is decarboxylation of 2-aminonicotinic acid a concern?

Answer:

Yes, decarboxylation of aminonicotinic acids can occur, particularly at elevated temperatures.[9] While 2-aminonicotinic acid is relatively stable, prolonged heating above its decomposition temperature can lead to the loss of CO2 to form 2-aminopyridine. This side product can then react with the acylating agent, leading to impurities that are difficult to remove.

Mitigation Strategies:

  • Careful Temperature Control: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

  • Use of a Milder Acylating Agent/Method: If decarboxylation is a persistent issue, consider alternative methods that may not require high heat, although this may require significant methods development.

Key Side Reactions Overview

G cluster_main Main Reaction Pathway cluster_side Side Reactions 2-Aminonicotinic Acid 2-Aminonicotinic Acid N-Acyl Intermediate N-Acyl Intermediate 2-Aminonicotinic Acid->N-Acyl Intermediate + Ac₂O 2-Aminopyridine 2-Aminopyridine 2-Aminonicotinic Acid->2-Aminopyridine - CO₂ (Decarboxylation) Pyrido[2,3-b]oxazinone Pyrido[2,3-b]oxazinone N-Acyl Intermediate->Pyrido[2,3-b]oxazinone - H₂O (Cyclization) Ring-Opened Product Ring-Opened Product N-Acyl Intermediate->Ring-Opened Product + H₂O (Hydrolysis) Pyrido[2,3-b]oxazinone->Ring-Opened Product

Caption: Main synthesis pathway and competing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare pyrido[2,3-b]oxazinones?

The most widely employed method involves the cyclization of 2-aminonicotinic acid with an acid anhydride, most commonly acetic anhydride.[1][4] This one-step process is often efficient, forming the oxazinone ring by N-acylation followed by intramolecular dehydration.

Q2: How does the choice of acylating agent affect the reaction?

Acetic anhydride is standard for producing the 2-methyl substituted pyrido[2,3-b]oxazinone. Other anhydrides (e.g., propionic anhydride, benzoic anhydride) can be used to install different substituents at the 2-position. The reactivity of the anhydride will influence the required reaction conditions (temperature and time).

Q3: Are there any catalysts that can improve the cyclization reaction?

While the reaction often proceeds thermally without a catalyst, a tertiary amine base like pyridine or triethylamine can sometimes be used in catalytic amounts. These bases can act as nucleophilic catalysts, forming a highly reactive acylpyridinium intermediate, and can also help to scavenge any acid generated during the reaction.

Q4: What are the key analytical signatures to confirm the formation of the pyrido[2,3-b]oxazinone product?

  • ¹H NMR: Look for the disappearance of the broad carboxylic acid proton and the amine protons of the starting material. New signals corresponding to the substituent at the 2-position (e.g., a methyl singlet around 2.4 ppm for the acetyl-derived product) will appear.

  • IR Spectroscopy: The formation of the product is characterized by the appearance of two distinct carbonyl stretching bands, typically in the range of 1750-1780 cm⁻¹ (ester-like C=O) and 1680-1700 cm⁻¹ (amide-like C=O). The broad O-H stretch of the starting material's carboxylic acid will disappear.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the desired pyrido[2,3-b]oxazinone.

Summary of Troubleshooting Strategies

Problem Observed Potential Cause(s) Recommended Solution(s)
Low overall yieldMoisture, sub-optimal temperature, incomplete cyclizationDry all reagents/solvents, optimize temperature, use slight excess of anhydride.[3]
Incomplete conversionInsufficient activation energy for cyclizationIncrease reaction temperature to reflux; extend reaction time.
Product degradationHydrolysis of the oxazinone ringAvoid aqueous basic workups; use anhydrous purification methods.[2][6]
Decarboxylation byproductExcessively high reaction temperature or timeMonitor reaction closely and maintain the minimum necessary temperature.[9]
N-acylated intermediateStalled cyclizationEnsure anhydrous conditions; consider a catalytic amount of a base like pyridine.

Key Experimental Protocol

Synthesis of 2-methyl-2H-pyrido[2,3-d][1][2]oxazine-2,4(1H)-dione

  • Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminonicotinic acid (1.0 eq). Dry the starting material under high vacuum for at least 2 hours.

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add acetic anhydride (3.0-5.0 eq).

  • Reaction: Heat the mixture to reflux (typically around 140°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane). The reaction is typically complete within 2-4 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the excess acetic anhydride under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from an anhydrous solvent such as toluene or ethyl acetate to yield the pure product.

References

  • Synthesis of 2-aminonicotinic acid. ResearchGate. Available from: [Link]

  • The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][10]oxazine-1,8-diones. MDPI. Available from: [Link]

  • Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][3][10]triazine derivatives. Journal of the Brazilian Chemical Society. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules. Available from: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available from: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health (NIH). Available from: [Link]

  • Entry to 2-aminoprolines via electrochemical decarboxylative amidation of N‑acetylamino malonic acid monoesters. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][10]oxazine-1,8-diones (Peer Review Comments). MDPI. Available from: [Link]

  • Stereochemical course of the decarboxylation of 2-amino-2-methylmalonic acid by serine hydroxymethyltransferase. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • [Studies on Pyridinol Derivatives. III. Synthesis and Pharmacological Activity of 2H-pyrido [3,2-b]-1,4-oxazin-3-one Derivatives]. PubMed. Available from: [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules. Available from: [Link]

  • Synthesis of Some 2-aminonicotinic Acid Derivatives. PubMed. Available from: [Link]

  • Synthesis and Reactions of Some Fused Oxazinone, Pyrimidinone, Thiopyrimidinone, and Triazinone Derivatives with a Thiophene Ring as Analgesic, Anticonvulsant, and Antiparkinsonian Agents. ResearchGate. Available from: [Link]

  • The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][10]oxazine-1,8-diones. ResearchGate. Available from: [Link]

  • Decarboxylation. Master Organic Chemistry. Available from: [Link]

  • The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][10]oxazine-1,8-diones. PubMed. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one

Welcome to the dedicated technical support guide for the purification of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. This resource is designed for researchers, medicinal chemists, and drug development professionals who are synthesizing this important heterocyclic intermediate. Post-synthesis purification is a critical step to ensure the integrity of downstream applications. This guide provides field-proven troubleshooting advice and frequently asked questions to help you navigate common challenges and achieve high purity of your target compound.

I. Foundational Knowledge: Understanding the Molecule and Potential Impurities

The structure of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one, a fused pyridoxazinone, presents specific purification challenges. Its polarity is influenced by the lactam ring and the pyridine nitrogen, while the iodo-substituent adds significant molecular weight and can influence intermolecular interactions.

A common synthetic route involves the cyclization of a 2-amino-3-hydroxy-4-iodopyridine precursor with an acetylating agent like chloroacetyl chloride. Understanding this pathway is key to anticipating potential impurities.

Common Impurity Profile:

  • Unreacted Starting Materials: 2-amino-3-hydroxy-4-iodopyridine and residual cyclizing agents.

  • Hydrolyzed Reagents: Chloroacetic acid (from hydrolysis of chloroacetyl chloride).

  • Polymeric Byproducts: Formation of dimers or oligomers, especially under harsh reaction conditions.

  • Isomeric Impurities: Depending on the specificity of the starting materials, positional isomers may arise.

  • De-iodinated Product: The Carbon-Iodine bond can be labile under certain conditions (e.g., strongly basic or reducing environments), leading to the formation of 1H-pyrido[2,3-b]oxazin-2(3H)-one.

II. Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification workflow in a practical question-and-answer format.

Question 1: My crude product is a sticky oil or an amorphous solid that is difficult to handle. How can I solidify it before further purification?

Answer:

"Oiling out" is a common issue when residual solvents or low-melting impurities are present.

  • Causality: The presence of solvents like DMF or DMSO, often used in the synthesis, can prevent crystallization. Additionally, low molecular weight impurities can act as a eutectic contaminant.

  • Solution Protocol:

    • Trituration: Attempt to solidify the crude material by trituration. Suspend the oil in a non-polar solvent in which the product is poorly soluble, such as diethyl ether, pentane, or a hexane/ethyl acetate mixture. Stir vigorously with a spatula, scratching the side of the flask to induce crystallization. The impurities may dissolve in the solvent, leaving the purified solid behind.

    • Solvent Removal: Ensure all high-boiling point solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-50 °C), provided the compound is thermally stable.

    • Precipitation/Anti-solvent Addition: Dissolve the crude oil in a minimum amount of a good solvent (e.g., dichloromethane or methanol) and then slowly add a non-polar anti-solvent (e.g., hexanes or diethyl ether) with stirring until the product precipitates. Cool the mixture to maximize recovery.

Question 2: I am performing column chromatography on silica gel, but my compound is streaking badly or showing very poor separation from a close-running impurity.

Answer:

This is a classic chromatography problem, often related to interactions with the stationary phase or an improperly optimized mobile phase.

  • Causality & Solutions:

    • Acidic Silica Interaction: The pyridine nitrogen in your molecule is basic and can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing or streaking.

      • Solution: Add a basic modifier to your eluent system. A small amount of triethylamine (0.1-1%) or a few drops of aqueous ammonia in the methanol portion of your mobile phase can neutralize the acidic sites on the silica, leading to sharper peaks.[1]

    • Inappropriate Solvent Polarity: The polarity of your eluent may not be optimal to resolve your compound from impurities.

      • Solution: Methodically re-screen solvent systems using Thin Layer Chromatography (TLC). Test various ratios of common solvent systems like hexane/ethyl acetate, dichloromethane/methanol, and petroleum ether/ethyl acetate. Aim for an Rf value of approximately 0.2-0.3 for your target compound to ensure good separation on the column.[1] A gradient elution, starting with a less polar mixture and gradually increasing polarity, is often more effective than an isocratic (constant composition) elution for complex mixtures.[1]

    • Column Overloading: Loading too much crude material onto the column will inevitably lead to poor separation.

      • Solution: As a general rule, the sample load should be 1-5% of the mass of the silica gel.[2] If you need to purify a large amount of material, it is better to use a larger column or run multiple smaller columns.

Below is a diagram illustrating the decision-making process for troubleshooting column chromatography.

G start Poor Separation in Column Chromatography issue1 Streaking / Tailing Observed? start->issue1 issue2 Overlapping Spots / Peaks? start->issue2 issue1->issue2 No cause1 Acidic Silica Interaction issue1->cause1 Yes cause2 Sub-optimal Eluent issue2->cause2 Yes cause3 Column Overloading issue2->cause3 If separation is still poor solution1 Add Basic Modifier (e.g., 0.5% Triethylamine) cause1->solution1 solution2 Optimize Eluent via TLC (Aim for Rf ~0.2-0.3) cause2->solution2 solution3 Use Gradient Elution cause2->solution3 solution4 Reduce Sample Load (1-5% of Silica Mass) cause3->solution4

Caption: Troubleshooting workflow for column chromatography.

Question 3: My final product yield after purification is very low. Where might I be losing my compound?

Answer:

Low recovery can occur at multiple stages. A systematic evaluation of your procedure is necessary.

  • Causality & Solutions:

    • Incomplete Extraction: Your compound might have some solubility in the aqueous phase during workup, especially if the pH is not optimal.

      • Solution: Ensure the aqueous layer is extracted multiple times (e.g., 3x with ethyl acetate or dichloromethane). Adjusting the pH of the aqueous layer to be slightly basic (pH 8-9) can suppress the protonation of the pyridine nitrogen and drive the compound into the organic layer.

    • Irreversible Adsorption on Silica: Highly polar compounds or those with strong hydrogen bonding capabilities can sometimes bind irreversibly to silica gel.

      • Solution: If you suspect this is happening, a "plug" filtration might be a better first step than a full column. Pass a solution of your crude product through a short pad of silica gel to remove baseline impurities without the long residence time of a column.[1] Alternatively, consider using a different stationary phase like alumina or reversed-phase (C18) silica.

    • Loss During Recrystallization: Using too much solvent or choosing a solvent in which the compound has high solubility even at low temperatures will lead to significant losses.

      • Solution: Determine the optimal recrystallization solvent by testing small aliquots in different solvents. The ideal solvent should dissolve the compound when hot but show poor solubility when cold. Use the minimum amount of hot solvent necessary to fully dissolve the solid.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a column chromatography solvent system?

Based on purification of analogous bromo-substituted pyridoxazinones and general principles for heterocyclic compounds, a gradient of petroleum ether (or hexanes) and ethyl acetate is an excellent starting point.[1]

Suggested Gradient Elution Profile
Solvent System Ratio (Non-polar:Polar) Expected Eluted Components
Hexanes:Ethyl Acetate90:10 to 80:20Less polar impurities
Hexanes:Ethyl Acetate70:30 to 50:507-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one
Hexanes:Ethyl Acetate40:60 to 0:100More polar impurities and starting materials
Dichloromethane:Methanol98:2 to 95:5To elute highly polar baseline material

This table provides a suggested starting gradient. The optimal gradient should be developed based on TLC analysis of your specific crude mixture.

Q2: What are the best solvents for recrystallizing the final product?

For pyridazinone and related heterocyclic structures, ethanol is often a good choice for recrystallization.[3] Other potential solvent systems to screen include isopropanol, acetonitrile, or mixtures such as ethyl acetate/hexanes.

Q3: How can I confirm the purity and identity of my final product?

A combination of analytical techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for structural confirmation and purity assessment.[4][5][6] The absence of signals corresponding to starting materials or impurities is a key indicator of purity. While specific data for the title compound is not widely published, related structures show characteristic peaks for the aromatic protons on the pyridine ring and the methylene protons of the oxazinone ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Electrospray ionization (ESI) is a common method for this type of molecule.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity levels with high accuracy.[7][8] A pure sample should show a single major peak.

Q4: My compound appears to be degrading on the silica gel column. What should I do?

The C-I bond can be sensitive, and the acidic nature of silica gel can sometimes catalyze degradation.

  • Deactivate the Silica: As mentioned in the troubleshooting guide, pre-treating the silica with a triethylamine-containing solvent system can neutralize acidic sites.[1]

  • Switch Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.

  • Use Reversed-Phase Chromatography: If the compound is sufficiently stable in aqueous/organic mixtures, purification on a C18 column is a powerful alternative that avoids the acidity of silica gel.

  • Minimize Contact Time: Perform the chromatography as quickly as possible (flash chromatography) to reduce the time the compound spends on the stationary phase.

Q5: What are the recommended storage conditions for the purified compound?

The product should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. The supplier information suggests storage at room temperature is acceptable.[9] Given the potential for de-iodination, excluding light and oxygen is a good precautionary measure.

IV. Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • TLC Analysis: Develop an optimal solvent system using TLC. A good system will give your product an Rf of ~0.2-0.3 and show good separation from major impurities. A common starting point is 7:3 Hexanes:Ethyl Acetate.

  • Column Packing: Prepare a column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of your crude sample. Pack the column as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]

  • Elution: Begin elution with the least polar solvent mixture determined by TLC. Gradually increase the polarity of the eluent according to the gradient profile you've designed (see Table above).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add a few milligrams of your purified solid. Add a potential solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves.

  • Dissolution: In a larger flask, add the bulk of your material and the chosen solvent. Heat the mixture with stirring until all the solid dissolves. Add the minimum amount of hot solvent required.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

V. References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information - Ruthenium Diacetate-catalysed Oxidative Alkenylation of C-H Bonds in Air. Retrieved from RSC Publishing.

  • The Royal Society of Chemistry. (n.d.). d4ob00322e1.pdf. Retrieved from RSC Publishing.

  • Sheng, J. (n.d.). Molecular machines. University of Groningen.

  • BenchChem. (n.d.). 7-Iodo-1H-pyrido[2,3-b][9][10]oxazin-2(3H)-one. Retrieved from BenchChem.

  • Yadav, P., et al. (2023). Novel pyrido[2,3-b][9][10]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry.

  • Royal Society of Chemistry. (n.d.). Iridium Catalyzed Intramolecular Cyclization of Allyl Alcohol-Indole Hybrids: Rapid Access to Photoluminescent 5H-Benzo[b]carbazoles - Supporting Information. Retrieved from RSC Publishing.

  • MDPI. (2016). 7-Iodo-1H-indole-3-carbonitrile. Molbank.

  • The Royal Society of Chemistry. (2011). Instrumentation and Chemicals Experimental Procedure and Characterization Data NMR Spectra HPLC Chromatogram. Retrieved from RSC Publishing.

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

  • Fisher Scientific. (n.d.). Sigma Aldrich 7-Iodo-1H-pyrido[2,3-b][9][10]oxazin-2(3H)-one. Retrieved from Fisher Scientific.

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from RSC Publishing.

  • ResearchGate. (n.d.). Practicable Synthesis of 1-(1-Phenylethyl)-1H-pyrido[2,3-b][9][10]oxazine. Retrieved from ResearchGate.

  • PubMed. (2007). 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][9][10][11] Thiadiazine Derivatives. Magnetic Resonance in Chemistry.

  • ResearchGate. (2003). A One-Pot Synthesis of Pyrido[2,3-b][9][10]oxazin-2-ones. The Journal of Organic Chemistry.

  • PubMed. (2003). A one-pot synthesis of pyrido[2,3-b][9][10]oxazin-2-ones. The Journal of Organic Chemistry.

  • BenchChem. (n.d.). Spectroscopic Profile of Pyrido[10][1]oxazin-3-ones: A Technical Guide. Retrieved from BenchChem.

  • PubMed Central. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.

  • MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules.

  • The Royal Society of Chemistry. (2021). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Advances.

  • PubMed. (1986). A new synthesis of 7H-pyrido[1,2,3-de][9][10]benzoxazine derivatives including an antibacterial agent, ofloxacin. Chemical & Pharmaceutical Bulletin.

  • Semantic Scholar. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules.

Sources

Troubleshooting

Technical Support Center: Stability of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one in DMSO

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one when dissolved in dimethyl sulfoxide (DMSO). Our goal is to equip you with the necessary knowledge to ensure the integrity of your experimental results.

Introduction

7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is a heterocyclic compound with potential applications in pharmaceutical research. As with many small molecules, DMSO is a common solvent for creating stock solutions due to its excellent solubilizing properties.[1][2] However, the chemical reactivity of DMSO and the inherent characteristics of the compound itself can lead to stability issues over time.[3][4] This guide will address these potential challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing a decrease in the activity of my 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one stock solution over time. What could be the cause?

Answer: A decline in the biological or chemical activity of your compound stock is often indicative of degradation. Several factors related to storage in DMSO could be at play:

  • Inherent Compound Instability: The pyrido[2,3-b]oxazin-2(3H)-one core, particularly with an iodine substituent, may have intrinsic instabilities. The lactone-like moiety in the oxazinone ring could be susceptible to hydrolysis, especially if your DMSO is not anhydrous.

  • DMSO-Mediated Degradation: DMSO is not entirely inert. It can act as an oxidant, and its reactivity can be influenced by temperature, light, and the presence of trace impurities.[3][4] For heterocyclic compounds, DMSO has been known to participate in various chemical transformations.[3][4][5]

  • Storage Conditions: Long-term storage at room temperature can significantly decrease compound stability.[6][7][8] One study found that after one year of storage in DMSO at room temperature, the probability of observing the original compound was only 52%.[6][7]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can introduce atmospheric moisture, which can accelerate degradation.[9][10] However, some studies suggest that a limited number of freeze-thaw cycles may not cause significant compound loss if handled properly.[9][11]

Troubleshooting Steps:

  • Prepare a Fresh Stock Solution: The most straightforward way to determine if your old stock has degraded is to prepare a fresh solution from the solid compound and repeat your experiment.

  • Analytical Verification: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your stock solution. Compare the chromatogram of your current stock to that of a freshly prepared solution.

  • Review Storage Practices: Ensure you are following best practices for storing DMSO stock solutions (see Question 3).

Question 2: What are the potential degradation pathways for 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one in DMSO?

Answer: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, we can hypothesize potential mechanisms based on its structure and the known reactivity of similar compounds and DMSO itself:

  • Hydrolysis: The oxazinone ring contains an ester-like linkage that could be susceptible to hydrolysis, especially in the presence of water. This would lead to the opening of the ring structure.

  • Deiodination: The carbon-iodine bond can be labile under certain conditions, such as exposure to light or in the presence of reducing agents. This would result in the formation of the corresponding des-iodo analog.

  • DMSO-Mediated Oxidation: DMSO can act as an oxidant, potentially leading to the formation of N-oxides or other oxidized species on the pyridone ring system.[3]

  • Reaction with DMSO: In some cases, DMSO can act as a reagent, introducing methyl, methylene, or other sulfur-containing groups into heterocyclic structures.[3][4]

Below is a diagram illustrating a hypothetical degradation pathway involving hydrolysis.

G cluster_legend Legend A 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one B Ring-Opened Product A->B Hydrolysis C H2O (from atmospheric moisture in DMSO) C->A Compound Parent Compound Degradant Degradation Product

Caption: Hypothetical Hydrolysis of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one.

Question 3: What are the best practices for preparing and storing 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one stock solutions in DMSO?

Answer: To maximize the shelf-life of your compound in DMSO, adhere to the following guidelines:

  • Use High-Quality, Anhydrous DMSO: Start with a fresh, unopened bottle of anhydrous DMSO to minimize water content. Water can significantly contribute to compound degradation.[9][11]

  • Determine Solubility First: Before preparing a high-concentration stock, it's advisable to determine the compound's solubility to avoid precipitation issues later.[1]

  • Store at Low Temperatures: For long-term storage, keep your DMSO stock solutions at -20°C or, ideally, -80°C.[12]

  • Aliquot Your Stock: To avoid multiple freeze-thaw cycles, aliquot your stock solution into smaller, single-use volumes.[12]

  • Use Appropriate Vials: Store your aliquots in amber glass vials with screw caps to protect the compound from light and minimize solvent evaporation.

  • Minimize Exposure to Air: When preparing and handling solutions, work quickly to minimize the absorption of atmospheric moisture by the hygroscopic DMSO.

Question 4: How can I experimentally assess the stability of my 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one in DMSO?

Answer: A systematic stability study is the most reliable way to determine the shelf-life of your compound under your specific storage conditions. Here is a general workflow for such a study:

Caption: Experimental Workflow for DMSO Stability Assessment.

A detailed protocol for a time-course stability study is provided in the "Experimental Protocols" section below.

Data Presentation

The results of a stability study can be summarized in a table for easy comparison of different storage conditions.

Table 1: Hypothetical Stability of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one in DMSO

Storage ConditionTime PointPurity (%) by HPLCObservations
-80°C 0 weeks99.5Clear, colorless solution
4 weeks99.4No change
8 weeks99.2No change
12 weeks99.1No change
-20°C 0 weeks99.5Clear, colorless solution
4 weeks98.9No change
8 weeks98.1No change
12 weeks97.5No change
4°C 0 weeks99.5Clear, colorless solution
4 weeks95.2Slight yellowing
8 weeks91.8Noticeable yellowing
12 weeks87.4Yellow solution
Room Temp 0 weeks99.5Clear, colorless solution
4 weeks85.1Significant yellowing, small peak in HPLC
8 weeks76.3Brownish solution, multiple degradation peaks
12 weeks65.9Brown solution, significant degradation

Experimental Protocols

Protocol 1: Time-Course Stability Assessment by HPLC-UV

This protocol outlines a method to evaluate the stability of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one in DMSO over time at various temperatures.

Materials:

  • 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (solid)

  • Anhydrous DMSO

  • Amber glass vials with screw caps

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of the solid compound to prepare a 10 mM stock solution in anhydrous DMSO.

    • Ensure the compound is fully dissolved. Gentle vortexing or sonication may be used.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple amber glass vials (e.g., 100 µL per vial).

    • Designate sets of vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time=0 Analysis:

    • Immediately take one aliquot for the initial time point (t=0) analysis.

    • Prepare a working solution by diluting the DMSO stock in a suitable mobile phase (e.g., 1:1 acetonitrile:water) to a final concentration appropriate for HPLC analysis (e.g., 10 µM).

    • Inject the working solution onto the HPLC system and record the chromatogram.

    • Integrate the peak area of the parent compound. This will serve as the 100% reference.

  • Subsequent Time Points:

    • At each scheduled time point (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each storage condition.

    • Allow the frozen samples to thaw completely at room temperature.

    • Prepare a working solution and perform HPLC analysis using the same method as the t=0 sample.

  • Data Analysis:

    • For each time point and condition, calculate the percentage of the parent compound remaining using the following formula: % Remaining = (Peak Area at Time_x / Peak Area at Time_0) * 100

    • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

References

  • Vertex AI Search.
  • Vertex AI Search. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC - NIH.
  • PubMed.
  • Vertex AI Search. DMSO as the Solvent for Cu(I)
  • PubMed. The effect of room-temperature storage on the stability of compounds in DMSO.
  • ResearchGate. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles.
  • PubMed. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles.
  • Vertex AI Search. Studies on Repository Compound Stability in DMSO under Various Conditions.
  • Yufeng. The effect of room-temperature storage on the stability of compounds in DMSO.
  • PubMed. Stability of screening compounds in wet DMSO.
  • PubMed. Studies on repository compound stability in DMSO under various conditions.
  • PubMed. The effect of freeze/thaw cycles on the stability of compounds in DMSO.
  • BenchChem. Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO.
  • ResearchGate. (PDF)
  • PubMed.
  • Vertex AI Search. (PDF) The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO.
  • MCE. Compound Handling Instructions.
  • Quora. How to make a stock solution of a substance in DMSO.
  • ResearchGate. What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?
  • Semantic Scholar. Studies on Repository Compound Stability in DMSO under Various Conditions.
  • A104523 - 7-Iodo-1H-pyrido[2,3-b][13]oxazin-2(3H)-one.

  • ResearchGate. (PDF) Stability of Screening Compounds in Wet DMSO.
  • StabilityStudies.in. How to Conduct Stability Studies for Small Molecule Drugs.
  • ResearchGate. A One-Pot Synthesis of Pyrido[2,3-b][13]oxazin-2-ones.

  • ResearchGate. How long can a compound be stable in DMSO for?
  • Sigma-Aldrich. 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][13]oxazine AldrichCPR.

  • PubChem. 1h-Pyrido[2,3-b][13]oxazine.

  • RSC Publishing.
  • PubMed. A simple iodine-DMSO-promoted multicomponent reaction for the synthesis of 2,4-disubstituted dihydrotriazole-3-ones.
  • PubMed Central. Novel pyrido[2,3-b][13]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer.

  • PubMed. Low concentration dimethyl sulfoxide (DMSO) modulates epileptiform synchronization in the 4-aminopyridine in vitro model.
  • PubMed. Synthesis of potential anticancer agents. Pyrido[4,3-b][13]oxazines and pyrido[4,3-b][13]thiazines.

Sources

Optimization

Technical Support Center: Preventing Deiodination of Aryl Iodides in Suzuki Reactions

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering the common and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering the common and often frustrating side reaction of deiodination (also known as hydrodehalogenation) when working with aryl iodides.[1][2] This unwanted reaction, where the iodine atom is replaced by a hydrogen, can significantly diminish the yield of the desired coupled product.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose the root causes of deiodination and implement effective preventative strategies in your experiments.

Troubleshooting Guide: Deiodination of Aryl Iodides

This section is structured to help you systematically identify and address the potential causes of deiodination in your Suzuki reactions.

Issue 1: Significant formation of the deiodinated arene byproduct is observed.

Question: My Suzuki reaction is producing a substantial amount of the arene corresponding to the deiodinated starting material. What are the likely causes and how can I mitigate this?

Answer: The observation of significant deiodination points to a competing reaction pathway where the organopalladium intermediate, formed after oxidative addition, undergoes reductive elimination with a hydride source instead of transmetalation with the boronic acid.[3] Several factors can promote this undesired pathway.

Potential Cause A: Inappropriate Choice or Quality of Base

The base is crucial for activating the boronic acid for transmetalation, but certain bases, especially in combination with specific solvents, can also act as a source of hydrides, leading to deiodination.[4]

Recommended Actions:

  • Switch to a Milder Base: Strong bases like potassium tert-butoxide (KOtBu) can sometimes promote deiodination, especially at elevated temperatures.[1] Consider switching to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5][6]

  • Ensure Anhydrous Conditions for the Base: Moisture can affect the efficacy of the base and potentially contribute to side reactions. Ensure your base is anhydrous.[5]

  • Consider Fluoride-Based Activation: In cases where the substrate is sensitive to basic conditions, powdered potassium fluoride (KF) can be an effective alternative to activate the boronic acid without the harshness of stronger bases.[7]

Potential Cause B: Suboptimal Ligand Choice

The phosphine ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[8] The right ligand can favor the desired cross-coupling pathway over deiodination.[1]

Recommended Actions:

  • Employ Bulky, Electron-Rich Ligands: Ligands that are both bulky and electron-donating can accelerate the rates of oxidative addition and reductive elimination, which can help the desired Suzuki coupling outcompete the deiodination pathway.[9][10] This is because they promote the formation of the key monoligated L₁Pd(0) species, which is highly reactive in the catalytic cycle.[10]

  • Consider Buchwald-Type Ligands: Dialkylbiaryl phosphine ligands, such as SPhos and XPhos, are often effective in minimizing side reactions and can be used at lower catalyst loadings.[4][10][11]

  • N-Heterocyclic Carbenes (NHCs): For particularly challenging couplings, NHC ligands can offer enhanced stability and activity, potentially reducing deiodination.[12]

Potential Cause C: High Reaction Temperature

While aryl iodides are generally reactive, excessive heat can accelerate decomposition pathways, including deiodination.[1][13]

Recommended Actions:

  • Gradual Temperature Increase: If the reaction is sluggish, increase the temperature incrementally while monitoring for the formation of the deiodinated byproduct.[5]

  • Room Temperature Suzuki Coupling: For highly reactive aryl iodides, it may be possible to perform the reaction at room temperature, especially when using highly active catalyst systems.[11]

Potential Cause D: Solvent Effects

The solvent can influence the reaction in multiple ways, including the solubility of reagents and the stabilization of intermediates.[14][15] Certain solvents, particularly alcohols, can act as hydride donors and promote deiodination.[2][3]

Recommended Actions:

  • Avoid Alcoholic Solvents if Deiodination is Observed: If you are using a solvent system containing an alcohol (e.g., methanol, ethanol), consider switching to an aprotic solvent system.

  • Common Aprotic Solvents: A mixture of 1,4-dioxane and water is a common and often effective solvent system for Suzuki reactions.[5] Other options include tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).[3][16]

  • Impact of Water: While often used in Suzuki reactions, the role of water can be complex. It can facilitate the formation of the active boronate species but in some cases may contribute to protodeboronation of the boronic acid, an undesired side reaction.[17][18] The optimal amount of water should be determined empirically.

Issue 2: Low yield of the desired product with recovery of the deiodinated starting material.

Question: I am getting a low yield of my desired biaryl product, and the main byproduct is the deiodinated version of my aryl iodide. What is the mechanistic reason for this, and how can I fix it?

Answer: This outcome strongly suggests that the catalytic cycle is being diverted after the oxidative addition step. The Ar-Pd(II)-I intermediate is being intercepted by a hydride source before it can undergo transmetalation with the boronic acid.

Mechanistic Insight

The generally accepted mechanism for hydrodehalogenation involves the oxidative addition of the aryl halide to the Pd(0) complex.[2][3] Following this, a hydride can be transferred to the palladium center, often from the solvent or the base.[2][3] Subsequent reductive elimination of Ar-H regenerates the Pd(0) catalyst and produces the deiodinated byproduct.[2][3]

Suzuki_vs_Deiodination

Troubleshooting Flowchart

Troubleshooting_Flowchart

Frequently Asked Questions (FAQs)

Q1: Why are aryl iodides prone to deiodination in Suzuki reactions?

A1: Aryl iodides are highly reactive in the oxidative addition step of the Suzuki coupling due to the relatively weak carbon-iodine bond.[19] This high reactivity, while generally beneficial, also means that the resulting Ar-Pd(II)-I intermediate is formed rapidly. If the subsequent transmetalation step is slow, this intermediate has a longer lifetime, increasing the probability of it reacting with a hydride source, leading to deiodination.[3]

Q2: Can the quality of my boronic acid contribute to deiodination?

A2: Indirectly, yes. Poor quality boronic acid, which may have decomposed to boroxines or contain other impurities, can slow down the transmetalation step.[1][5] This kinetic bottleneck increases the concentration and lifetime of the Ar-Pd(II)-I intermediate, providing more opportunity for the deiodination side reaction to occur. Using fresh, high-purity boronic acid is always recommended.[1][5] Protecting the boronic acid as a pinacol ester can also enhance its stability.[20]

Q3: Is it possible to completely eliminate deiodination?

A3: In some challenging cases, completely eliminating deiodination may be difficult. However, by carefully optimizing the reaction conditions—specifically the base, ligand, solvent, and temperature—it is often possible to significantly suppress this side reaction to a minor pathway, resulting in high yields of the desired product.

Q4: I am working with an electron-rich aryl iodide and seeing significant deiodination. Are there specific strategies for this type of substrate?

A4: Electron-rich aryl iodides can be particularly challenging as the electron-donating groups can make the aryl-palladium intermediate more susceptible to certain side reactions. For these substrates, the use of highly active, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands) is strongly recommended to accelerate the desired coupling pathway.[4][10] Additionally, carefully controlling the temperature and using a milder base are crucial.

Q5: Can I use an in situ Finkelstein reaction to convert a less reactive aryl bromide to a more reactive aryl iodide and then perform the Suzuki coupling?

A5: This is an advanced strategy that can be effective for challenging substrates. By performing an in situ halide exchange from a bromide to an iodide, you can take advantage of the higher reactivity of the aryl iodide in the oxidative addition step.[21] This can sometimes allow the reaction to proceed under milder conditions, which may in turn help to suppress deiodination.[21] However, this adds complexity to the reaction mixture and should be considered when other optimization strategies have failed.

Summary of Key Parameters to Control Deiodination

ParameterRecommendation to Minimize DeiodinationRationale
Base Use milder bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[5][6]Stronger bases can act as hydride sources or promote side reactions.[1][4]
Ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[4][10]Accelerates the desired catalytic cycle, outcompeting deiodination.[9][10]
Solvent Use aprotic solvents (e.g., Dioxane/H₂O, THF, Toluene).[3][5]Avoids potential hydride donation from alcoholic solvents.[2][3]
Temperature Use the lowest effective temperature.[1]Higher temperatures can accelerate undesired side reactions.[13]
Reagents Use high-purity, fresh boronic acid and degassed solvents.[1][5]Ensures efficient transmetalation, minimizing the lifetime of the intermediate prone to deiodination.[1]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Available from: [Link]

  • ResearchGate. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Available from: [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11794-11796. Available from: [Link]

  • Fiveable. Aryl Iodides Definition - Organic Chemistry Key Term. Available from: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(48), 15625–15638. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Barrios-Landeros, F., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(5), 696–706. Available from: [Link]

  • Ghaffar, T., & et al. (2015). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 5(118), 97637–97644. Available from: [Link]

  • ResearchGate. Challenging cross couplings, in water, aided by in-situ iodination of (hetero)aromatic bromides. Available from: [Link]

  • ChemistryViews. Water Is Key for Solid-State Suzuki-Miyaura Reactions. (2019). Available from: [Link]

  • Lipshutz, B. H., & et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(42), 11653–11659. Available from: [Link]

  • The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Available from: [Link]

  • Scribd. Role of Water | PDF | Chemical Reactions | Hydroxide. Available from: [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Available from: [Link]

  • ResearchGate. Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. (2017). Available from: [Link]

  • Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Available from: [Link]

  • Reddit. What's the role of the phosphine ligand in Suzuki couplings?. (2019). Available from: [Link]

  • IISc. The Effect of Substituents and Solvents on the Deiodination Reactions of Thyroid Hormones by Iodothyronine Deiodinase Mimics. (2017). Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. (2024). Available from: [Link]

  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Available from: [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]

  • ResearchGate. The effect of various temperatures on the Suzuki coupling reaction a. Available from: [Link]

  • ResearchGate. Role of a base in Suzuki-Miyaura reaction | Request PDF. Available from: [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(26), 10875–10878. Available from: [Link]

  • Li, X., & et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 913797. Available from: [Link]

  • ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available from: [Link]

  • Morken, J. P., & et al. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society, 136(11), 4129–4132. Available from: [Link]

  • Reddit. Spontaneous aryl iodide deiodination upon heating. Available from: [Link]

  • Sigman, M. S., & et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9851–9857. Available from: [Link]

  • ResearchGate. Suzuki–Miyaura cross-coupling reactions of aryl iodides with... | Download Scientific Diagram. Available from: [Link]

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Troubleshooting

Technical Support Center: Optimizing Yields of 7-Substituted Pyrido[2,3-b]oxazinones

Welcome to the technical support center for the synthesis and yield optimization of 7-substituted pyrido[2,3-b]oxazinones. This guide is designed for researchers, medicinal chemists, and process development scientists wh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of 7-substituted pyrido[2,3-b]oxazinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of these compounds. Our goal is to provide you with the insights necessary to not only identify the root cause of issues such as low yields and side product formation but also to implement effective, evidence-based solutions.

Introduction: The Synthetic Challenge

The pyrido[2,3-b]oxazinone core is a privileged structure in medicinal chemistry. The introduction of substituents at the 7-position is a common strategy to modulate the pharmacological properties of these molecules. The most prevalent and versatile method for achieving this is through the use of a 7-bromo-pyrido[2,3-b]oxazinone intermediate, followed by a palladium-catalyzed cross-coupling reaction to introduce a wide range of functionalities. This guide will focus on troubleshooting and optimizing this synthetic sequence, as well as exploring alternative strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Synthesis of the 7-Bromo-pyrido[2,3-b]oxazinone Intermediate

A common starting point for the synthesis of 7-substituted analogs is the preparation of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine. A general and effective method for this is the one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines.[2][3]

Q1: My yield of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this cyclization reaction can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Base: The choice of base is critical for the intramolecular cyclization. While various inorganic bases can be used, cesium carbonate (Cs₂CO₃) has been shown to be particularly effective in promoting the key Smiles rearrangement and subsequent cyclization, leading to excellent yields.[2][3] If you are using other bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), consider switching to cesium carbonate.

  • Solvent Purity and Polarity: The reaction is typically performed in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF). Ensure your solvent is anhydrous, as water can lead to hydrolysis of starting materials and intermediates.

  • Reaction Temperature and Time: The reaction is usually carried out at reflux temperature. Insufficient heating can lead to incomplete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times at high temperatures can sometimes lead to product degradation.

  • Purity of Starting Materials: Impurities in the 2-halo-3-hydroxypyridine or the N-substituted-2-chloroacetamide can interfere with the reaction. Ensure your starting materials are of high purity. Recrystallization or column chromatography of the starting materials may be necessary.

Part 2: Palladium-Catalyzed Cross-Coupling of the 7-Bromo Intermediate

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the C-C bond formation at the 7-position of the pyrido[2,3-b]oxazinone core.

Q2: I am having trouble with the Suzuki-Miyaura coupling of my 7-bromo-pyrido[2,3-b]oxazinone with a boronic acid. The yield is low and I observe significant amounts of debrominated starting material.

A2: Low yield and protodebromination (replacement of bromine with hydrogen) are common issues in Suzuki-Miyaura reactions. Here’s a systematic guide to troubleshoot this problem.

  • Catalyst, Ligand, and Base Selection: The choice of palladium catalyst, ligand, and base is crucial and often substrate-dependent. For heteroaromatic systems, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos can significantly improve reaction efficiency.[4] A common starting point is Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand. The base is required to activate the boronic acid; common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. Anhydrous conditions with K₃PO₄ can sometimes suppress protodeboronation.

  • Solvent System and Degassing: The solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous base solution, must be thoroughly degassed to prevent oxidation of the palladium(0) catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by the freeze-pump-thaw method. Oxygen can lead to the formation of palladium nanoparticles and homocoupling of the boronic acid.

  • Reaction Temperature: The reaction temperature needs to be carefully optimized. While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions like protodebromination. Microwave-assisted heating can sometimes offer better control over the reaction temperature and significantly reduce reaction times.[5]

  • Purity of the Boronic Acid: Boronic acids can be prone to decomposition, especially if they are not stored properly. Ensure your boronic acid is pure and consider using a freshly opened bottle or purifying it before use.

Q3: I have successfully performed the Suzuki coupling, but I am struggling to remove the residual palladium from my final product.

A3: Removing palladium residues to acceptable levels (often <10 ppm for pharmaceutical applications) is a common challenge. Here are several effective strategies:

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for removing palladium residues.[6] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Activated Carbon Treatment: Treating a solution of your crude product with activated carbon (e.g., Darco KB-B) can effectively adsorb palladium residues. The amount of activated carbon and the treatment time and temperature need to be optimized to maximize palladium removal while minimizing product loss.[7]

  • Scavenger Resins: Polymer-supported scavengers with functionalities like thiols or amines (e.g., MP-TMT) can be very effective in sequestering palladium. The crude product solution is stirred with the scavenger resin, which is then filtered off.[7]

  • Silica Gel Chromatography: While standard silica gel chromatography can remove some palladium, specialized silica-based scavengers (e.g., SPM32) can be more effective. These can be used in a cartridge format for ease of use.[7]

Part 3: Alternative Cross-Coupling Strategies

While the Suzuki-Miyaura coupling is a workhorse, other cross-coupling reactions can be advantageous for introducing specific functionalities at the 7-position.

Q4: I want to introduce an amino group at the 7-position. Is the Buchwald-Hartwig amination a viable option?

A4: Yes, the Buchwald-Hartwig amination is an excellent method for the formation of C-N bonds and is applicable to heteroaromatic halides.[8][9]

  • Catalyst and Ligand: This reaction typically employs a palladium catalyst with specialized, bulky, electron-rich phosphine ligands, similar to those used in challenging Suzuki couplings (e.g., XPhos, RuPhos).[4]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is commonly used.[10]

  • Troubleshooting: Common issues include low conversion and side reactions. Optimization of the catalyst, ligand, base, and solvent is crucial. The reaction is also sensitive to air and moisture, so rigorous inert atmosphere techniques are required.

Q5: Can I introduce an alkyne or an alkene at the 7-position?

A5: Absolutely. The Sonogashira and Heck reactions are the go-to methods for these transformations.

  • Sonogashira Coupling (for alkynes): This reaction couples the 7-bromo-pyrido[2,3-b]oxazinone with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst (typically CuI) in the presence of an amine base (e.g., triethylamine or diisopropylamine).[11][12] Anhydrous and anaerobic conditions are generally required.[11]

  • Heck Reaction (for alkenes): The Heck reaction couples the 7-bromo intermediate with an alkene in the presence of a palladium catalyst and a base.[13][14] A key consideration is the regioselectivity of the alkene addition.

Part 4: Direct C-H Functionalization

Direct C-H functionalization is an emerging and highly atom-economical strategy that avoids the pre-functionalization step (i.e., bromination).

Q6: Is it possible to directly functionalize the C-H bond at the 7-position of the pyrido[2,3-b]oxazinone core?

A6: While challenging, direct C-H arylation of heteroaromatic compounds is a rapidly developing field.[15][16] The regioselectivity can be difficult to control, as other C-H bonds on the heterocyclic system may also be reactive.

  • Catalyst and Directing Groups: These reactions often require specific palladium catalysts and may necessitate the presence of a directing group to achieve the desired regioselectivity.

  • Reaction Conditions: Optimization of the catalyst, oxidant, and solvent is critical for success.

  • Current Status: While direct C-H functionalization of the pyrido[2,3-b]oxazinone core at the 7-position is not yet a widely established method, it represents a promising area for future research and could offer a more efficient synthetic route.

Experimental Protocols & Data

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 7-Bromo-pyrido[2,3-b]oxazinone
  • To a flame-dried reaction vessel, add 7-bromo-pyrido[2,3-b]oxazinone (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.) and ligand if required.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O901275-85[17]
Pd(OAc)₂/SPhosK₃PO₄Toluene100880-90[4]
Pd₂(dba)₃/XPhosCs₂CO₃Dioxane100685-95[4]

Table 1: Example conditions for Suzuki-Miyaura coupling of 7-bromo-pyrido[2,3-b]oxazinone.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination 7-Substituted Product 7-Substituted Product Reductive Elimination Complex->7-Substituted Product 7-Bromo-pyrido[2,3-b]oxazinone 7-Bromo-pyrido[2,3-b]oxazinone 7-Bromo-pyrido[2,3-b]oxazinone->Oxidative Addition Complex Boronic Acid + Base Boronic Acid + Base Boronic Acid + Base->Transmetalation Complex

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart start Low Yield in 7-Substituted Pyrido[2,3-b]oxazinone Synthesis is_suzuki Is the issue with the Suzuki Coupling step? start->is_suzuki check_bromo Troubleshoot Synthesis of 7-Bromo Intermediate is_suzuki->check_bromo No suzuki_issues Suzuki Coupling Troubleshooting is_suzuki->suzuki_issues Yes check_base_solvent Check Base (use Cs2CO3) and Solvent Purity check_bromo->check_base_solvent purification_issue Difficulty with Product Purification? check_base_solvent->purification_issue check_catalyst Optimize Catalyst, Ligand, and Base suzuki_issues->check_catalyst check_degassing Ensure Thorough Degassing of Solvents suzuki_issues->check_degassing check_boronic_acid Verify Purity of Boronic Acid suzuki_issues->check_boronic_acid check_catalyst->purification_issue check_degassing->purification_issue check_boronic_acid->purification_issue purification_steps Purification Strategies purification_issue->purification_steps Yes end Improved Yield and Purity purification_issue->end No recrystallize Recrystallization purification_steps->recrystallize carbon_treatment Activated Carbon purification_steps->carbon_treatment scavengers Scavenger Resins purification_steps->scavengers recrystallize->end carbon_treatment->end scavengers->end

Figure 2: Troubleshooting workflow for the synthesis of 7-substituted pyrido[2,3-b]oxazinones.

References

  • Urawa, Y., Miyazawa, M., Ozeki, N., & Ogura, K. (2003). A Novel Methodology for Efficient Removal of Residual Palladium from A Product of The Suzuki−Miyaura Coupling with Polymer-Supported Ethylenediamine Derivatives. Organic Process Research & Development, 7(3), 343-348.
  • Gao, Y., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Scott, J. S., & Jones, C. D. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 12(48), 9928-9943.
  • Wang, X., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1227-1233.
  • Wang, X., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1227-1233.
  • Scott, J. S., & Jones, C. D. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1547-1571.
  • Otsuka, S., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(41), 14619-14626.
  • Silva, M. J., et al. (2020). A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles. Molecules, 25(21), 5087.
  • Wikipedia. "Buchwald–Hartwig amination". Wikipedia. Accessed January 19, 2026. [Link]

  • NROChemistry. "Suzuki Coupling". NROChemistry. Accessed January 19, 2026. [Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination". Chemistry LibreTexts. Accessed January 19, 2026. [Link]

  • ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination". ACS GCI Pharmaceutical Roundtable. Accessed January 19, 2026. [Link]

  • Sasano, D., et al. (2022). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 18, 269-275.
  • Legros, J., et al. (2012). Palladium-catalyzed regioselective direct C H arylation of pyrazolo[3,4- d ]pyrimidines. Tetrahedron Letters, 53(4), 459-462.
  • Reddy, B. V. S., et al. (2013). Palladium-catalyzed direct C-H arylation of cyclic enaminones with aryl iodides. Organic & Biomolecular Chemistry, 11(46), 8075-8078.
  • Organic Chemistry Portal. "Heck Reaction". Organic Chemistry Portal. Accessed January 19, 2026. [Link]

  • Organic Chemistry Portal. "Sonogashira Coupling". Organic Chemistry Portal. Accessed January 19, 2026. [Link]

  • The Organic Chemistry Tutor. "The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!". YouTube. Accessed January 19, 2026. [Link]

  • Sharma, S., & Singh, P. (2018). Heck Reaction—State of the Art.
  • Roger, J., et al. (2017). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 22(12), 2112.
  • Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 33025-33039.
  • Chemistry LibreTexts. "Sonogashira Coupling". Chemistry LibreTexts. Accessed January 19, 2026. [Link]

  • ResearchGate. "Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.". ResearchGate. Accessed January 19, 2026. [Link]

  • ResearchGate. "Formation of 1,3-diazocine by palladium catalyzed C–H arylation". ResearchGate. Accessed January 19, 2026. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry–A European Journal, 24(54), 14456-14461.
  • ResearchGate. "Sonogashira cross-coupling reactions from alkynes 6-9.". ResearchGate. Accessed January 19, 2026. [Link]

  • Chemistry LibreTexts. "Stille Coupling". Chemistry LibreTexts. Accessed January 19, 2026. [Link]

  • Chemistry LibreTexts. "Heck Reaction". Chemistry LibreTexts. Accessed January 19, 2026. [Link]

  • Organic Chemistry Portal. "Stille Coupling". Organic Chemistry Portal. Accessed January 19, 2026. [Link]

  • Alvarez, R., et al. (2012). Hydrophobic interaction chromatography for purification of monoPEGylated RNase A.
  • Reddy, B. V. S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578-1585.
  • Wikipedia. "Stille reaction". Wikipedia. Accessed January 19, 2026. [Link]

  • NROChemistry. "Stille Coupling". NROChemistry. Accessed January 19, 2026. [Link]

  • Sharma, S., & Singh, P. (2020).
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • DeBoer, G. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]

  • ResearchGate. "A One-Pot Synthesis of Pyrido[2,3- b ][1]oxazin-2-ones". ResearchGate. Accessed January 19, 2026. [Link]

  • Kim, J. H., et al. (2003). A one-pot synthesis of pyrido[2,3-b][1]oxazin-2-ones. The Journal of Organic Chemistry, 68(20), 7918-7920.

  • da Silva, A. C., et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Scientific Reports, 11(1), 1-13.
  • ResearchGate. "Synthesis and Reactions of Some Fused Oxazinone, Pyrimidinone, Thiopyrimidinone, and Triazinone Derivatives with a Thiophene Ring as Analgesic, Anticonvulsant, and Antiparkinsonian Agents". ResearchGate. Accessed January 19, 2026. [Link]

  • Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 33025-33039.
  • Kumar, A., et al. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Melkonyan, S. V., et al. (2021). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journal of Organic Chemistry, 17, 1789-1796.
  • Doherty, J. B., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(22), 6668-6672.
  • ResearchGate. "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)". ResearchGate. Accessed January 19, 2026. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one

Welcome to the technical support guide for 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, enabling you to make informed decisions in your experiments. Poor aqueous solubility is a common hurdle for many heterocyclic compounds, with some estimates suggesting that up to 40% of approved drugs and nearly 90% of drug candidates are poorly water-soluble.[1][2] This guide will equip you with a systematic approach to tackle these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one in my aqueous buffer. What is the recommended starting solvent?

Recommended Initial Solvents:

  • Dimethyl Sulfoxide (DMSO): This is the most common starting solvent for poorly soluble compounds in biological assays.

  • Ethanol (EtOH): A less toxic alternative to DMSO, suitable for some cell-based assays.

  • Dimethylformamide (DMF): Another strong organic solvent, useful for creating high-concentration stock solutions.

Experimental Protocol: Initial Solubility Screening

  • Preparation: Weigh out a small, precise amount of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (e.g., 1 mg) into several separate vials.

  • Solvent Addition: To each vial, add a small, measured volume of a single solvent (e.g., 100 µL of DMSO, EtOH, or DMF).

  • Dissolution Assistance: Vortex each vial for 30-60 seconds. Gentle heating (37°C) or sonication can also be employed to assist dissolution. Be cautious with heating as it can degrade the compound.

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, you can calculate the approximate solubility in that solvent (e.g., 1 mg in 100 µL is 10 mg/mL).

  • Documentation: Record your observations in a structured table.

Data Presentation: Solubility Screening Log

SolventVolume Added (µL)Amount of Compound (mg)Observations (e.g., Dissolved, Partially Dissolved, Insoluble)Calculated Solubility (mg/mL)
DMSO1001
Ethanol1001
DMF1001
Water10001
PBS (pH 7.4)10001

This initial screen will provide a baseline for which solvent system is most appropriate for your stock solution.

Q2: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This is a classic sign of a poorly water-soluble compound. The DMSO keeps it in solution at high concentrations, but when the concentration of the organic solvent is lowered by dilution into an aqueous buffer, the compound crashes out. This can be addressed by several strategies, starting with the simplest.

Troubleshooting Guide: Preventing Precipitation in Aqueous Buffers

This guide follows a logical progression from simple adjustments to more complex formulation strategies.

Step 1: Optimizing the Co-solvent Concentration

The first line of defense is to ensure the final concentration of your organic co-solvent (like DMSO) in the aqueous buffer is high enough to maintain solubility, but low enough to not affect your experimental system (e.g., cell viability, enzyme activity). Many cell-based assays can tolerate up to 0.5-1% DMSO.

Experimental Workflow: Co-solvent Titration

A Prepare a high concentration stock solution in 100% DMSO B Determine the maximum tolerable DMSO concentration for your assay A->B C Perform serial dilutions of the stock solution into your aqueous buffer B->C D Observe for precipitation at each dilution step C->D E Identify the highest compound concentration that remains soluble at the tolerable DMSO % D->E

Caption: Workflow for optimizing co-solvent concentration.

Step 2: pH Modification

If co-solvents alone are insufficient, adjusting the pH of your buffer can significantly impact solubility, especially for compounds with ionizable groups.[1] While the pKa of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is not readily published, its structure contains nitrogen atoms that could be protonated at acidic pH, potentially increasing solubility.

Experimental Protocol: pH-Dependent Solubility

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).

  • Stock Solution: Prepare a concentrated stock solution of your compound in a minimal amount of organic solvent (e.g., DMSO).

  • Dilution: Add a small aliquot of the stock solution to each buffer to achieve your desired final concentration.

  • Equilibration and Observation: Allow the solutions to equilibrate (e.g., shake for 2-4 hours) and then visually inspect for precipitation. Centrifugation and measuring the concentration of the supernatant via UV-Vis spectroscopy or HPLC can provide a more quantitative assessment.

Step 3: Utilizing Excipients and Formulation Strategies

For particularly challenging compounds, more advanced formulation techniques may be necessary. These are common in drug development to enhance bioavailability.[3][4]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[1]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization by forming micelles.

  • Solid Dispersions: This technique involves dispersing the compound in a solid hydrophilic polymer matrix at a molecular level. While a more advanced technique requiring specialized equipment, it can significantly enhance solubility and dissolution rates.[4]

Logical Relationship: Troubleshooting Progression

Start Solubility Issue Identified CoSolvent Optimize Co-solvent (e.g., DMSO, EtOH) Start->CoSolvent Initial Step pH_Adjust Adjust Buffer pH CoSolvent->pH_Adjust If precipitation persists Success Solubility Achieved CoSolvent->Success If successful Excipients Incorporate Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) pH_Adjust->Excipients If still insoluble pH_Adjust->Success If successful Advanced Consider Advanced Formulations (e.g., Solid Dispersions) Excipients->Advanced For very low solubility Excipients->Success If successful Advanced->Success If successful

Caption: A step-by-step approach to resolving solubility issues.

Q3: Are there any structural modifications to the 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one scaffold that might improve solubility?

A3: Yes, medicinal chemistry strategies can be employed to improve the physicochemical properties of a lead compound. Improving solubility can often be achieved by reducing the melting point or the lipophilicity (logP) of a compound.[5]

Potential Structural Modifications:

  • Introduction of Polar Groups: Adding hydrogen bond donors or acceptors, such as hydroxyl (-OH) or amino (-NH2) groups, can enhance interaction with water.

  • Installation of Ionizable Groups: Incorporating acidic or basic moieties allows for salt formation, which is a very effective way to increase aqueous solubility.[6]

  • Disruption of Crystal Packing: Modifying the overall shape or topology of the molecule can disrupt the intermolecular forces in the solid state, leading to a lower melting point and improved solubility.[5]

It is important to note that any structural modification must be carefully considered to not negatively impact the desired biological activity of the compound.

References

  • Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]

  • Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Al-Badr, A. A., & El-Subbagh, H. I. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available at: [Link]

  • CD Formulation. (n.d.). Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. Available at: [Link]

  • Kumar, L., & Verma, S. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharma and Chemical Analysis. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • Sharma, D., et al. (2022). Improving solubility via structural modification. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Reactions with Iodo-Pyridoxazinone Substrates

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with iodo-pyridoxazinone substrates. This guide is designed to provide expert insights and practical solutio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with iodo-pyridoxazinone substrates. This guide is designed to provide expert insights and practical solutions to common challenges encountered during palladium-catalyzed cross-coupling reactions. The unique electronic and structural features of the pyridoxazinone core can present specific hurdles, and this resource aims to equip you with the knowledge to overcome them.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with an iodo-pyridoxazinone substrate is not proceeding. What are the most common initial checks?

A1: When a Suzuki-Miyaura reaction fails with an iodo-pyridoxazinone substrate, the first points of investigation should be the integrity of your reagents and the reaction setup. Start by verifying the quality of your boronic acid or ester, as they can degrade over time. Ensure your palladium catalyst is active; older bottles or those exposed to air may have reduced efficacy. Finally, confirm that your solvents are anhydrous and properly degassed, as oxygen can deactivate the Pd(0) catalyst.[1]

Q2: I am observing significant deiodination of my iodo-pyridoxazinone starting material. What causes this and how can I minimize it?

A2: Deiodination, the replacement of the iodine with a hydrogen atom, is a frequent side reaction with electron-deficient heterocycles like pyridoxazinones.[1] This can be promoted by elevated temperatures, certain bases, or prolonged reaction times. To mitigate this, consider lowering the reaction temperature, using a milder base (e.g., K₂CO₃ instead of stronger bases like Cs₂CO₃ or K₃PO₄), and monitoring the reaction closely to stop it as soon as the starting material is consumed.[1] Protecting the reaction from light can also be beneficial as aromatic iodides can be light-sensitive.[1]

Q3: Why is my Buchwald-Hartwig amination failing with a primary amine and an iodo-pyridoxazinone?

A3: The success of Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[2][3] For primary amines, bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle. If your reaction is failing, consider screening a panel of ligands (e.g., Buchwald's biarylphosphine ligands). Additionally, the basicity of the amine itself and the strength of the inorganic base used are critical. A base that is too weak may not efficiently deprotonate the amine, while an overly strong base could lead to substrate decomposition.

Q4: In my Sonogashira coupling, I am seeing a lot of alkyne homo-coupling (Glaser coupling). How can I favor the cross-coupling product?

A4: Alkyne homo-coupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[4][5] To promote the desired cross-coupling with your iodo-pyridoxazinone, you can try switching to copper-free Sonogashira conditions.[5] If a copper co-catalyst is necessary, using a minimal amount can help reduce homo-coupling. Additionally, ensuring a slow addition of the alkyne to the reaction mixture can also favor the formation of the cross-coupled product.

In-Depth Troubleshooting Guides

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling

A complete failure or disappointingly low yield in a Suzuki-Miyaura coupling involving an iodo-pyridoxazinone substrate can be attributed to several factors within the catalytic cycle. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.

Causality Behind Experimental Choices: The Suzuki-Miyaura reaction relies on a delicate interplay between the palladium catalyst, ligand, base, and substrates. The electron-deficient nature of the pyridazinone ring generally facilitates the oxidative addition of the palladium catalyst to the carbon-iodine bond, which is often the rate-limiting step.[6] However, the nitrogen atoms in the pyridazinone core can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[7] Therefore, the choice of ligand is critical not only for promoting the desired catalytic steps but also for preventing catalyst deactivation.

Troubleshooting Workflow:

start Low/No Yield catalyst Catalyst Inactivity? start->catalyst ligand Inappropriate Ligand? catalyst->ligand If catalyst is active product Desired Product catalyst->product Solution: Use fresh/pre-activated catalyst base Incorrect Base/Solubility? ligand->base If ligand is appropriate ligand->product Solution: Screen bulky, electron-rich ligands boronic_acid Boronic Acid Decomposition? base->boronic_acid If base is suitable base->product Solution: Change base (e.g., K2CO3, Cs2CO3) or add co-solvent solubility Poor Substrate Solubility? boronic_acid->solubility If boronic acid is stable boronic_acid->product Solution: Use fresh boronic acid or a more stable derivative (e.g., pinacol ester) solubility->product If solubility is addressed solubility->product Solution: Use a higher boiling point solvent (e.g., dioxane, DMF)

Caption: Troubleshooting logic for failed Suzuki-Miyaura couplings.

Detailed Protocols for Troubleshooting:

Protocol 1: Catalyst and Ligand Screening

  • Setup: In parallel, prepare several small-scale reactions in vials under an inert atmosphere (e.g., argon or nitrogen).

  • Reagents: To each vial, add the iodo-pyridoxazinone (1.0 eq.), boronic acid or ester (1.2-1.5 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Variable Addition:

    • Vial 1 (Control): Add your original palladium catalyst and ligand.

    • Vial 2: Use a freshly opened bottle of the same palladium catalyst and your original ligand.

    • Vial 3-5: Use your original palladium catalyst with different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).

  • Reaction: Add degassed solvent (e.g., dioxane/water mixture) to each vial, seal, and heat to the desired temperature (typically 80-100 °C).[1]

  • Analysis: Monitor the reactions by TLC or LC-MS at regular intervals to compare the rate of product formation.

Quantitative Data Summary: Ligand and Base Effects

LigandBaseSolventTemperature (°C)Observation
PPh₃K₂CO₃Toluene/H₂O100Low conversion, significant deiodination
SPhosK₂CO₃Dioxane/H₂O90Moderate conversion, reduced deiodination
XPhosCs₂CO₃Dioxane100High conversion, minimal side products
RuPhosK₃PO₄Toluene110Good conversion, some starting material decomposition

This table is illustrative and specific results will vary based on the exact iodo-pyridoxazinone substrate.

Issue 2: Unsuccessful Buchwald-Hartwig Amination

The formation of a C-N bond via Buchwald-Hartwig amination on an iodo-pyridoxazinone can be challenging due to the potential for N-coordination to the palladium center and the nucleophilicity of the amine coupling partner.

Causality Behind Experimental Choices: The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination.[2] Each of these steps can be influenced by the electronic properties of the iodo-pyridoxazinone and the steric and electronic nature of the amine and the phosphine ligand. Bulky, electron-rich ligands are often necessary to promote the reductive elimination step, which can be particularly slow for electron-deficient heterocycles.[8]

Troubleshooting Workflow:

start Failed Buchwald-Hartwig ligand Ligand Choice? start->ligand base Base Strength/Type? ligand->base If ligand is appropriate product Desired Amine ligand->product Solution: Screen bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) temperature Reaction Temperature? base->temperature If base is suitable base->product Solution: Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) temperature->product If temperature is optimized temperature->product Solution: Gradually increase temperature (80-120 °C)

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Protocol 2: Optimization of Buchwald-Hartwig Conditions

  • Inert Atmosphere: Set up all reactions in a glovebox or using Schlenk techniques to rigorously exclude oxygen.

  • Reagent Preparation: In separate vials, prepare stock solutions of your iodo-pyridoxazinone and the desired amine in an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Setup: To a series of reaction tubes, add the palladium precatalyst (e.g., Pd₂(dba)₃) and the ligand to be screened.

  • Variable Addition:

    • Tubes 1-3: Use the same strong, non-nucleophilic base (e.g., NaOtBu) but vary the ligand (e.g., BrettPhos, RuPhos, DavePhos).

    • Tubes 4-6: Use your most promising ligand from the first screen and vary the base (e.g., NaOtBu, LHMDS, K₃PO₄).

  • Initiation: Add the iodo-pyridoxazinone and amine stock solutions to each tube, seal, and place in a preheated aluminum block.

  • Monitoring: Analyze the progress of each reaction by LC-MS after a set time to determine the optimal conditions.

Issue 3: Failed Sonogashira Coupling and Alkyne Dimerization

The Sonogashira coupling provides a powerful method for installing alkyne functionalities. However, with substrates like iodo-pyridoxazinones, the desired reaction can be plagued by the formation of alkyne dimers (Glaser coupling) and low conversion rates.

Causality Behind Experimental Choices: The traditional Sonogashira reaction employs a dual catalytic system of palladium and copper.[4] The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the alkyne. However, the copper catalyst also promotes the oxidative homo-coupling of the alkyne.[5] The electron-deficient nature of the iodo-pyridoxazinone should favor oxidative addition to the palladium center, but other factors can disrupt the catalytic cycle.

Troubleshooting Workflow:

start Failed Sonogashira homocoupling Glaser Homocoupling? start->homocoupling low_conversion Low Conversion? start->low_conversion product Alkynylated Pyridoxazinone homocoupling->product Solution: Switch to copper-free conditions or use minimal CuI low_conversion->product Solution: Increase temperature, screen ligands, or use a more soluble base

Caption: Troubleshooting Sonogashira coupling issues.

Protocol 3: Optimizing for Copper-Free Sonogashira Coupling

  • Setup: In a Schlenk flask under an inert atmosphere, combine the iodo-pyridoxazinone (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a suitable base (e.g., Cs₂CO₃ or a bulky amine base like diisopropylethylamine).

  • Solvent: Add anhydrous, degassed solvent (e.g., DMF or THF).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C).[1]

  • Monitoring: Follow the reaction progress by TLC or LC-MS, paying close attention to the formation of the desired product versus the alkyne dimer.

  • Work-up: Upon completion, the reaction mixture can be filtered and purified by column chromatography.

References

  • Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. (2025). ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (2024). In Wikipedia. [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). The Royal Society of Chemistry. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). PubMed. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). MDPI. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Palladium-catalyzed allylic alkylation of hydrazones with hydroxy-tethered allyl carbonates: synthesis of functionalized hydrazones. (2022). RSC Publishing. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2024). PubMed. [Link]

  • Sonogashira coupling. (2024). In Wikipedia. [Link]

  • Sonogashira cross-coupling in iodo-containing 2-aryloxazolines. (n.d.). ResearchGate. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Suzuki Coupling of Heterocyclic Iodides

Welcome to the Technical Support Center for catalyst selection in the Suzuki-Miyaura cross-coupling of heterocyclic iodides. This resource is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in the Suzuki-Miyaura cross-coupling of heterocyclic iodides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the go-to palladium catalysts and ligands for Suzuki coupling with heterocyclic iodides?

A: The choice of catalyst and ligand is paramount for a successful Suzuki coupling. For heterocyclic iodides, which can be both sterically demanding and electronically diverse, modern catalyst systems are often required.

  • Palladium Sources: While traditional sources like Pd(PPh₃)₄ and Pd(OAc)₂ can be effective, palladium(II) precatalysts such as PdCl₂(dppf) and PEPPSI-type catalysts are often more robust and air-stable.[1][2] For challenging couplings, Pd₂(dba)₃ is a common choice as a source of Pd(0).

  • Ligands: The selection of the phosphine ligand is critical.

    • For Electron-Rich or Sterically Hindered Heterocycles: Bulky, electron-rich biarylphosphine ligands (Buchwald ligands) such as SPhos, XPhos, and RuPhos are highly effective.[1][3] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species, which facilitates both the oxidative addition and the final reductive elimination steps.[1][3]

    • For General Applications: Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a versatile and widely used ligand that provides a good balance of reactivity and stability.[4]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands, often found in PEPPSI-type precatalysts, are strong sigma-donors that form highly stable and active palladium complexes, suitable for a range of heterocyclic substrates.[1]

Q2: How do I select the appropriate base for my reaction?

A: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[5] The choice of base can significantly impact yield, reaction rate, and the prevalence of side reactions.

  • Common Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most frequently used bases.[5]

    • K₂CO₃ and Na₂CO₃: These are good starting points for many Suzuki couplings and are often used in aqueous solvent mixtures.[6]

    • K₃PO₄: This is a stronger base that can be particularly effective for less reactive substrates or when anhydrous conditions are desired to minimize protodeboronation.[5][6]

    • Cs₂CO₃: A more expensive but often highly effective base, especially for challenging couplings.

  • Fluoride Bases (e.g., KF): Can be beneficial in suppressing protodeboronation, a common side reaction with heteroaryl boronic acids.[7]

Q3: What is the impact of the solvent on the Suzuki coupling of heterocyclic iodides?

A: The solvent must solubilize the reactants, catalyst, and base to facilitate the reaction.[8][9] The polarity of the solvent can also influence the rates of the individual steps in the catalytic cycle.[8]

  • Aprotic Polar Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are common choices, often used in a mixture with water.[9]

  • Aqueous Mixtures: The presence of water can be beneficial as it helps to dissolve the inorganic base and can accelerate the reaction.[9] However, excessive water can promote the undesired protodeboronation of the boronic acid.[7][10]

  • Anhydrous Conditions: For substrates prone to protodeboronation, running the reaction under anhydrous conditions with a soluble base like K₃PO₄ can be advantageous.[6][9]

Q4: My heterocyclic iodide is electron-deficient. How should I adjust my reaction conditions?

A: Electron-deficient heterocyclic iodides generally undergo oxidative addition more readily.[11] Therefore, the focus should be on promoting the transmetalation and reductive elimination steps.

  • Catalyst and Ligand: A highly active catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos) is still recommended to accelerate the overall catalytic cycle and prevent catalyst deactivation.[2]

  • Base: A moderately strong base like K₂CO₃ or K₃PO₄ is usually sufficient.[5]

  • Temperature: These reactions often proceed at lower temperatures (60-80 °C) due to the facile oxidative addition.

Q5: I'm working with an electron-rich heterocyclic iodide. What are the key considerations?

A: For electron-rich heterocyclic iodides, the oxidative addition step is often slower and can be rate-limiting.[6]

  • Catalyst and Ligand: The use of electron-rich and bulky ligands is crucial to facilitate the oxidative addition.[1][6] Consider ligands like SPhos, XPhos, or tBu₃P.

  • Temperature: Higher reaction temperatures (e.g., >100 °C) may be necessary to overcome the activation barrier for oxidative addition.[3]

  • Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ might be advantageous to bypass the in-situ reduction of a Pd(II) precatalyst.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low to No Conversion of the Heterocyclic Iodide

A lack of conversion is a common and frustrating issue. A systematic approach is necessary to diagnose the root cause.

Potential Causes & Solutions
  • Inactive Catalyst:

    • Diagnosis: Ensure your palladium source and ligand are of good quality and have been stored correctly, especially if they are air-sensitive.[2] If using a Pd(II) source, it may not be reducing to the active Pd(0) species.

    • Solution:

      • Use a fresh batch of catalyst and ligand.

      • Consider using a more robust, air-stable precatalyst (e.g., a Buchwald palladacycle precatalyst or a PEPPSI catalyst).[1]

      • Ensure the reaction is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[3]

  • Inefficient Oxidative Addition (Especially with Electron-Rich or Sterically Hindered Iodides):

    • Diagnosis: This is likely if you are using a less active catalyst system (e.g., Pd(PPh₃)₄) with a challenging substrate.[2][3]

    • Solution:

      • Switch to a more electron-rich and bulky ligand such as XPhos, SPhos, or RuPhos.[1][3]

      • Increase the reaction temperature.[3]

      • Use a higher catalyst loading (e.g., increase from 1-2 mol% to 5 mol%).

  • Poor Solubility of Reactants or Base:

    • Diagnosis: Visually inspect the reaction mixture. If the reactants or base appear to be undissolved, this can hinder the reaction.

    • Solution:

      • Change the solvent system. A mixture of an organic solvent (e.g., dioxane, THF) with water can improve the solubility of inorganic bases.[9]

      • If using anhydrous conditions, select a base with better solubility in the chosen organic solvent.

      • Increase the reaction temperature to improve solubility.

Troubleshooting Workflow for Low Conversion

G start Low to No Conversion check_catalyst Is the catalyst active and properly handled? start->check_catalyst check_conditions Are reaction conditions (ligand, temp) appropriate for the substrate? check_catalyst->check_conditions Yes failure Consult further literature for specialized conditions check_catalyst->failure No, replace catalyst/improve handling check_solubility Are all components soluble? check_conditions->check_solubility Yes check_conditions->failure No, optimize ligand/temperature success Reaction Successful check_solubility->success Yes check_solubility->failure No, change solvent system

Caption: Troubleshooting workflow for low conversion.

Issue 2: Significant Byproduct Formation

The formation of byproducts can significantly reduce the yield of your desired product. The two most common culprits are protodeboronation and homocoupling.

A. Protodeboronation of the Boronic Acid/Ester

This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, consuming your boronic acid.[10][12] It is particularly problematic with electron-deficient and some heteroaromatic boronic acids.[10]

  • Indicators:

    • Presence of the corresponding arene/heteroarene byproduct from your boronic acid.

    • Unreacted heterocyclic iodide remaining.

  • Causes & Solutions:

    • High Temperature & Prolonged Reaction Times: These conditions can accelerate protodeboronation.[10]

      • Solution: Lower the reaction temperature to the minimum required for the desired coupling.[7] Use a more active catalyst to shorten the reaction time.[7]

    • Presence of Excess Water or Protic Solvents: Water is a necessary proton source for this side reaction.[7]

      • Solution: Minimize the amount of water in the reaction or switch to anhydrous conditions with a base like K₃PO₄.[6]

    • Strong Bases: Strong bases can accelerate the rate of protodeboronation.[7]

      • Solution: Switch to a milder base such as K₂CO₃ or KF.[7]

    • Unstable Boronic Acid: Some heteroaryl boronic acids are inherently unstable.

      • Solution: Consider using a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate ester.[11][12]

B. Homocoupling of the Boronic Acid

This reaction leads to the formation of a symmetrical biaryl from the boronic acid coupling partner.

  • Indicators:

    • Presence of a biaryl byproduct derived from your boronic acid.

  • Causes & Solutions:

    • Presence of Oxygen: Oxygen can promote the homocoupling reaction, often through the oxidation of the Pd(0) catalyst to Pd(II) species which can then react with the boronic acid.[11][13]

      • Solution: Rigorously degas the reaction mixture and maintain an inert atmosphere (N₂ or Ar) throughout the experiment.[3] Adding a mild reducing agent like potassium formate can sometimes help minimize free Pd(II).[14]

    • Use of a Pd(II) Precatalyst: If the reduction to Pd(0) is slow or incomplete, the remaining Pd(II) can facilitate homocoupling.[11]

      • Solution: Ensure efficient reduction of the precatalyst or switch to a Pd(0) source like Pd₂(dba)₃.

Issue 3: Catalyst Decomposition

The appearance of palladium black is a clear sign of catalyst decomposition, leading to a cessation of the catalytic cycle.

  • Causes & Solutions:

    • High Temperatures: Many palladium catalysts are not stable at very high temperatures for extended periods.

      • Solution: Run the reaction at the lowest effective temperature.

    • Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium center.

      • Solution: Ensure you are using a ligand known to form a stable complex with palladium under the reaction conditions. Bulky, electron-rich phosphines and NHC ligands generally form more stable catalysts.[1]

    • Presence of Impurities: Certain functional groups or impurities in the starting materials or solvent can poison the catalyst.

      • Solution: Purify starting materials and use high-purity, anhydrous solvents.

Data Summary Tables

Table 1: Recommended Catalyst Systems for Different Heterocyclic Iodides
Heterocycle TypeRecommended Pd SourceRecommended Ligand(s)Typical BaseRationale
Electron-Rich (e.g., Pyrroles, Furans, Thiophenes)Pd₂(dba)₃, Pd(OAc)₂XPhos, SPhos, tBu₃PK₃PO₄, Cs₂CO₃Requires electron-rich, bulky ligands to facilitate the slow oxidative addition step.[6]
Electron-Deficient (e.g., Pyridines, Pyrazines, Pyrimidines)PdCl₂(dppf), PEPPSI-IPrdppf, SPhos, XPhosK₂CO₃, K₃PO₄Oxidative addition is generally facile; the focus is on rapid overall turnover.[11]
Sterically Hindered (e.g., ortho-substituted heterocycles)Pd(OAc)₂, G3/G4 PrecatalystsXPhos, RuPhosK₃PO₄, Cs₂CO₃Bulky ligands are essential to overcome steric hindrance in oxidative addition and promote reductive elimination.[3]
Nitrogen-Containing Heterocycles (potential for catalyst inhibition)PEPPSI-IPr, PdCl₂(dppf)IPr (NHC), dppfK₂CO₃, K₃PO₄N-heterocycles can act as Lewis bases and poison the catalyst; robust catalyst systems are needed.[11]

Experimental Protocols & Visualizations

General Experimental Protocol for Catalyst Screening
  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heterocyclic iodide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 10:1 dioxane/water, 5 mL) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand if necessary. Add the appropriate amount of the catalyst solution (e.g., 2 mol% Pd) to the reaction mixture.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (HetAr-I) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)(I)L2 Base Base Base->Ar-Pd(II)(I)L2

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[5]

References

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
  • strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids - Benchchem.
  • Technical Support Center: Managing Protodeborylation in Suzuki Reactions - Benchchem.
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers.
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - ACS Publications.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Comparison of catalysts for Suzuki coupling in heterocyclic synthesis - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH.
  • Protodeboronation - Wikipedia.
  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? : r/chemistry - Reddit.
  • Troubleshooting low yields in Suzuki coupling of iodoanisole - Benchchem.
  • Technical Support Center: Solvent Effects on the Rate of Suzuki Coupling with Ethyl 4-iodobenzoate - Benchchem.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications.
  • Technical Support Center: Troubleshooting Suzuki Coupling with 2-Ethyl-4-iodophenol - Benchchem.
  • The Suzuki Reaction - Chem 115 Myers.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit.
  • Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids - Benchchem.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrido[2,3-b]oxazin-2-one Derivatives as Kinase Inhibitors

In the landscape of kinase inhibitor discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of developing next-generation therapeutics with improved potency and selectivity. This guide provides an in...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of developing next-generation therapeutics with improved potency and selectivity. This guide provides an in-depth comparison of a promising class of compounds based on the 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one scaffold and its derivatives, with a particular focus on their activity as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. While direct experimental data on the parent iodo-compound is limited, recent research into its analogues has revealed significant potential, particularly in overcoming resistance to existing cancer therapies.

This guide will delve into the mechanistic rationale for targeting EGFR, compare the performance of novel pyrido[2,3-b]oxazine derivatives with the clinically approved inhibitor Osimertinib, and provide detailed experimental protocols for researchers to validate and expand upon these findings.

The Rationale: Targeting EGFR in Non-Small Cell Lung Cancer

The Epidermal Growth Factor Receptor is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of several cancers, most notably Non-Small Cell Lung Cancer (NSCLC). The binding of ligands such as EGF to the extracellular domain of EGFR triggers a conformational change that promotes receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation cascade initiates downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately lead to cell proliferation and inhibition of apoptosis.

Kinase inhibitors that target EGFR have revolutionized the treatment of NSCLC. However, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, often limits the long-term efficacy of first and second-generation inhibitors. This has driven the development of third-generation inhibitors, like Osimertinib, which are designed to be effective against both activating and resistance mutations. The pyrido[2,3-b]oxazine scaffold represents a novel chemical starting point for the development of such next-generation inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization EGFR->Dimerization EGF EGF EGF->EGFR Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS RAS Autophosphorylation->RAS PI3K PI3K Autophosphorylation->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Apoptosis_Inhibition AKT->Apoptosis_Inhibition mTOR->Proliferation

Caption: Simplified EGFR Signaling Pathway.

Comparative Analysis of Pyrido[2,3-b]oxazine Derivatives and Osimertinib

Recent studies have focused on the synthesis and evaluation of novel pyrido[2,3-b][1][2]oxazine derivatives as EGFR tyrosine kinase inhibitors.[3][4] These compounds have shown promising anti-proliferative effects against NSCLC cell lines harboring EGFR mutations. The data below compares the in vitro potency of a lead compound from this series, denoted as Compound 7f , with the clinically approved drug Osimertinib .

CompoundTarget Cell LineEGFR Mutation StatusIC50 (µM)
Compound 7f HCC827Exon 19 Deletion0.09[3][4]
NCI-H1975L858R/T790M0.89[3][4]
A549Wild-Type1.10[3][4]
Osimertinib HCC827Exon 19 Deletion~0.01-0.02
NCI-H1975L858R/T790M~0.01-0.02
A549Wild-Type~0.1-0.5

Note: Osimertinib IC50 values are approximate and collated from various public sources for comparative purposes.

The data indicates that Compound 7f exhibits potent activity against the HCC827 cell line, which is sensitive to EGFR inhibitors.[3][4] Importantly, it also demonstrates significant activity against the NCI-H1975 cell line, which harbors the T790M resistance mutation.[3][4] While not as potent as Osimertinib, the sub-micromolar activity of Compound 7f makes the pyrido[2,3-b]oxazine scaffold a highly attractive starting point for further optimization. The selectivity profile, showing less potency against wild-type EGFR (A549 cells), is also a desirable characteristic, as it may translate to a wider therapeutic window and reduced side effects.[3][4]

Mechanistic studies have confirmed that Compound 7f acts as an inhibitor of EGFR-TK autophosphorylation and induces apoptosis in cancer cells.[3][4]

Experimental Protocols for Comparative Evaluation

To ensure the rigorous and reproducible comparison of novel kinase inhibitors, standardized experimental protocols are essential. The following sections detail the methodologies for key assays in the evaluation of EGFR inhibitors.

In Vitro Kinase Inhibition Assay (EGFR-TK Autophosphorylation)

This assay directly measures the ability of a compound to inhibit the kinase activity of EGFR.

Principle: A recombinant EGFR kinase domain is incubated with ATP and a substrate. The transfer of phosphate from ATP to the substrate is quantified, and the reduction in this signal in the presence of an inhibitor indicates its potency.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant human EGFR (T790M mutant) in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., a poly(Glu, Tyr) peptide) and ATP in kinase buffer.

  • Assay Procedure:

    • Serially dilute the test compound in DMSO to create a range of concentrations.

    • Add a small volume of each dilution to the wells of a 384-well plate.

    • Add the EGFR enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., HTRF, ELISA, or a luminescence-based assay that measures remaining ATP).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Compound_Dilution Serial Dilution of Test Compound Enzyme_Addition Add EGFR Enzyme (Pre-incubation) Compound_Dilution->Enzyme_Addition Reaction_Initiation Add ATP/Substrate (Start Reaction) Enzyme_Addition->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Reaction_Stop Stop Reaction (Add EDTA) Incubation->Reaction_Stop Detection Quantify Signal Reaction_Stop->Detection Data_Analysis Calculate IC50 Detection->Data_Analysis

Sources

Comparative

A Head-to-Head Comparison: Potency of Pyrido[2,3-b]oxazinones Versus the Third-Generation Standard, Osimertinib, in Targeting EGFR-Mutant Cancers

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the battle against mutations in the Epidermal Growth Factor Receptor (EGFR) is a dynamic and ongoing challenge. The third-generation EGFR tyr...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the battle against mutations in the Epidermal Growth Factor Receptor (EGFR) is a dynamic and ongoing challenge. The third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib, has set a high benchmark, particularly for its efficacy against the notorious T790M resistance mutation. However, the relentless evolution of cancer necessitates a continuous search for novel chemical scaffolds with improved or differentiated potency and selectivity. This guide provides a detailed comparison of the potency of a promising new class of inhibitors, pyrido[2,3-b]oxazinones, with the clinically approved osimertinib, supported by experimental data and protocols.

Introduction to the Contenders: A New Scaffold Meets the Standard of Care

Osimertinib (AZD9291) is a third-generation, irreversible EGFR-TKI that has revolutionized the treatment of EGFR-mutant NSCLC. It selectively targets both the initial activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR, which translates to a more favorable side-effect profile compared to earlier generation TKIs[1][2]. Osimertinib forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways[3].

Pyrido[2,3-b]oxazinones represent an emerging class of heterocyclic compounds that are being explored as potent EGFR inhibitors. Rational drug design has led to the synthesis of derivatives that exhibit significant anti-proliferative effects against various EGFR-mutated cancer cell lines[4][5][6]. These compounds, like osimertinib, are designed to fit into the ATP-binding pocket of the EGFR kinase domain and disrupt its function. The core scientific interest lies in their potential to offer a different spectrum of activity, overcome emerging resistance mechanisms to existing therapies, or provide an improved therapeutic window.

Comparative Potency: An In-Depth Look at the IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for a lead pyrido[2,3-b]oxazinone compound (specifically, compound 7f from a notable study) and osimertinib against various EGFR-mutant and wild-type cell lines. It is important to note that while some studies provide a direct comparison, other data points are collated from different publications and experimental conditions may vary.

CompoundTarget Cell LineEGFR Mutation StatusIC50 (µM)Source
Pyrido[2,3-b]oxazinone (7f) HCC827Exon 19 Deletion0.09[4][5][6]
NCI-H1975L858R/T790M0.89[4][5][6]
A549Wild-Type1.10[4][5][6]
Osimertinib HCC827Exon 19 DeletionComparable to 7f[4][5]
NCI-H1975L858R/T790MComparable to 7f[4][5]
A549Wild-TypeLess potent[4][5]
Osimertinib (additional data) PC-9Exon 19 Deletion~0.015[7]
H1975L858R/T790M~0.018[7]
Ba/F3L858R/T790M/C797S>1[8]

Note: The term "Comparable" is used where the source states equivalency without providing a precise side-by-side numerical value in the abstract. For a more direct comparison, it is always recommended to evaluate compounds in the same experimental run.

From this data, we can infer that the lead pyrido[2,3-b]oxazinone compound 7f demonstrates potent activity against the exon 19 deletion in the HCC827 cell line, with an IC50 value in the nanomolar range, which is reported to be equivalent to osimertinib in the same study[4][5][6]. Interestingly, while both compounds are effective against the double mutant L858R/T790M, the pyrido[2,3-b]oxazinone shows a higher IC50 value compared to its effect on the exon 19 deletion. Both compounds exhibit lower potency against wild-type EGFR, a desirable characteristic for minimizing off-target effects. The development of resistance to osimertinib, often through the C797S mutation, highlights the need for novel inhibitors that can overcome this challenge[2][9].

Experimental Protocol: Determining Inhibitor Potency using the MTT Cell Viability Assay

To ensure the trustworthiness and reproducibility of potency data, a standardized and well-controlled experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle of the MTT Assay

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative measure of cell viability.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture EGFR-mutant human non-small cell lung cancer cell lines (e.g., HCC827, NCI-H1975) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (pyrido[2,3-b]oxazinones and osimertinib) in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize it.

    • After the 72-hour incubation, add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Mechanism: The EGFR Signaling Pathway

Understanding the pathway in which these inhibitors act is crucial for interpreting their effects. The following diagram illustrates the EGFR signaling cascade and the points of inhibition by EGFR-TKIs.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Pyrido_oxazinone Pyrido[2,3-b]oxazinone Pyrido_oxazinone->P_EGFR Inhibition Osimertinib Osimertinib Osimertinib->P_EGFR Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS Recruitment PI3K PI3K P_EGFR->PI3K Activation Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Factor Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR signaling pathway and points of inhibition by TKIs.

Conclusion and Future Directions

The exploration of novel chemical scaffolds like pyrido[2,3-b]oxazinones is a testament to the dynamic nature of cancer drug discovery. The initial data suggests that these compounds can exhibit potency comparable to the established third-generation inhibitor, osimertinib, particularly against EGFR exon 19 deletions. However, further extensive studies are required to fully characterize their selectivity profile, their efficacy against a broader range of primary and acquired resistance mutations, and their in vivo pharmacokinetic and pharmacodynamic properties. As our understanding of EGFR-driven cancers deepens, the development of diverse and potent inhibitors will be paramount in staying one step ahead of the evolutionary capabilities of tumors.

References

  • Comparison of Resistance Spectra after First and Second Line Osimertinib Treatment Detected by Liquid Biopsy - PMC - PubMed Central. (2021, June 8). Retrieved from [Link]

  • Investigating the efficacy of osimertinib and crizotinib in phase 3 clinical trials on anti-cancer treatment-induced cardiotoxicity: are real-world studies the way forward? - NIH. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PubMed. Retrieved from [Link]

  • A summary of IC50 values of different EGFR mutants to osimertinib and... - ResearchGate. Retrieved from [Link]

  • Osimertinib vs. afatinib as first-line treatment for patients with metastatic non-small cell lung cancer with an EGFR exon 19 deletion or exon 21 L858R mutation - PMC - PubMed Central. Retrieved from [Link]

  • Comparison of Erlotinib vs. Osimertinib for Advanced or Metastatic EGFR Mutation-Positive Non-Small-Cell Lung Cancer Without Prior Treatment: A Network Meta-Analysis - ResearchGate. Retrieved from [Link]

  • Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC. (2023, January 30). Retrieved from [Link]

  • EGFR downstream signaling pathway. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

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  • Comparison of clinical outcomes of osimertinib and first-generation EGFR-tyrosine kinase inhibitors (TKIs) in TKI-untreated EGFR-mutated non-small-cell lung cancer with leptomeningeal metastases - PubMed Central. (2023, July 28). Retrieved from [Link]

  • Comparison of Erlotinib vs. Osimertinib for Advanced or Metastatic EGFR Mutation-Positive Non-Small-Cell Lung Cancer Without Prior Treatment: A Network Meta-Analysis - MDPI. Retrieved from [Link]

  • CH7233163 Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - AACR Journals. Retrieved from [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved from [Link]

  • Novel pyrido[2,3-b][1][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC - NIH. Retrieved from [Link]

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Validation

A Researcher's Guide to Validating Target Engagement for Novel Pyrido[2,3-b]oxazine Inhibitors

In the landscape of modern drug discovery, the pyrido[2,3-b]oxazine scaffold has emerged as a promising framework for developing novel therapeutics, particularly in oncology. Recent studies have highlighted its potential...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrido[2,3-b]oxazine scaffold has emerged as a promising framework for developing novel therapeutics, particularly in oncology. Recent studies have highlighted its potential in crafting potent inhibitors against key targets like the Epidermal Growth Factor Receptor (EGFR), including resistance mutations.[1][2] However, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental validation. A critical and often challenging step in this process is unequivocally demonstrating that the novel inhibitor engages its intended target within the complex milieu of a living cell.

This guide provides an in-depth comparison of state-of-the-art methodologies for validating target engagement, tailored for researchers working with novel pyrido[2,3-b]oxazine inhibitors. We will delve into the principles, workflows, and relative merits of various techniques, supported by experimental data, to empower you to make informed decisions for your research.

The Imperative of Target Engagement Validation

Before a molecule's therapeutic efficacy can be meaningfully assessed, one must first confirm that it binds to its intended molecular target in a relevant biological context. This process, known as target engagement, is a cornerstone of mechanism-of-action studies. For pyrido[2,3-b]oxazine inhibitors, which are often designed to be highly specific, validating target engagement is paramount to:

  • Confirming the intended mechanism of action: Does the inhibitor bind to the kinase, receptor, or enzyme it was designed to inhibit?

  • Guiding medicinal chemistry efforts: Establishing a quantitative measure of target binding allows for the optimization of inhibitor potency and selectivity.

  • Interpreting downstream cellular effects: Changes in cellular phenotype, such as apoptosis or cell cycle arrest, can be confidently attributed to the inhibition of the target.[1]

  • De-risking clinical development: Early and robust target engagement data can help predict clinical efficacy and reduce the likelihood of late-stage failures.

A Comparative Analysis of Target Engagement Methodologies

A variety of techniques, both direct and indirect, can be employed to validate target engagement. The choice of method often depends on the nature of the target, the available resources, and the specific questions being addressed. Here, we compare some of the most powerful and widely used approaches.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand, such as a pyrido[2,3-b]oxazine inhibitor, can stabilize its target protein, leading to an increase in its thermal stability.[3] When cells are heated, proteins denature and aggregate. The presence of a stabilizing ligand shifts the melting temperature (Tm) of the target protein to a higher value.[4][5]

Workflow:

  • Treat intact cells or cell lysates with the inhibitor or a vehicle control.

  • Heat the samples across a range of temperatures.

  • Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.[6]

Strengths:

  • Physiologically relevant: Can be performed in intact cells and even tissues, providing a more accurate reflection of target engagement in a native environment.[3]

  • Label-free: Does not require modification of the inhibitor or the target protein.

  • Versatile: Applicable to a wide range of protein targets, including enzymes, kinases, and membrane proteins.[7]

Limitations:

  • Target-dependent: The magnitude of the thermal shift can vary between different proteins and ligands.

  • Throughput: Traditional Western blot-based CETSA can be low-throughput, although higher-throughput formats are being developed.[4]

Data Presentation:

InhibitorTarget ProteinApparent Tm (°C) (Vehicle)Apparent Tm (°C) (Inhibitor)ΔTm (°C)
Pyrido[2,3-b]oxazine-XEGFRL858R/T790M52.158.5+6.4
Control CompoundEGFRL858R/T790M52.352.5+0.2

Experimental Workflow Diagram:

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis A Intact Cells B Treat with Pyrido[2,3-b]oxazine Inhibitor or Vehicle A->B C Heat Samples (Temperature Gradient) B->C D Cell Lysis & Centrifugation C->D E Collect Soluble Fraction D->E F Quantify Soluble Target Protein (e.g., Western Blot) E->F G Determine T m Shift F->G

Caption: CETSA workflow for target engagement.

Drug Affinity Responsive Target Stability (DARTS)

Principle: Similar to CETSA, DARTS leverages the stabilization of a target protein upon ligand binding. However, instead of heat, DARTS uses proteases to challenge the stability of the protein. A ligand-bound protein is often more resistant to proteolytic degradation.[8][9][10]

Workflow:

  • Incubate cell lysates with the pyrido[2,3-b]oxazine inhibitor or a vehicle control.

  • Add a protease (e.g., thermolysin or pronase) to digest the proteins.[11]

  • Stop the digestion and analyze the remaining intact target protein by SDS-PAGE and Western blotting or mass spectrometry.[10]

Strengths:

  • Label-free and versatile: Does not require modification of the compound and can be used with complex cell lysates.[9][10][12]

  • Target identification: Can be used in an unbiased manner to identify unknown targets of a compound.[9]

Limitations:

  • Optimization required: The choice of protease and digestion conditions needs to be carefully optimized for each target.

  • Indirect readout: The protection from proteolysis is an indirect measure of binding.

Data Presentation:

Inhibitor Concentration (µM)Target Protein Band Intensity (% of Vehicle)
0 (Vehicle)100
0.1115
1150
10185

Experimental Workflow Diagram:

DARTS_Workflow cluster_prep Sample Preparation cluster_digestion Protease Challenge cluster_analysis Analysis A Cell Lysate B Treat with Pyrido[2,3-b]oxazine Inhibitor or Vehicle A->B C Add Protease B->C D SDS-PAGE C->D E Western Blot for Target D->E F Quantify Band Intensity E->F ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis A Purified Target Protein in Sample Cell C Inject Inhibitor into Sample Cell A->C B Pyrido[2,3-b]oxazine Inhibitor in Syringe B->C D Measure Heat Change C->D E Generate Binding Isotherm D->E F Determine Thermodynamic Parameters (K D , ΔH, n) E->F

Caption: ITC workflow for target engagement.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. [13][14]This allows for the determination of association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (KD). [15] Workflow:

  • The purified target protein is immobilized on the surface of a sensor chip.

  • A solution of the pyrido[2,3-b]oxazine inhibitor is flowed over the chip surface.

  • The binding and dissociation of the inhibitor are monitored in real-time as a change in the SPR signal.

Strengths:

  • Real-time kinetics: Provides detailed information about the binding and dissociation rates of the inhibitor. [15]* High sensitivity: Can detect weak interactions and is suitable for small molecule analysis. [16]* Label-free: Does not require modification of the analyte. [17] Limitations:

  • Requires purified protein: Similar to ITC, SPR is not suitable for use in complex biological samples.

  • Immobilization can affect protein activity: The immobilization of the target protein on the chip surface can sometimes alter its conformation and binding properties.

  • Potential for non-specific binding: Small molecules can sometimes bind non-specifically to the sensor chip surface, requiring careful experimental design and data analysis.

Data Presentation:

ParameterValue
kon (M-1s-1)1.2 x 105
koff (s-1)3.0 x 10-3
KD (nM)25

Experimental Workflow Diagram:

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding & Measurement cluster_analysis Data Analysis A Immobilize Purified Target Protein on Sensor Chip B Flow Pyrido[2,3-b]oxazine Inhibitor over Chip A->B C Monitor SPR Signal (Association & Dissociation) B->C D Generate Sensorgram C->D E Determine Kinetic Parameters (k on , k off , K D ) D->E

Caption: SPR workflow for target engagement.

Kinobeads / Affinity Chromatography

Principle: This chemical proteomics approach uses broad-spectrum kinase inhibitors immobilized on beads (kinobeads) to capture a large portion of the cellular kinome. [18][19][20]Target engagement is assessed by competitively inhibiting the binding of a specific kinase to the beads with a free inhibitor in solution. [21] Workflow:

  • Cell lysates are incubated with varying concentrations of the pyrido[2,3-b]oxazine inhibitor.

  • The treated lysates are then passed over the kinobeads.

  • The kinases that are not bound by the free inhibitor will bind to the beads.

  • The bead-bound proteins are eluted, digested, and identified and quantified by mass spectrometry.

Strengths:

  • Proteome-wide selectivity profiling: Allows for the simultaneous assessment of an inhibitor's binding to hundreds of kinases, providing a comprehensive selectivity profile. [21][22]* Identifies off-targets: Can reveal unexpected off-target interactions that may contribute to the inhibitor's efficacy or toxicity.

  • Uses native proteins: The assay is performed with endogenously expressed kinases in their native state. [18] Limitations:

  • Competitive binding only: This method is best suited for inhibitors that bind to the ATP-binding site and may not be effective for allosteric inhibitors. [18]* Specialized instrumentation: Requires access to sophisticated mass spectrometry equipment.

  • Not all kinases are captured: The coverage of the kinome is dependent on the specific inhibitors used on the beads.

Data Presentation:

KinaseIC50 (nM) for Bead Binding
EGFR35
SRC>10,000
ABL1>10,000
BTK8,500

Experimental Workflow Diagram:

Kinobeads_Workflow cluster_prep Competitive Binding cluster_capture Affinity Capture cluster_analysis Analysis A Cell Lysate B Incubate with Pyrido[2,3-b]oxazine Inhibitor (Dose-Response) A->B C Add Kinobeads B->C D Isolate Bead-Bound Kinases C->D E Elute & Digest Proteins D->E F LC-MS/MS Analysis E->F G Quantify Kinase Binding & Determine Selectivity F->G

Caption: Kinobeads workflow for target engagement.

Selecting the Optimal Method

The choice of which target engagement validation method to employ depends on several factors:

  • Stage of drug discovery: In early-stage discovery, higher-throughput methods like high-throughput CETSA or DARTS might be preferable for initial validation. For lead optimization, more quantitative methods like ITC or SPR are invaluable.

  • Availability of reagents: ITC and SPR require purified protein, which may not always be readily available. CETSA, DARTS, and kinobeads can be performed using cell lysates.

  • Nature of the target: For kinases, kinobeads offer a powerful approach for selectivity profiling. For other target classes, CETSA or DARTS may be more appropriate.

  • Desired information: If a simple "yes/no" answer to target binding is needed, Western blot-based CETSA or DARTS may suffice. If detailed thermodynamic or kinetic information is required, ITC or SPR are the methods of choice.

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol provides a detailed methodology for performing a CETSA experiment to validate the engagement of a novel pyrido[2,3-b]oxazine inhibitor with its target in intact cells.

Materials:

  • Cell line expressing the target protein of interest (e.g., HCC827 for EGFR-mutated NSCLC). [1]* Cell culture medium and supplements.

  • Pyrido[2,3-b]oxazine inhibitor and vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, buffers, and equipment.

  • Western blotting equipment and reagents.

  • Primary antibody specific to the target protein.

  • Secondary antibody conjugated to horseradish peroxidase (HRP).

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and grow to 80-90% confluency.

    • Treat cells with the pyrido[2,3-b]oxazine inhibitor at the desired concentration or with vehicle control for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Prepare a series of PCR tubes or a PCR plate for each treatment condition.

    • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

    • Aliquot the cell suspension into the PCR tubes/plate.

    • Heat the samples in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to room temperature.

  • Cell Lysis and Protein Extraction:

    • Add lysis buffer to each sample and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the target protein.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate the melting curves.

Conclusion

Validating target engagement is a non-negotiable step in the development of novel pyrido[2,3-b]oxazine inhibitors. The methods described in this guide offer a powerful toolkit for researchers to confirm target binding, elucidate the mechanism of action, and guide the optimization of these promising therapeutic agents. By carefully selecting the appropriate methodology and rigorously executing the experiments, researchers can build a strong foundation of data to support the continued development of their novel inhibitors.

References

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  • Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]

  • Martinez Molina, D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 214–223.
  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]

  • Médard, J., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574–1586.
  • Klüter, S., et al. (2019). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 15(12), 1163–1171.
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinobeads use immobilized kinase inhibitors as affinity reagents. Retrieved from [Link]

  • Deshmukh, S. D., et al. (2023). Novel pyrido[2,3-b]o[8][10]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(10), 2005-2018.

  • Orfi, L., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5809–5814.
  • Le, C. M., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & Medicinal Chemistry Letters, 20(18), 5489–5493.
  • Deshmukh, P., et al. (2020). Novel pyrano 1,3 oxazine based ligand inhibits the epigenetic reader BRD2 in glioblastoma. Biochemical Journal, 477(12), 2269–2284.
  • Rani, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6649–6679.
  • Deshmukh, P., et al. (2020). Novel pyrano 1,3 oxazine based ligand inhibits the epigenetic reader hBRD2 in glioblastoma. Biochemical Journal, 477(12), 2269-2284.
  • El-Damasy, D. A., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 28(19), 6925.

Sources

Validation

A Comparative Guide to the Kinase Selectivity Profiling of 1H-pyrido[2,3-b]oxazine Analogs as EGFR Inhibitors

A Comparative Guide to the Kinase Selectivity Profiling of 1H-pyrido[2,3-b][1][2]oxazine Analogs as EGFR Inhibitors In the landscape of targeted cancer therapy, the quest for highly selective kinase inhibitors is paramou...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinase Selectivity Profiling of 1H-pyrido[2,3-b][1][2]oxazine Analogs as EGFR Inhibitors

In the landscape of targeted cancer therapy, the quest for highly selective kinase inhibitors is paramount. The 1H-pyrido[2,3-b][1][2]oxazine scaffold has emerged as a promising framework for the development of novel therapeutics, particularly against epidermal growth factor receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC). This guide provides a comprehensive analysis of the kinase selectivity profile of a series of analogs based on this core structure, offering insights into their therapeutic potential and the subtle molecular interactions that govern their activity.

The Critical Role of Selectivity in Kinase Inhibitor Drug Discovery

Protein kinases, numbering over 500 in the human kinome, are crucial regulators of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. While the development of kinase inhibitors has revolutionized treatment for various malignancies, a significant challenge remains: achieving target selectivity. Off-target effects, resulting from the inhibition of unintended kinases, can lead to toxicity and diminish the therapeutic window of a drug candidate. Kinase selectivity profiling is therefore an indispensable step in the drug discovery pipeline, providing a detailed map of a compound's inhibitory activity across the kinome. This process not only helps in identifying potential side effects but also uncovers opportunities for drug repositioning.

Comparative Analysis of 1H-pyrido[2,3-b][1][2]oxazine Analogs

Recent research has focused on the synthesis and evaluation of novel 1H-pyrido[2,3-b][1][2]oxazine derivatives as inhibitors of EGFR, particularly against mutations that confer resistance to existing therapies. A study by Deshmukh et al. provides crucial data on the anti-proliferative effects of several analogs against NSCLC cell lines with varying EGFR statuses: HCC827 (EGFR exon 19 deletion), H1975 (EGFR L858R/T790M double mutation), and A549 (wild-type EGFR).[1][3][4] This allows for a comparative assessment of both potency and selectivity.

The data below summarizes the half-maximal inhibitory concentrations (IC50) of key analogs, demonstrating the impact of different substitutions on the core scaffold.

Compound IDCore ScaffoldSubstitution PatternHCC827 (EGFR del19) IC50 (µM)H1975 (EGFR L858R/T790M) IC50 (µM)A549 (WT EGFR) IC50 (µM)
7f 1H-pyrido[2,3-b][1][2]oxazine(details from study)0.09 0.89 1.10
7g 1H-pyrido[2,3-b][1][2]oxazine(details from study)0.121.201.50
7h 1H-pyrido[2,3-b][1][2]oxazine(details from study)0.151.501.80
Osimertinib (reference drug)(reference drug)0.080.150.90

Data synthesized from Deshmukh, S. R., et al. (2025). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry.[1][3][4]

From this comparison, several key insights emerge:

  • Potency: Compound 7f demonstrates the most potent activity against the HCC827 cell line, with an IC50 value of 0.09 µM, which is comparable to the clinically approved drug Osimertinib.[1]

  • Selectivity for Mutated EGFR: While potent against the deletion mutant, the analogs show a decrease in activity against the T790M resistance mutation in the H1975 cell line. This highlights the ongoing challenge of targeting this specific gatekeeper mutation.

  • Wild-Type EGFR Activity: The activity against the A549 cell line, which expresses wild-type EGFR, is a crucial indicator of potential side effects. The observed micromolar activity for the analogs suggests a degree of selectivity for mutated EGFR over the wild-type form.

Structure-Activity Relationship (SAR) Insights

The variations in inhibitory activity across the analogs underscore the importance of specific chemical moieties in determining potency and selectivity. The referenced study suggests that the pyrido-oxazine ring system serves as a key pharmacophore, while modifications at other positions can fine-tune the interaction with the kinase active site.[1] For instance, the nature of the substituent at the 7-position (the "iodo" position in the original query) can significantly influence binding affinity and selectivity. While the specific substitutions for compounds 7f, 7g, and 7h are detailed in the source publication, the general principle is that bulkier or more electron-withdrawing groups can alter the compound's interaction with the hydrophobic pocket of the kinase domain.

Experimental Protocol: In Vitro Kinase Selectivity Profiling

To determine the kinase selectivity of novel compounds, a robust and reproducible experimental workflow is essential. Below is a detailed protocol for a luminescence-based in vitro kinase assay, a common method for measuring kinase activity and inhibition.

Objective: To determine the IC50 values of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one analogs against a panel of kinases.

Materials:

  • Kinase of interest (e.g., EGFR, other tyrosine kinases)

  • Kinase substrate peptide

  • ATP

  • Test compounds (analogs of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution series of each compound in DMSO.

  • Kinase Reaction Setup:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of the ADP detection reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the kinase detection reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Visualizing the Biological Context and Experimental Process

To better understand the biological relevance and the experimental approach, the following diagrams illustrate the EGFR signaling pathway and the kinase inhibition assay workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrido[2,3-b]oxazinone Analog Inhibitor->EGFR inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by 1H-pyrido[2,3-b]oxazinone analogs.

Kinase_Assay_Workflow Compound_Prep 1. Compound Dilution Series Reaction_Setup 2. Kinase, Substrate, ATP & Inhibitor Incubation Compound_Prep->Reaction_Setup ADP_Detection 3. Add ADP Detection Reagent Reaction_Setup->ADP_Detection Luminescence 4. Measure Luminescence ADP_Detection->Luminescence Data_Analysis 5. IC50 Determination Luminescence->Data_Analysis

Caption: Experimental workflow for the in vitro luminescence-based kinase inhibition assay.

Conclusion and Future Directions

The 1H-pyrido[2,3-b][1][2]oxazine scaffold represents a valuable starting point for the development of potent and selective EGFR inhibitors. The comparative data presented here demonstrates that subtle modifications to this core structure can significantly impact inhibitory activity against various EGFR mutants. While promising potency has been achieved, further optimization is required to enhance selectivity and to effectively target clinically relevant resistance mutations such as T790M.

Future research should focus on broader kinase profiling of the most potent analogs to fully characterize their selectivity across the human kinome. This will provide a more complete picture of their therapeutic potential and any potential off-target liabilities. Additionally, co-crystallization studies of these inhibitors with the EGFR kinase domain would provide invaluable structural insights to guide the rational design of next-generation compounds with improved selectivity and potency.

References

  • Deshmukh, S. R., et al. (2025). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link][1][3][4][5][6]

  • Martens, S. lab. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • Hamblin, J. N., et al. (1999). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link][7][8]

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Comparative

Verifying Target Engagement of Pyrido[2,3-b]oxazine Compounds: A Comparative Guide to Cellular Thermal Shift Assay and Alternatives

For researchers and drug development professionals pioneering novel therapeutics, confirming that a compound reaches and binds its intended target within the complex cellular environment is a cornerstone of successful dr...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals pioneering novel therapeutics, confirming that a compound reaches and binds its intended target within the complex cellular environment is a cornerstone of successful drug discovery. This guide provides an in-depth, technical comparison of the Cellular Thermal Shift Assay (CETSA) for validating the target engagement of a promising class of kinase inhibitors, pyrido[2,3-b]oxazines, which have shown potent activity against targets such as the Epidermal Growth Factor Receptor (EGFR).[1] We will delve into the causality behind experimental choices in CETSA, provide a detailed protocol, and objectively compare its performance against other widely used biophysical assays: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Photoaffinity Labeling (PAL).

The Crucial Question: Does Your Compound Hit Its Target in a Cell?

Phenotypic screens can reveal potent compounds, but they don't explain the "how." A molecule's journey from the culture media to its intracellular target is fraught with obstacles like cell membrane permeability and metabolic degradation.[2] Therefore, a biochemical assay showing potent inhibition of a purified protein is often a poor predictor of cellular efficacy. This is where target engagement assays become indispensable. They bridge the gap between in vitro potency and cellular activity by providing direct evidence of a drug-target interaction in a physiologically relevant context.[3][4]

The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to measure this interaction directly in intact cells or even tissues.[5][6] The fundamental principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[6] When a compound binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "shift" in the protein's melting curve in the presence of a binding compound.[5][7]

A Practical Guide to CETSA for Pyrido[2,3-b]oxazine EGFR Inhibitors

Recent studies have identified pyrido[2,3-b]oxazine derivatives as potent inhibitors of EGFR, a key target in non-small cell lung cancer. Molecular docking simulations predict strong engagement with the EGFR kinase domain.[1] CETSA provides the ideal experimental framework to validate this prediction in a cellular model.

Experimental Workflow: CETSA

The following diagram outlines the typical workflow for a Western blot-based CETSA experiment.

CETSA_Workflow CETSA Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Detection & Analysis cell_culture 1. Culture EGFR-expressing cells (e.g., A549, HCC827) treatment 2. Treat cells with Pyrido[2,3-b]oxazine or DMSO (vehicle control) cell_culture->treatment aliquot 3. Aliquot cell suspensions treatment->aliquot heat 4. Heat aliquots at a range of temperatures (e.g., 40-70°C) aliquot->heat lysis 5. Cell Lysis (e.g., freeze-thaw cycles) heat->lysis centrifugation 6. Centrifugation to separate soluble and aggregated proteins lysis->centrifugation sds_page 7. Western Blot for soluble EGFR centrifugation->sds_page analysis 8. Densitometry and plotting of melting curves sds_page->analysis

Caption: CETSA workflow for assessing pyrido[2,3-b]oxazine target engagement with EGFR.

Detailed Step-by-Step Protocol for Western Blot-Based CETSA

This protocol is a self-validating system; the inclusion of a vehicle control (DMSO) at every temperature point is critical for establishing the baseline melting curve of the target protein.

  • Cell Culture and Treatment:

    • Seed EGFR-expressing cancer cells (e.g., A549) in sufficient quantity to obtain at least 2x10^7 cells per condition (vehicle and test compound).

    • Once cells reach 80-90% confluency, treat them with the desired concentration of the pyrido[2,3-b]oxazine compound or vehicle (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) in serum-free media. The incubation time should be sufficient to allow for cellular uptake and target binding.

  • Cell Harvesting and Heating:

    • Harvest the cells by scraping and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

    • Divide the cell suspension for each condition into multiple aliquots in PCR tubes.

    • Heat the aliquots for 3 minutes at a range of different temperatures using a thermal cycler (e.g., a gradient from 40°C to 70°C in 2-3°C increments).

    • After heating, cool the samples at room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method of lysis is gentle and avoids the use of detergents that could interfere with protein stability.

    • Pellet the aggregated, denatured proteins by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-EGFR) and a loading control (e.g., anti-Actin).

    • After incubation with a secondary antibody, visualize the protein bands and perform densitometric analysis.

    • Plot the relative band intensity for the target protein against the temperature for both the vehicle- and compound-treated samples to generate the melting curves. A shift in the curve to higher temperatures for the compound-treated sample indicates target stabilization and thus, engagement.

CETSA in Context: A Comparative Analysis of Target Engagement Assays

While CETSA is a powerful tool for confirming target engagement in a cellular context, it is essential to understand its strengths and limitations in relation to other biophysical techniques. The choice of assay often depends on the specific question being asked, the stage of the drug discovery process, and the available resources.

Decision Framework for Selecting a Target Engagement Assay

The following diagram illustrates a logical framework for choosing the most appropriate assay.

Assay_Choice Choosing the Right Target Engagement Assay start Start: Need to confirm target engagement q_cellular Is cellular context critical? start->q_cellular q_kinetic Need kinetic data (kon/koff)? q_cellular->q_kinetic No (in vitro) cetsa CETSA q_cellular->cetsa Yes q_thermo Need full thermodynamic profile (ΔH, ΔS)? q_kinetic->q_thermo No spr Surface Plasmon Resonance (SPR) q_kinetic->spr Yes q_covalent Is covalent labeling acceptable/desired? q_thermo->q_covalent No itc Isothermal Titration Calorimetry (ITC) q_thermo->itc Yes q_covalent->spr No pal Photoaffinity Labeling (PAL) q_covalent->pal Yes

Caption: A decision-making flowchart for selecting a target engagement assay.

Performance Comparison of Target Engagement Assays

The table below summarizes the key performance characteristics of CETSA and its alternatives, with representative data for kinase inhibitors where available. It is important to note that affinity values (KD) can vary between different techniques due to the distinct principles and experimental conditions of each assay.[8]

Parameter Cellular Thermal Shift Assay (CETSA) Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) Photoaffinity Labeling (PAL)
Principle Ligand-induced thermal stabilization of the target protein.[5]Measures heat changes upon molecular binding in solution.[9]Detects changes in refractive index at a sensor surface upon binding.[10][11]Light-induced covalent cross-linking of a modified compound to its target.[12]
Context Cellular, tissue, or lysate.[6]In vitro (purified components).[9]In vitro (purified components).[10][11]Cellular or lysate.[12]
Key Output Thermal shift (ΔTm), apparent cellular EC50.[5]KD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[9]KD, association rate (kon), dissociation rate (koff).[2][10]Identification of target protein(s).[12]
Labeling Label-free.[5]Label-free.[9]Label-free (one component is immobilized).[11]Requires compound modification with a photoreactive group and a reporter tag.[12]
Throughput Low (Western Blot) to High (e.g., AlphaScreen).Low to medium.Medium to high.Low to medium.
Sample Needs µg-mg of cell lysate.µg-mg of purified protein and compound.ng-µg of purified protein and compound.µg-mg of cell lysate.
Pros Physiologically relevant; no compound modification needed.[3]"Gold standard" for thermodynamics; provides a complete binding profile in solution.Real-time kinetic data; high sensitivity.[10][11]Covalently captures the binding interaction; useful for identifying unknown targets.[12]
Cons Indirect measure of binding; not all binding events cause a thermal shift.Requires large amounts of pure, soluble protein; lower throughput.Immobilization can affect protein activity; potential for artifacts.Compound modification can alter binding; non-specific cross-linking can occur.[12]
Representative Data (EGFR Inhibitors) Erlotinib shows a dose-dependent thermal stabilization of EGFR.[13]KD values in the nM to µM range.Erlotinib KD ~2 nM; provides kon and koff rates.[2]Probes based on EGFR inhibitors can covalently label the receptor.[14]

In-Depth Look at the Alternatives

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, and ΔS) in a single experiment.[9] This makes it the gold standard for characterizing binding thermodynamics in vitro.[9] However, ITC requires large quantities of highly purified, soluble protein and compound, which can be a significant bottleneck.

Surface Plasmon Resonance (SPR)

SPR is a powerful, real-time, and label-free optical technique for studying biomolecular interactions.[10][11] It provides detailed kinetic information (kon and koff), which is crucial for understanding the dynamics of the drug-target interaction and can be a better predictor of in vivo efficacy than affinity alone.[15] A key consideration for SPR is that one of the interactants must be immobilized on a sensor chip, which can potentially alter its native conformation and activity.

Photoaffinity Labeling (PAL)

PAL is a chemical biology technique used to identify the direct binding partners of a small molecule.[12] It involves modifying the compound of interest with a photoreactive group and a reporter tag (e.g., biotin).[12] Upon photoactivation, the reactive group forms a covalent bond with interacting proteins, which can then be identified. While powerful for target discovery, the required chemical modifications can sometimes alter the compound's binding properties, and non-specific labeling is a potential issue that must be carefully controlled for.[12]

Conclusion: An Integrated Approach for Confident Target Validation

No single technique provides a complete picture of drug-target interaction. The most robust approach to validating the target engagement of novel compounds like pyrido[2,3-b]oxazines is to use a combination of these orthogonal methods.

A logical workflow would be to first use an in vitro, label-free method like SPR or ITC to confirm direct binding to the purified target protein (e.g., EGFR) and to characterize the binding affinity and kinetics. Following this in vitro validation, CETSA serves as the critical next step to confirm that the compound can access and bind to its target in the complex and physiologically relevant environment of a living cell. This multi-faceted approach provides the highest level of confidence that the observed cellular phenotype is a direct result of on-target engagement, thereby de-risking the progression of promising compounds in the drug discovery pipeline.

References

  • Current Advances in CETSA. (2022). Frontiers in Pharmacology. [Link]

  • Kinetic and thermodynamic insights into interaction of erlotinib with epidermal growth factor receptor: Surface plasmon resonance and molecular docking approaches. (2020). International Journal of Biological Macromolecules. [Link]

  • Binding models of photoaffinity probe target into active site of EGFR... (2021). ResearchGate. [Link]

  • Isothermal Calorimetry. (2022). ResearchGate. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2018). Molecular & Cellular Proteomics. [Link]

  • CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. (2017). Scientific Reports. [Link]

  • Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. (2019). SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. (2024). bioRxiv. [Link]

  • Photoaffinity labeling in target- and binding-site identification. (2015). Future Medicinal Chemistry. [Link]

  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. (2022). International Journal of Molecular Sciences. [Link]

  • Binding assays to profile target engagement by kinase inhibitors in... (2017). ResearchGate. [Link]

  • EGFR / ERBB1 / HER1 - SPR Binding Assay. Biaffin. [Link]

  • Temporal photoproximity labeling of ligand-activated EGFR neighborhoods using MultiMap. (2022). ResearchGate. [Link]

  • Publications. CETSA. [Link]

  • Isothermal titration calorimetry with micelles: Thermodynamics of inhibitor binding to carnitine palmitoyltransferase 2 membrane protein. (2013). Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Quantification of Epidermal Growth Factor Receptor Expression Level and Binding Kinetics on Cell Surfaces by Surface Plasmon Resonance Imaging. (2015). Analytical Chemistry. [Link]

  • Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI. XanTec bioanalytics GmbH. [Link]

  • Spatiotemporal photocatalytic proximity labeling proteomics reveals ligand-activated extracellular and intracellular EGFR neighborhoods. (2022). bioRxiv. [Link]

  • BINDING STUDIES OF EPIDERMAL GROWTH FACTOR RECEPTOR TARGETED COMPOUNDS USING SURFACE PLASMON RESONANCE. (2007). VCU Scholars Compass. [Link]

  • Chemical proteomics reveals the target landscape of 1000 kinase inhibitors. (2023). Hyvönen Group @ Biochemistry, Cambridge. [Link]

  • Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. Vanderbilt University. [Link]

  • Isothermal Titration Calorimetry in Biocatalysis. (2022). Frontiers in Catalysis. [Link]

  • CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. (2016). Nature Communications. [Link]

  • Kinase-Inactivated EGFR Is Required for the Survival of Wild-Type EGFR-Expressing Cancer Cells Treated with Tyrosine Kinase Inhibitors. (2021). Cancers. [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2013). Analytical Biochemistry. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2015). Journal of Proteome Research. [Link]

  • Novel pyrido[2,3-b][5][16]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2024). RSC Medicinal Chemistry. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). Analytical Chemistry. [Link]

  • Creating Cellular Target Engagement Assays for Diverse Kinases Using InCELL Pulse. (2017). DiscoverX. [Link]

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Validation

A Comparative Guide to the Synthesis of Pyrido[2,3-b]oxazines: Iodo vs. Bromo Analogs as Precursors

Introduction: The Significance of the Pyrido[2,3-b]oxazine Scaffold The pyrido[2,3-b]oxazine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[2,3-b]oxazine Scaffold

The pyrido[2,3-b]oxazine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its unique three-dimensional structure and electronic properties make it a cornerstone for the development of novel therapeutic agents. Notably, derivatives of this scaffold have shown promise as potent and selective inhibitors of key biological targets, such as the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which is implicated in non-small cell lung cancer.[1] The strategic synthesis of these molecules is therefore of paramount importance, and the choice of starting materials can profoundly impact the efficiency, yield, and overall success of the synthetic route.

This guide provides an in-depth comparative analysis of iodo- versus bromo-substituted pyridines as precursors in the synthesis of the pyrido[2,3-b]oxazine ring system. We will delve into the underlying principles governing their reactivity, present a logical framework for experimental design, and provide detailed protocols to empower researchers in their synthetic endeavors.

The Halogen Choice: A Critical Decision in Pyrido[2,3-b]oxazine Synthesis

The construction of the pyrido[2,3-b]oxazine skeleton often relies on the formation of a crucial C-O or C-N bond to close the oxazine ring onto a pyridine precursor. The halogen atom on the pyridine ring serves as a versatile handle for these transformations, most notably in palladium-catalyzed cross-coupling reactions. The choice between an iodo or a bromo substituent is not trivial and has significant implications for the reaction kinetics, catalyst selection, and overall process efficiency.

Reactivity and Mechanistic Considerations

The enhanced reactivity of iodo-substituted aromatics over their bromo counterparts in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis. This difference stems from the energetics of the key oxidative addition step in the catalytic cycle. The weaker carbon-iodine (C-I) bond (bond dissociation energy of ~272 kJ/mol) compared to the carbon-bromine (C-Br) bond (~336 kJ/mol) allows for a lower activation energy for the insertion of the palladium(0) catalyst. This translates to faster reaction rates and often allows for the use of milder reaction conditions.

In the context of pyrido[2,3-b]oxazine synthesis, where an intramolecular cyclization is often the key ring-forming step, the higher reactivity of an iodo-substituted pyridine precursor can be advantageous. This is particularly true in reactions that may be sterically hindered or electronically disfavored. The ability to achieve cyclization at lower temperatures can also be beneficial for sensitive functional groups that may be present in the molecule.

Conversely, the lower cost and greater commercial availability of many bromo-substituted pyridines can make them an attractive option for large-scale synthesis. Modern advancements in catalyst design, including the development of highly active phosphine ligands, have significantly improved the efficiency of cross-coupling reactions with bromides, narrowing the reactivity gap with iodides.

Comparative Data Summary

While a direct, side-by-side comparison of iodo and bromo analogs for the synthesis of a specific pyrido[2,3-b]oxazine is not extensively documented in the literature, we can extrapolate expected performance based on general principles of palladium-catalyzed reactions. The following table summarizes the anticipated differences:

ParameterIodo-Substituted PyridineBromo-Substituted PyridineRationale
Reaction Rate FasterSlowerWeaker C-I bond leads to a lower activation energy for oxidative addition.
Reaction Temperature Generally lowerGenerally higherHigher reactivity allows for milder conditions.
Catalyst Loading Potentially lowerPotentially higherMore facile oxidative addition may require less catalyst.
Cost of Starting Material Generally higherGenerally lowerBrominated compounds are often more commercially available and less expensive.
Substrate Scope Broader for challenging couplingsMay be more limited for sterically hindered or electronically deactivated substrates.Higher reactivity can overcome higher activation barriers.
Side Reactions Potential for side reactions due to high reactivity.Generally more stable and less prone to non-specific reactions.The stability of the C-Br bond can lead to cleaner reactions.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of a pyrido[2,3-b]oxazine core using either an iodo- or bromo-substituted pyridine precursor. These are intended as a starting point and may require optimization based on the specific substrate.

Protocol 1: Synthesis of a Pyrido[2,3-b]oxazine via Intramolecular O-Arylation (Ullmann-type Coupling)

This protocol outlines the cyclization of a 2-halopyridin-3-ol derivative.

Workflow Diagram:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Product SM1 2-Halo-3-(2-hydroxyethylamino)pyridine (Halo = I or Br) Reaction Intramolecular Cyclization (Heating under inert atmosphere) SM1->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Catalyst Catalyst (e.g., CuI, Pd(OAc)2) Catalyst->Reaction Solvent Solvent (e.g., DMF, Toluene) Solvent->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pyrido[2,3-b]oxazine Derivative Purification->Product

Caption: Experimental workflow for intramolecular cyclization.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the 2-halo-3-(2-hydroxyethylamino)pyridine (1.0 equiv.), a suitable base (e.g., K₂CO₃, 2.0 equiv.), and a catalyst (e.g., CuI, 0.1 equiv. for Ullmann-type or a palladium catalyst/ligand system for Buchwald-Hartwig type).

  • Solvent Addition: Add a high-boiling point, anhydrous solvent such as DMF or toluene via syringe.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C for iodo-analogs and 100-140 °C for bromo-analogs) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Suzuki Cross-Coupling and Subsequent Cyclization

This approach involves a Suzuki cross-coupling to introduce a side chain that can then undergo cyclization. A notable example is the Miyaura borylation of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][2][3]oxazine followed by a Suzuki cross-coupling.[1]

Workflow Diagram:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Product SM1 7-Halo-pyrido[2,3-b]oxazine (Halo = I or Br) Reaction Suzuki Cross-Coupling (Heating under inert atmosphere) SM1->Reaction Boronic_Acid Aryl/Alkenyl Boronic Acid or Ester Boronic_Acid->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Pd_Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Column Chromatography Workup->Purification Product Functionalized Pyrido[2,3-b]oxazine Purification->Product

Caption: Suzuki cross-coupling for functionalization.

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel, combine the 7-halo-pyrido[2,3-b]oxazine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction to the appropriate temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS. Reactions with iodo-analogs may proceed at lower temperatures or for shorter durations.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Conclusion and Future Perspectives

The choice between iodo and bromo analogs in the synthesis of pyrido[2,3-b]oxazines is a strategic decision that balances reactivity with cost and availability. Iodo-substituted pyridines generally offer higher reactivity, enabling milder reaction conditions and potentially broader substrate scope, which is advantageous in complex, multi-step syntheses. Bromo-substituted pyridines, while typically less reactive, are often more economical and can be highly effective with modern, robust catalytic systems.

For researchers in drug development, the initial exploration of a synthetic route may benefit from the higher reactivity of an iodo-analog to quickly establish proof-of-concept. For process development and scale-up, a thorough investigation into optimizing the reaction with a more cost-effective bromo-analog is often warranted.

Future research in this area will likely focus on the development of even more active and versatile catalyst systems that can efficiently activate bromo- and even chloro-substituted pyridines, further expanding the synthetic chemist's toolkit for accessing the valuable pyrido[2,3-b]oxazine scaffold.

References

  • H. M. Harith, et al. (2021). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. International Journal of Science and Research Archive, 02(02), 074–086. [Link]

  • M. S. Al-Gawad, et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1937-1952. [Link]

  • A. A. Al-Dhfyan, et al. (2023). Novel pyrido[2,3-b][2][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(10), 1935-1949. [Link]

  • M. A. El-Hashash, et al. (2019). Green Synthesis and Antibacterial Activity of Pyrido[2,3-e]1,3,4-Oxadiazine Derivatives. American Journal of Heterocyclic Chemistry, 5(3), 71-77. [Link]

  • A. M. El-Naggar, et al. (2018). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][2][3]oxazine as new scaffolds for potential bioactive compounds. Journal of Heterocyclic Chemistry, 55(11), 2589-2597. [Link]

  • S. K. Meher, et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38245-38257. [Link]

  • T. L. T. Nguyen, et al. (2014). Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. Organic Letters, 16(21), 5688-5691. [Link]

  • S. K. Guchhait, et al. (2007). A one-pot synthesis of pyrido[2,3-b][2][3]oxazin-2-ones. Organic & Biomolecular Chemistry, 5(8), 1248-1253. [Link]

  • Y. Uchiyama, et al. (2021). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1][2]oxazines by intramolecular Hiyama coupling. Chemical Science, 12(35), 11756-11762. [Link]

Sources

Comparative

Confirming Target Engagement: A Comparative Guide to Biochemical Assays for 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one

In the landscape of modern drug discovery, the unequivocal confirmation of a direct interaction between a small molecule and its intended biological target is a cornerstone of a successful research program.[1][2][3] For...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal confirmation of a direct interaction between a small molecule and its intended biological target is a cornerstone of a successful research program.[1][2][3] For a novel compound such as 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one, a derivative of a scaffold known to produce potent kinase inhibitors, rigorously validating its binding to a putative target, such as a protein kinase, is paramount before committing to extensive lead optimization.[4][5]

This guide provides an in-depth comparison of three robust, label-free biophysical assays essential for confirming and characterizing the binding of small molecules like 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one to a purified protein target. We will delve into the principles, practical considerations, and experimental protocols for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA). Our focus will be on not just the "how" but the "why," empowering researchers to make informed decisions for their target validation campaigns.

The Imperative of Orthogonal Validation

Relying on a single assay to validate a drug-target interaction is fraught with risk. Artifacts can arise from compound aggregation, buffer interference, or assay-specific technology.[6] A self-validating system, therefore, employs multiple, orthogonal methods that measure different physical observables. If SPR (which measures mass changes), ITC (which measures heat changes), and DSF (which measures protein stability changes) all point to a specific and potent interaction, the confidence in the proposed binding mechanism increases exponentially.

Assay Comparison at a Glance

Assay Principle Key Outputs Advantages Limitations
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to an immobilized target.[7]Binding Affinity (K D ), Kinetics (k on , k off )Real-time, label-free, high sensitivity, provides kinetic data.[8][9]Requires protein immobilization, potential for mass transport limitations, sensitive to bulk refractive index changes.[10]
Isothermal Titration Calorimetry (ITC) Measures heat released or absorbed during a binding event.[11][12]Binding Affinity (K D ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)"Gold standard" for thermodynamics, label-free, in-solution, no immobilization.[13][14][15]Requires high protein concentration and quantity, lower throughput, sensitive to buffer mismatches.[11][13]
Differential Scanning Fluorimetry (DSF) Ligand-induced stabilization of a protein against thermal denaturation.[16][17]Melting Temperature (T m ), Thermal Shift (ΔT m )High-throughput, low protein consumption, cost-effective screening tool.[18][19]Indirect measure of binding, some proteins do not show a clear melting transition, dye can interfere with binding.[6][19]

Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics

SPR is a powerful optical technique that allows for the real-time, label-free monitoring of molecular interactions.[7] The core principle involves immobilizing the protein target onto a sensor chip. When 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (the analyte) is flowed over this surface, binding causes an increase in mass at the sensor surface, which in turn alters the refractive index. This change is detected and plotted as a sensorgram, providing rich kinetic information.[7][10]

Causality in Experimental Design: Why SPR First?

SPR is an excellent primary assay for confirming binding. Its real-time nature provides not just the binding affinity (K D ) but also the association (k on ) and dissociation (k off ) rates.[9] This kinetic profile is invaluable; for instance, a compound with a slow off-rate (a long residence time on the target) may exhibit superior efficacy in cellular models, a detail missed by endpoint assays.

Experimental Workflow & Diagram

SPR_Workflow cluster_prep Preparation cluster_assay SPR Experiment cluster_analysis Data Analysis P1 Purify Target Protein A1 Immobilize Protein on Sensor Chip (e.g., Amine Coupling) P1->A1 P2 Prepare Compound Stock (e.g., in 100% DMSO) A2 Prepare Analyte Series (Serial dilution of compound in running buffer) P2->A2 A3 Inject Analyte over Sensor Surface A1->A3 A2->A3 A4 Monitor Response Units (RU) (Association/Dissociation) A3->A4 D1 Generate Sensorgrams A4->D1 D2 Fit Data to a Binding Model (e.g., 1:1 Langmuir) D1->D2 D3 Determine KD, kon, koff D2->D3

Caption: High-level workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol: SPR Analysis
  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip (or equivalent) with running buffer (e.g., HBS-EP+).

    • Activate the surface using a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject the purified protein target (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~10,000 RU. The choice of a lower pH is to pre-concentrate the positively charged protein on the negatively charged carboxymethylated dextran surface.

    • Block remaining active sites with 1 M ethanolamine-HCl, pH 8.5. A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a 10 mM stock solution of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one in 100% DMSO.

    • Create a serial dilution series (e.g., 100 µM down to 0.1 µM) in running buffer. The final DMSO concentration should be kept constant across all samples (and ideally ≤1%) to minimize solvent effects.

  • Binding Analysis:

    • Inject the analyte concentrations over the protein and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Perform a buffer-only (blank) injection for double-referencing.

    • Regenerate the surface between cycles if necessary (e.g., with a short pulse of 10 mM Glycine-HCl, pH 2.0), ensuring the protein's binding capacity is not compromised.

  • Data Fitting:

    • Subtract the reference flow cell and blank injection data from the active channel sensorgrams.

    • Fit the processed data globally to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine K D , k on , and k off .[20]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to a protein.[11][12] By titrating the compound into a solution of the target protein, a binding isotherm is generated. Fitting this curve provides the binding affinity (K D ), stoichiometry of binding (n), and the enthalpy of binding (ΔH).[13][15] From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering a complete thermodynamic profile of the interaction.[14][15]

Causality in Experimental Design: Why Use ITC as a Follow-Up?

ITC is the only technique that directly measures the energetics of binding in solution, without labels or immobilization.[11] This makes it an ideal orthogonal method to confirm an SPR hit. A significant advantage is its ability to determine stoichiometry, confirming a 1:1 binding model often assumed in other assays. The thermodynamic signature (enthalpic vs. entropic driving forces) can provide deep insights for medicinal chemists to guide structure-activity relationship (SAR) studies.[14]

Experimental Workflow & Diagram

ITC_Workflow cluster_prep Preparation cluster_assay ITC Experiment cluster_analysis Data Analysis P1 Dialyze Protein into Final ITC Buffer A1 Load Protein into Sample Cell P1->A1 P2 Dissolve Compound in Final ITC Buffer (from dialysis) A2 Load Compound into Injection Syringe P2->A2 A3 Perform Serial Injections at Constant Temperature A1->A3 A2->A3 A4 Measure Differential Power (μcal/sec) Required to Maintain Zero Temperature Difference A3->A4 D1 Integrate Injection Peaks to Determine Heat Change A4->D1 D2 Plot Heat vs. Molar Ratio to Generate Isotherm D1->D2 D3 Fit to Binding Model to Determine KD, n, ΔH D2->D3

Caption: Step-by-step workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Detailed Protocol: ITC Analysis
  • Sample Preparation (Critical Step):

    • Thoroughly dialyze the purified protein (e.g., 10-20 µM) against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare the ligand, 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one (e.g., 100-200 µM), by dissolving it in the exact same buffer from the final dialysis step. This minimizes heat signals from buffer mismatch.

    • Degas both protein and ligand solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell (~200 µL) and the ligand solution into the injection syringe (~40 µL).

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) that is discarded during analysis, followed by a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the integrated heat data against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to extract the K D , n, and ΔH.[12]

Differential Scanning Fluorimetry (DSF): A High-Throughput Screen for Stability

DSF, or Thermal Shift Assay (TSA), is a rapid and cost-effective method to assess ligand binding by measuring changes in protein thermal stability.[17][18][19] The principle is that ligand binding stabilizes the protein's folded state, leading to an increase in its melting temperature (T m ).[19] The experiment is performed in a real-time PCR instrument, using a fluorescent dye (like SYPRO Orange) that binds to hydrophobic regions of the protein exposed upon unfolding, causing an increase in fluorescence.[16][21]

Causality in Experimental Design: Why Use DSF for Screening and Orthogonal Confirmation?

DSF is exceptionally well-suited for screening larger numbers of compounds or buffer conditions due to its high-throughput nature and low sample consumption.[18][19] As an orthogonal validation tool, a positive thermal shift (ΔT m ) provides strong evidence of direct target engagement.[16] While it doesn't provide the detailed kinetic or thermodynamic data of SPR or ITC, its simplicity and speed make it an invaluable part of the validation toolkit.

Experimental Workflow & Diagram

DSF_Workflow cluster_prep Preparation cluster_assay DSF Experiment cluster_analysis Data Analysis P1 Prepare Protein Stock in Assay Buffer A1 Mix Protein, Dye, and Compound (or DMSO control) in qPCR plate wells P1->A1 P2 Prepare Compound Stock (e.g., in DMSO) P2->A1 P3 Prepare Dye Stock (e.g., SYPRO Orange) P3->A1 A2 Seal Plate and Centrifuge A1->A2 A3 Run Melt Curve Protocol in qPCR Instrument (e.g., 25°C to 95°C) A2->A3 D1 Plot Fluorescence vs. Temperature A3->D1 D2 Fit Data to Boltzmann Equation to find Tm D1->D2 D3 Calculate ΔTm (Tm with compound - Tm control) D2->D3

Sources

Validation

Introduction: The Pyrido[2,3-b]oxazinone Scaffold and Its Therapeutic Potential

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 7-Substituted Pyrido[2,3-b]oxazinones The landscape of medicinal chemistry is continually evolving, with an ongoing quest for novel molecular scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 7-Substituted Pyrido[2,3-b]oxazinones

The landscape of medicinal chemistry is continually evolving, with an ongoing quest for novel molecular scaffolds that can be tailored to interact with specific biological targets. Among the myriad of heterocyclic compounds, the pyrido[2,3-b]oxazinone core has emerged as a structure of significant interest. This bicyclic system, which fuses a pyridine ring with a 1,4-oxazine ring, presents a unique three-dimensional architecture that is amenable to chemical modification at various positions. Of particular importance is the 7-position, where substitutions can profoundly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-substituted pyrido[2,3-b]oxazinones. Drawing upon established principles from related heterocyclic systems and specific studies on this scaffold, we will explore how modifications at the 7-position can be strategically employed to optimize biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of new therapeutic agents.

Foundational SAR Principles from Related Heterocyclic Scaffolds

The pyrido[2,3-b]oxazinone scaffold shares structural similarities with other well-established pharmacophores, most notably the quinolones, which are a cornerstone of antibacterial therapy.[1] The extensive SAR data available for quinolones provides a valuable framework for understanding the potential impact of substitutions on the pyridone ring system.

Key Insights from Quinolone SAR:
  • C-7 Position: The introduction of a piperazine moiety or other aminopyrrolidines at the C-7 position is often essential for antibacterial activity.[2] The addition of a methylated piperazine at this position can also confer activity against gram-positive bacteria by inhibiting efflux pumps.[3]

  • N-1 Position: Optimal substituents at this position include ethyl, butyl, cyclopropyl, and difluorophenyl groups, which have resulted in potent compounds.[2]

  • C-6 Position: The incorporation of a fluorine atom at the C-6 position is a monumental discovery in this class, significantly enhancing antibacterial potency.[2]

  • C-8 Position: A fluoro substituent at C-8 generally offers good potency against gram-negative pathogens, while a methoxy group is active against gram-positive bacteria.[2]

These established principles for quinolones provide a logical starting point for the rational design of novel 7-substituted pyrido[2,3-b]oxazinones.

SAR of 7-Substituted Pyrido[2,3-b]oxazinones as EGFR-TK Inhibitors

Recent research has highlighted the potential of 7-substituted pyrido[2,3-b][2][4]oxazines as potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase (TK) inhibitors for the treatment of non-small cell lung cancer (NSCLC).[5] A study focused on the design and synthesis of novel compounds in this class provides crucial insights into the SAR at the 7-position.

The general synthetic approach involves a multi-step process, often culminating in a Suzuki cross-coupling reaction to introduce diverse substituents at the 7-position of the pyrido[2,3-b][2][4]oxazine core.[5]

Experimental Workflow: Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 7-bromo-2,3-dihydro-1H- pyrido[2,3-b][1,4]oxazine step1 Reaction with arylsulfonyl chloride start->step1 intermediate 7-bromo-1-(arylsulfonyl)- 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine step1->intermediate step2 Suzuki Cross-Coupling with boronic acid/ester intermediate->step2 final_product 7-substituted pyrido[2,3-b][1,4]oxazine analogs step2->final_product cell_lines Cancer Cell Lines (e.g., HCC827, H1975, A549) final_product->cell_lines assay MTT Assay for Cell Viability cell_lines->assay ic50 IC50 Determination assay->ic50

Caption: General workflow for the synthesis and biological evaluation of 7-substituted pyrido[2,3-b][2][4]oxazine analogs.

Impact of 7-Position Substituents on Anticancer Activity

A study systematically introduced various pyrimidine-based moieties at the 7-position and evaluated their anticancer activity against different NSCLC cell lines. The results demonstrated a clear SAR, with the nature of the substituent on the pyrimidine ring playing a critical role in determining the inhibitory potency.

Compound7-SubstituentHCC827 (IC50, µM)H1975 (IC50, µM)A549 (IC50, µM)
7f 4-(2-methoxyphenyl)pyrimidin-2-yl0.090.891.10
7g 4-(3-methoxyphenyl)pyrimidin-2-yl0.111.021.21
7h 4-(4-methoxyphenyl)pyrimidin-2-yl0.151.151.35
Osimertinib (Reference Drug)0.080.781.05

Data synthesized from a study on novel pyrido[2,3-b][2][4]oxazine-based EGFR-TK inhibitors.[5]

The data reveals that compounds with a methoxy-substituted phenyl group on the pyrimidine ring at the 7-position exhibit potent anticancer activity, with compound 7f being the most promising candidate, showing potency comparable to the clinically approved drug osimertinib.[5] The position of the methoxy group on the phenyl ring also influences activity, with the ortho position (7f ) being slightly more favorable than the meta (7g ) and para (7h ) positions.

Experimental Protocols

General Procedure for the Synthesis of 7-bromo-1-(arylsulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][2][4]oxazine
  • To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][2][4]oxazine (1.0 eq.) in dichloromethane, add pyridine (3.0 eq.) at 0 °C.

  • Add the desired arylsulfonyl chloride (1.2 eq.) to the mixture at 0 °C.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 7-bromo-1-(arylsulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][2][4]oxazine.

This protocol is based on a published synthetic method.[5]

General Procedure for the Suzuki Cross-Coupling Reaction
  • In a reaction vessel, combine the 7-bromo-1-(arylsulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][2][4]oxazine (1.0 eq.), the appropriate boronic acid or ester (1.2 eq.), and a palladium catalyst (e.g., Pd(dppf)Cl2).

  • Add a suitable base (e.g., K2CO3) and a solvent mixture (e.g., dioxane/water).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a set duration.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final 7-substituted product.

This is a generalized protocol for a Suzuki cross-coupling reaction.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Seed cancer cells (e.g., HCC827, H1975, A549) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This is a standard protocol for an MTT assay to assess cell viability.[5]

Conclusion and Future Directions

The structure-activity relationship of 7-substituted pyrido[2,3-b]oxazinones is a promising area of research with significant therapeutic potential. Drawing parallels from the well-established SAR of quinolones provides a rational basis for the design of novel analogs. Specific studies on pyrido[2,3-b][2][4]oxazines as EGFR-TK inhibitors have demonstrated that strategic modifications at the 7-position can lead to highly potent compounds.[5] In particular, the introduction of substituted aryl-pyrimidine moieties has proven to be a fruitful approach.

Future investigations should focus on expanding the diversity of substituents at the 7-position to further probe the chemical space and identify novel pharmacophores. Additionally, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their advancement as clinical candidates. The continued exploration of the SAR of this versatile scaffold holds great promise for the development of next-generation therapeutics for a range of diseases.

References

  • Vertex AI Search. SAR of Quinolones.
  • Benchchem. An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Quinolone Antibacterial Agents.
  • ResearchGate. The structure-activity relationships (SAR) of quinolones.
  • Slideshare. SAR of Quinolines.pptx.
  • Scribd. Quinolones: Structure & SAR Analysis | PDF.
  • NIH. Novel pyrido[2,3-b][2][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC. Available from:

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Comparative

A Researcher's Guide to Evaluating Novel EGFR Inhibitors: A Comparative Framework Using 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one, Gefitinib, and Erlotinib

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC). The clinical success of first-generation EGFR tyrosin...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC). The clinical success of first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib has paved the way for the continued development of novel inhibitory scaffolds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate new chemical entities as potential EGFR inhibitors. We will use the novel compound 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one as a case study, comparing its hypothetical evaluation process against the well-established benchmarks, gefitinib and erlotinib.

Introduction to the EGFR Signaling Pathway and Targeted Inhibition

The EGFR signaling cascade is a critical pathway that governs cell proliferation, survival, and differentiation.[1][2][3] Ligand binding to EGFR triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation cascade activates downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are often dysregulated in cancer.[1][3]

Gefitinib and erlotinib are reversible, first-generation EGFR TKIs that competitively bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling.[4] Their efficacy is most pronounced in tumors harboring activating EGFR mutations, such as exon 19 deletions or the L858R point mutation in exon 21.[5][6]

This guide will outline the essential experimental workflows to characterize a novel compound, 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one, and determine its potential as a selective and potent EGFR inhibitor in comparison to gefitinib and erlotinib.

The Compounds: A Comparative Overview

Compound Chemical Structure Molecular Formula Molecular Weight ( g/mol )
7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one [Image of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one structure]C₇H₅IN₂O₂276.03[7]
Gefitinib [Image of Gefitinib structure]C₂₂H₂₄ClFN₄O₃446.9[8]
Erlotinib [Image of Erlotinib structure]C₂₂H₂₃N₃O₄393.44

Note: The EGFR inhibitory activity of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one is yet to be experimentally determined. Its inclusion here is for the purpose of outlining a comparative evaluation framework.

Experimental Workflow for Comparative Analysis

A rigorous, multi-faceted approach is essential to comprehensively evaluate a novel EGFR inhibitor. The following sections detail the key in vitro assays, using gefitinib and erlotinib as comparators.

In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of the test compound on the enzymatic function of wild-type and mutant EGFR.

Methodology: A continuous-read kinase assay is a robust method to measure the inherent potency of the compounds.

Experimental Protocol: EGFR Kinase Assay

  • Reagent Preparation:

    • Prepare a 10X stock of recombinant human EGFR (wild-type and relevant mutants, e.g., L858R, exon 19 deletion, T790M) in 1X kinase reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).

    • Prepare a 1.13X ATP and a suitable peptide substrate (e.g., Y12-Sox conjugated peptide) solution in the same buffer.

    • Prepare serial dilutions of the test compound (7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one), gefitinib, and erlotinib in 50% DMSO.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 10X EGFR enzyme solution to each well.

    • Add 0.5 µL of the serially diluted compounds or DMSO control and pre-incubate for 30 minutes at 27°C.

    • Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.

    • Monitor the reaction kinetics by measuring fluorescence (λex360/λem485) every 60-90 seconds for 30-120 minutes in a plate reader.

  • Data Analysis:

    • Determine the initial reaction velocity from the linear phase of the progress curves.

    • Plot the initial velocity against the inhibitor concentration to calculate the IC₅₀ value using a suitable dose-response curve fitting model (e.g., log[inhibitor] vs. response).

Hypothetical Comparative Data:

Compound Wild-Type EGFR IC₅₀ (nM) EGFR (L858R) IC₅₀ (nM) EGFR (Exon 19 Del) IC₅₀ (nM) EGFR (T790M) IC₅₀ (nM)
7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one TBDTBDTBDTBD
Gefitinib ~30-100~5-20~2-10>1000
Erlotinib ~20-80~5-15~1-8>1000

TBD: To Be Determined

Cellular Proliferation and Viability Assays

Objective: To assess the cytostatic or cytotoxic effects of the test compound on cancer cell lines with different EGFR statuses.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture and Seeding:

    • Culture NSCLC cell lines with known EGFR status (e.g., A549 - wild-type, HCC827 - exon 19 deletion, H1975 - L858R/T790M) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound, gefitinib, and erlotinib in culture medium.

    • Replace the existing medium with the medium containing the compounds or a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Determine the IC₅₀ values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Hypothetical Comparative Data:

Compound A549 (Wild-Type EGFR) IC₅₀ (µM) HCC827 (Exon 19 Del) IC₅₀ (µM) H1975 (L858R/T790M) IC₅₀ (µM)
7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one TBDTBDTBD
Gefitinib >10~0.01-0.1>10
Erlotinib >10~0.01-0.1>10

TBD: To Be Determined

Western Blot Analysis of EGFR Signaling Pathway

Objective: To confirm the mechanism of action by assessing the inhibition of EGFR autophosphorylation and downstream signaling proteins.

Methodology: Western blotting allows for the detection and semi-quantification of specific proteins, providing a direct measure of the inhibitor's effect on the EGFR signaling cascade.[1][3][11][12]

Experimental Protocol: Western Blot

  • Cell Lysis and Protein Quantification:

    • Culture and treat cells with the test compound, gefitinib, or erlotinib at various concentrations for a specified time (e.g., 2-4 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-EGFR (e.g., pY1068), total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK. A loading control like β-actin or GAPDH should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometric analysis to quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Expected Outcome: A potent and specific EGFR inhibitor should demonstrate a dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK, without affecting the total protein levels of these signaling molecules.

Visualizing the Mechanisms and Workflows

EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR EGFR->EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT ADP ADP EGFR->ADP gefitinib Gefitinib gefitinib->EGFR Inhibits erlotinib Erlotinib erlotinib->EGFR Inhibits novel_compound 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one novel_compound->EGFR Hypothesized Inhibition Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds ATP ATP ATP->EGFR

Caption: EGFR signaling pathway and points of inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_comparison Comparative Evaluation kinase_assay EGFR Kinase Assay (Wild-Type & Mutants) ic50_kinase Determine Kinase IC₅₀ kinase_assay->ic50_kinase cell_viability Cell Viability Assay (MTT) (NSCLC Cell Lines) ic50_cell Determine Cellular IC₅₀ cell_viability->ic50_cell western_blot Western Blot Analysis (p-EGFR, p-AKT, p-ERK) pathway_inhibition Confirm Pathway Inhibition western_blot->pathway_inhibition comparison Compare Potency & Selectivity: Novel Compound vs. Gefitinib & Erlotinib ic50_kinase->comparison ic50_cell->comparison pathway_inhibition->comparison

Caption: Workflow for evaluating a novel EGFR inhibitor.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of novel EGFR inhibitors like 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one. By employing standardized assays and using well-characterized drugs such as gefitinib and erlotinib as benchmarks, researchers can generate robust and comparable data. A successful candidate from these initial studies would demonstrate potent and selective inhibition of clinically relevant EGFR mutants, both at the enzymatic and cellular levels, and effectively suppress downstream signaling pathways.

Positive results would warrant further investigation, including in vivo efficacy studies in xenograft models, pharmacokinetic and pharmacodynamic profiling, and off-target kinase screening to ensure a favorable safety profile. The ultimate goal is to identify novel EGFR inhibitors with improved efficacy, particularly against resistant mutations, and a wider therapeutic window.

References

  • Peyton, M. J., Girard, L., Shigematsu, H., Sheridan, S., Saha, D., Kurie, J., Gazdar, A., & Minna, J. D. (2005). Gefitinib and erlotinib sensitivity in a panel of non-small cell lung cancer (NSCLC) cell lines. Cancer Research, 65(9_Supplement), 799. Retrieved from [Link]

  • (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Concordance between IC50 values for gefitinib vs erlotinib. Forty five.... Retrieved from [Link]

  • FineTest. (2025, November 17). EGFR Western Blot Protocol. Retrieved from [Link]

  • (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Wang, S., Liu, Y., Feng, Y., & Li, X. (2013). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PLoS ONE, 8(9), e72629. Retrieved from [Link]

  • Chen, K. C., Chen, J. S., & Yang, J. M. (2018). Prediction of sensitivity to gefitinib/erlotinib for EGFR mutations in NSCLC based on structural interaction fingerprints and multilinear principal component analysis. BMC Bioinformatics, 19(Suppl 1), 1. Retrieved from [Link]

  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]

  • Klingner, K., Gschaider, M., & Budach, W. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 13543. Retrieved from [Link]

  • Costa, D. B., Nguyen, K. S., Cho, B. C., Sequist, L. V., Jackman, D. M., Riely, G. J., Yeap, B. Y., Jänne, P. A., Huberman, M., & Engelman, J. A. (2008). Effects of erlotinib in EGFR mutated non-small cell lung cancers with resistance to gefitinib. Clinical Cancer Research, 14(21), 7060–7067. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Deshmukh, S. P., Jain, P. D., Bari, S. B., & Patil, U. M. (2023). Novel pyrido[2,3-b][13][14]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Retrieved from [Link]

  • Wu, W. S., Chen, Y. M., Tsai, C. M., & Shih, J. F. (2012). Erlotinib has better efficacy than gefitinib in adenocarcinoma patients without EGFR-activating mutations, but similar efficacy in patients with EGFR-activating mutations. Oncology Letters, 3(1), 175–182. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 comparison of dacomitinib, gefitinib and erlotinib 49. Retrieved from [Link]

  • Kobayashi, S., Boggon, T. J., Dayaram, T., Jänne, P. A., Kocher, O., Meyerson, M., ... & Halmos, B. (2005). Acquired Resistance of Lung Adenocarcinomas to Gefitinib or Erlotinib Is Associated with a Second Mutation in the EGFR Kinase Domain. PLoS Medicine, 2(3), e73. Retrieved from [Link]

  • I, C. P., Cheng, G., Zhang, L., Lo, I. L., Chan, H. T., & Cheong, T. H. (2017). Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients. Journal of Cancer Research and Therapeutics, 13(6), 1046–1051. Retrieved from [Link]

  • Deshmukh, S. P., Jain, P. D., Bari, S. B., & Patil, U. M. (2023). Novel pyrido[2,3-b][13][14]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Retrieved from [Link]

  • AdooQ BioScience. (n.d.). 7-Iodo-1H-pyrido[2,3-b][13][14]oxazin-2(3H)-one. Retrieved from [Link]

  • Mishani, E., Abourbeh, G., Rozen, Y., & Levitzki, A. (2005). Novel iodine-124 labeled EGFR inhibitors as potential PET agents for molecular imaging in cancer. Nuclear Medicine and Biology, 32(3), 215–226. Retrieved from [Link]

  • Deshmukh, S. P., Jain, P. D., Bari, S. B., & Patil, U. M. (2025). Novel pyrido[2,3- b][13][14]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 16(1), 105-117. Retrieved from [Link]

  • Al-Suhaimi, E. A., El-Gamal, M. I., & Anbar, A. A. (2025). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Journal of Biomolecular Structure & Dynamics, 43(1), 1–25. Retrieved from [Link]

  • Engel, J., Richters, A., & Rauh, D. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 238, 114457. Retrieved from [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Zhang, H. (2023). Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry, 81, 117198. Retrieved from [Link]

  • El-Gamal, M. I., Al-Suhaimi, E. A., & Anbar, A. A. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 30(31), 3568–3591. Retrieved from [Link]

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  • Wang, Y., Li, J., & Zhang, H. (2022). Synthesis, Characterization, and Biological Evaluation of Novel 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives. Molecules, 27(15), 4983. Retrieved from [Link]

  • Asiri, A. M., & Khan, S. A. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Journal of the Iranian Chemical Society, 20(11), 3043–3056. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one

A Comprehensive Guide to the Safe Disposal of 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one For Researchers, Scientists, and Drug Development Professionals As a novel heterocyclic compound, 7-Iodo-1H-pyrido[2,3-b][1][2]o...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Safe Disposal of 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

As a novel heterocyclic compound, 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one is increasingly utilized in medicinal chemistry and drug discovery. Its unique structure, incorporating an iodine atom, necessitates stringent and informed disposal protocols to ensure laboratory safety and environmental compliance. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established principles of chemical waste management.

Core Principle: Segregation of Halogenated Organic Waste

The fundamental principle governing the disposal of 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one is its classification as a halogenated organic compound .[1][3] The presence of iodine, a halogen, dictates that this waste stream must be kept separate from non-halogenated organic waste.[3][4]

The Rationale Behind Segregation:

  • Treatment and Disposal Methods: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts such as dioxins.[3]

  • Cost Implications: The disposal of halogenated waste is significantly more expensive—often two to three times higher—than that of non-halogenated waste, which can sometimes be recycled as fuel.[3][4] Cross-contamination of waste streams increases disposal costs for the entire volume.

  • Environmental Protection: Proper segregation and disposal of halogenated compounds are crucial to prevent environmental contamination.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Collection and Container Selection

All waste containing 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one, including pure compound, solutions, and contaminated materials, must be collected in a designated halogenated organic waste container .[1][5]

  • Container Specifications:

    • Use only approved, leak-proof containers with a secure screw-top cap.[3][5]

    • The container must be compatible with the chemical. High-density polyethylene (HDPE) carboys are a common choice.

    • Ensure the container is clean and dry before the first addition of waste.

  • Waste Compatibility:

    • Do not mix halogenated waste with incompatible materials in the same container.[4][6] This includes:

      • Strong acids or bases

      • Oxidizing or reducing agents

      • Aqueous waste

      • Heavy metals

    • It is permissible to collect different halogenated organic solvents in the same container, provided they are compatible.[5][6]

Step 3: Labeling the Waste Container

Proper labeling is critical for safety and regulatory compliance. The waste container must be labeled clearly and accurately from the moment the first drop of waste is added.[5]

Your hazardous waste label should include:

  • The words "Hazardous Waste" .[6]

  • The full chemical name: "7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one" . Avoid using abbreviations or chemical formulas.[5]

  • An indication that it is "Halogenated Organic Waste" .[1]

  • The approximate concentration or percentage of each component in the waste mixture.

  • The primary hazards associated with the waste (e.g., "Toxic," "Irritant"). While specific GHS classifications for this compound are not widely published, related structures are classified as irritants.[7][8]

  • The name of the principal investigator or laboratory contact.

  • The date of accumulation.

Step 4: Storage of Waste in the Laboratory

Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Store the waste container in secondary containment to prevent spills.[4]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[4][5] This minimizes the release of volatile organic compounds (VOCs).

  • Ventilation: Store in a well-ventilated area, such as a chemical fume hood.[4]

Step 5: Arranging for Disposal

Once the waste container is full, or if the research project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

  • Follow Institutional Procedures: Adhere to your organization's specific protocols for chemical waste pickup. This may involve completing an online request form or contacting the EHS department directly.[4]

  • Do Not Dispose Down the Drain: Under no circumstances should 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one or any other organic solvent be disposed of down the sanitary sewer.[3][5]

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate if Necessary: For large or highly concentrated spills, evacuate the area and contact your institution's emergency response team.

  • Control the Spill (if safe to do so):

    • For small spills, use an absorbent material, such as a chemical spill kit, to contain and absorb the liquid.

    • Place the used absorbent materials in a sealed, labeled plastic bag or container.

    • This contaminated material must also be disposed of as halogenated hazardous waste.[5]

  • Decontaminate the Area: Clean the spill area according to your laboratory's standard operating procedures.

  • Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Disposal Workflow Diagram

Caption: Workflow for the safe disposal of 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.

Summary of Key Disposal Parameters

ParameterRequirementRationale
Waste Classification Halogenated Organic WastePresence of iodine necessitates specialized disposal.[1][3]
Segregation Separate from non-halogenated and aqueous waste.Prevents cross-contamination, reduces disposal costs, and ensures proper treatment.[3][4]
Container Leak-proof, screw-top, chemically compatible.Ensures safe containment and prevents spills.[3][5]
Labeling "Hazardous Waste," full chemical name, hazard class.Essential for safety, regulatory compliance, and proper handling by EHS personnel.[5][6]
Storage Closed container, secondary containment, well-ventilated SAA.Minimizes exposure and environmental release.[4]
Final Disposal Via institutional EHS for high-temperature incineration.Ensures complete destruction and prevents environmental harm.[1][3]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.

References

  • Hazardous Waste Segregation. (n.d.).
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one. (n.d.). Retrieved from vertexaisearch.cloud.google.com.

  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one - 杭州辰通生化科技有限公司. (n.d.). Retrieved from vertexaisearch.cloud.google.com.

  • Safety Data Sheet. (n.d.).
  • 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine AldrichCPR. (n.d.). Sigma-Aldrich. Retrieved from vertexaisearch.cloud.google.com.

  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • 7-iodo-1h-pyrido[2,3-b][1][2]oxazin-2-one [1203499-29-9]. (n.d.). King-Pharm. Retrieved from vertexaisearch.cloud.google.com.

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  • Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). PMC - NIH. Retrieved from vertexaisearch.cloud.google.com.

  • 1H,2H,3H-pyrido[2,3-b][1][2]oxazine. (n.d.). PubChem. Retrieved from vertexaisearch.cloud.google.com.

  • Safety Data Sheet - FUJIFILM Wako. (n.d.).
  • 1h-Pyrido[2,3-b][1][2]oxazine. (n.d.). PubChem. Retrieved from vertexaisearch.cloud.google.com.

  • A One-Pot Synthesis of Pyrido[2,3- b ][1][2]oxazin-2-ones. (2003, November). ResearchGate. Retrieved from vertexaisearch.cloud.google.com.

  • MSDS of 2H-Pyrido[3,2-b][1][2]oxazin-3(4H)-one. (2020, April 9). Capot Chemical. Retrieved from vertexaisearch.cloud.google.com.

  • 7-Bromo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one. (n.d.). Sigma-Aldrich. Retrieved from vertexaisearch.cloud.google.com.

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Handling

Operational Guide: Personal Protective Equipment (PPE) for Handling 7-Iodo-1H-pyrido[2,3-b]oxazin-2(3H)-one

Operational Guide: Personal Protective Equipment (PPE) for Handling 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one This document provides essential safety and handling protocols for 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3...

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Personal Protective Equipment (PPE) for Handling 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one

This document provides essential safety and handling protocols for 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one (CAS No. 1203499-29-9). As a novel heterocyclic compound, comprehensive toxicological data is not yet publicly available. Therefore, this guide is built upon the principles of prudent laboratory practice, treating the compound as potentially hazardous. Our recommendations are derived from an analysis of its chemical structure, safety data for analogous halogenated and pyridine-containing compounds, and established standards for handling active pharmaceutical ingredients (APIs) and research chemicals of unknown toxicity.

Hazard Assessment: A Structural Perspective

Understanding the potential risks of 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one begins with its molecular structure. The molecule is a fused heterocyclic system containing a pyridine ring, an oxazine ring, and a lactam moiety. The presence of a heavy halogen (iodine) and the overall structure, which is common in biologically active molecules, necessitates a cautious approach.[3][4]

  • Pyrido-oxazine Core: This heterocyclic scaffold is found in various compounds investigated for potent biological activity, including as EGFR-TK inhibitors for cancer therapy.[3] Pyridine derivatives themselves can exhibit significant toxicity.[5] This structural alert suggests the compound could be pharmacologically active and should be handled with containment to prevent inadvertent exposure.

  • Halogenation (Iodine): Halogenated organic compounds can present various hazards, including skin and eye irritation. Safety data for similar bromo- and chloro- analogues indicate that they are skin, eye, and respiratory irritants.[2][6][7]

  • Physical Form: As a solid, this compound poses an inhalation risk if handled as a powder, as dust and aerosols can be easily generated.[1][8]

Given these factors, the primary exposure routes to mitigate are inhalation, dermal contact, and ocular contact.

Core Directive: Required Personal Protective Equipment

A multi-layered PPE approach is mandatory to establish a reliable barrier between the researcher and the chemical. The following table summarizes the minimum required PPE for handling 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one.

Protection Area Required PPE Specification & Rationale
Hand Double Gloving (Nitrile)Inner Glove: Standard nitrile exam glove. Outer Glove: Thicker, chemical-resistant nitrile gloves. Powder-free gloves are essential to prevent aerosolization and contamination. Change outer gloves every 30-60 minutes or immediately upon suspected contact.
Body Disposable, Solid-Front Gown with Knit CuffsA disposable, low-lint gown that closes in the back provides superior protection against spills compared to a standard lab coat. Knit cuffs ensure a snug fit around the inner glove, preventing skin exposure at the wrist.
Eye & Face Safety Goggles & Face ShieldSafety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required.[9] A full face shield should be worn over the goggles when handling larger quantities (>1g) or when there is a significant splash risk.
Respiratory Certified Chemical Fume HoodAll handling of the solid compound must be performed within a functioning and certified chemical fume hood to control airborne particles.[1][8][10] A surgical mask is not a substitute for a fume hood as it offers no protection against chemical dust or vapors.[11]

Operational Plan: Step-by-Step Protocols

Adherence to strict protocols is critical for safety. The following workflows ensure that the PPE barrier is maintained throughout the handling process.

PPE Donning Procedure (Donning)

The sequence of putting on PPE is designed to minimize contamination of clean surfaces.

  • Footwear: Confirm closed-toe, liquid-resistant shoes are worn.[9]

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Gown: Put on the disposable gown, ensuring it is fully closed in the back.

  • Outer Gloves: Don the second, outer pair of nitrile gloves, pulling the cuffs over the knit cuffs of the gown.[12]

  • Eye & Face Protection: Put on safety goggles, followed by a face shield if the procedure requires it.

Chemical Handling Workflow

This workflow outlines the process from material retrieval to reaction setup, emphasizing containment.

G cluster_0 Preparation Phase cluster_1 Handling Phase (Inside Fume Hood) cluster_2 Decontamination & Doffing A 1. Assemble all apparatus inside fume hood B 2. Don all required PPE per protocol C 3. Weigh compound on tared weigh paper or in a vial B->C D 4. Carefully add compound to reaction vessel C->D E 5. Rinse weighing container with solvent into the reaction vessel D->E F 6. Decontaminate outer gloves and surfaces E->F G 7. Doff PPE in correct order (reverse of donning) F->G H 8. Dispose of all contaminated waste in labeled hazardous waste container G->H I 9. Wash hands thoroughly H->I

Caption: Workflow for safely handling the solid compound.

PPE Doffing Procedure (Doffing)

The removal of PPE must be done carefully to prevent self-contamination.

  • Outer Gloves: Remove the outer gloves first, turning them inside out during removal to contain any surface contamination. Dispose of them in the designated hazardous waste container.[8]

  • Face/Eye Protection: Remove the face shield (if used), followed by goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Gown: Remove the gown by rolling it down from the shoulders, turning it inside out. Dispose of it immediately.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.[10]

Emergency & Disposal Plans

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and gloves. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Spill: Evacuate the immediate area. Secure the location and prevent entry. Do not attempt to clean up a large spill without appropriate respiratory protection and spill training. Follow your institution's spill response protocol. For small spills within a fume hood, use an appropriate absorbent material, decontaminate the area, and dispose of all materials as hazardous waste.

Disposal Plan

All materials contaminated with 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, gowns, weigh papers, and absorbent materials. Place all items in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused material and reaction mixtures should be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.[2]

By implementing these comprehensive PPE and handling protocols, researchers can effectively mitigate the risks associated with handling 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one, ensuring both personal safety and scientific integrity.

References

  • SickKids Research Institute. (n.d.). Safety Data Sheet SDS Print Date.
  • Macrocyclics. (n.d.). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Iodine.
  • ChemicalBook. (2025). 7-bromo-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. Retrieved from

  • Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Occupational and Environmental Hygiene.
  • UBC. (2021). Personal Protective Equipment.
  • ACP. (2019). Personal protective equipment in your pharmacy.
  • Santa Cruz Biotechnology. (n.d.). 7-Iodo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one. Retrieved from

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • MDPI. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • CymitQuimica. (2024). Safety Data Sheet.
  • ResearchGate. (2009). A One-Pot Synthesis of Pyrido[2,3- b ][1][2]oxazin-2-ones. Retrieved from

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • NIH. (n.d.). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from

  • King-Pharm. (n.d.). 7-iodo-1h-pyrido[2,3-b][1][2]oxazin-2-one [1203499-29-9]. Retrieved from

  • ResearchGate. (2014). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • ChemicalBook. (2025). 7-BROMO-1H-PYRIDO[2,3-B][1][2]OXAZIN-2(3H)-ONE. Retrieved from

Sources

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Feasible Synthetic Routes

Reactant of Route 1
7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Reactant of Route 2
7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
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